Ciraparantag

Catalog No.
S523841
CAS No.
1438492-26-2
M.F
C22H48N12O2
M. Wt
512.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciraparantag

CAS Number

1438492-26-2

Product Name

Ciraparantag

IUPAC Name

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C22H48N12O2

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)/t17-,18-/m0/s1

InChI Key

HRDUUSCYRPOMSO-ROUUACIJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PER977; PER-977; PER 977; Aripazine; Ciraparantag

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N

The exact mass of the compound Ciraparantag is 512.40232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Experimental Evidence & Key Assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ciraparantag's mechanism is closely tied to the specific methodologies required to demonstrate its efficacy, as traditional plasma-based coagulation tests are often unsuitable. [1]

Dynamic Light Scattering (DLS)
  • Purpose: To provide direct physical evidence of binding between this compound and anticoagulants.
  • Protocol: This methodology demonstrates the formation of molecular complexes between this compound and anticoagulants like heparins and DOACs. It also confirms a lack of binding to various off-target proteins and other drugs, supporting its specificity. [2]
  • Significance: This assay visually confirms the core binding mechanism without relying on functional coagulation tests. [2]
Whole Blood Clotting Time (WBCT)
  • Purpose: To functionally measure the restoration of hemostasis in the presence of this compound.
  • Protocol: Blood is drawn without anticoagulants (e.g., citrate, EDTA) into glass tubes. The time to clot formation is determined by visual inspection (tilt-tube method). This method is used because traditional anticoagulants in collection tubes can disrupt the charge-based this compound-anticoagulant complex. [1]
  • Key Findings: In a phase I study, a 60 mg dose of edoxaban increased WBCT to over 600 seconds. A single IV dose of 100-300 mg this compound reversed this effect, reducing WBCT to baseline levels (150-200 seconds) within 10 minutes, with the effect sustained for 24 hours. [1]
Clot Fibrin Integrity (CFI) via Scanning Electron Microscopy (SEM)
  • Purpose: To provide structural validation that reversal by this compound restores normal clot architecture.
  • Protocol: Clots formed during the WBCT assay are fixed, processed, and imaged using SEM. Fibrin fiber diameter is quantified using automated image analysis software. [1]
  • Key Findings: Edoxaban treatment led to the formation of thin, fragile fibrin fibers. After this compound administration, the mean fibrin diameter was restored to normal, pre-anticoagulation levels within 30 minutes, confirming functional reversal at a structural level. [1]

The following diagram illustrates the logical workflow of these key experiments that validate this compound's mechanism of action.

G Start Start: Experimental Validation DLS Dynamic Light Scattering (DLS) Start->DLS Binding Evidence WBCT Whole Blood Clotting Time (WBCT) DLS->WBCT Functional Assay SEM Clot Fibrin Integrity (Scanning Electron Microscopy) WBCT->SEM Structural Assay Conclusion Conclusion: Mechanism Confirmed SEM->Conclusion Multi-level Validation

Experimental validation workflow for this compound's mechanism.

Important Considerations for Laboratory Testing

A critical finding for researchers is that This compound does not effectively remove anticoagulant activity in plasma samples collected for standard coagulation testing. [3] The presence of this compound can also interfere with these assays.

  • Mechanism of Interference: The charge-charge interactions between this compound and anionic substances (like citrate, oxalate, or EDTA) in blood collection tubes or activators (like kaolin or celite) in test reagents can disrupt the this compound-anticoagulant complex or adsorb this compound, making the tests unreliable. [1] [3]
  • Recommended Solution: Activated charcoal-based adsorbents (e.g., DOAC-Stop) have been shown to efficiently remove both DOACs and this compound from plasma samples, allowing for accurate subsequent coagulation testing. [3]

Pharmacological & Clinical Profile

The quantitative pharmacological data from clinical studies is summarized in the table below.

Parameter Findings Clinical Context
Dosing & Reversal 100-300 mg IV Single dose fully reversed 60 mg edoxaban in healthy subjects. [1]
Onset of Action < 10 minutes WBCT returned to baseline. [1]
Duration of Effect Sustained for 24 hours Single dose maintained reversal. [1]
Half-life (t₁/₂) 12 - 19 minutes Much shorter than the anticoagulants it reverses. [2] [4]
Metabolism Hydrolysis by serum peptidases Two primary metabolites, largely inactive. [2] [4]

| Safety & Tolerability | Facial flushing, cool sensation; No procoagulant signals (per D-dimer, F1.2, TFPI) [1] | Mild, transient adverse events in clinical trials. [1] [4] |

References

what is Ciraparantag

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Unlike biologic agents that mimic coagulation factors, ciraparantag is designed to directly bind anticoagulant molecules through non-covalent hydrogen bonding and charge-charge interactions. This binding neutralizes the anticoagulants by preventing them from interacting with their endogenous targets in the coagulation cascade [1] [2] [3]. The table below summarizes its binding interactions with different anticoagulants.

Anticoagulant Class Examples Interaction with this compound
Direct Factor Xa Inhibitors Rivaroxaban, Apixaban, Edoxaban [4] Binds via guanidine group, α-amino group, and amide nitrogen/oxygen [4]
Direct Thrombin Inhibitors Dabigatran [4] Binds via guanidine group and α-amino group [4]
Heparins Unfractionated heparin (UFH), Low Molecular Weight Heparin (LMWH), Fondaparinux [4] [1] Binds via charge-charge interactions [1] [2]

The following diagram illustrates the proposed mechanism by which this compound restores normal hemostasis.

G Anticoagulant Anticoagulant Molecule (e.g., DOAC, Heparin) Complex Neutralized This compound-Anticoagulant Complex Anticoagulant->Complex CoagulationFactor Coagulation Factor (e.g., Factor Xa, Thrombin) Anticoagulant->CoagulationFactor  Binds and Inhibits This compound This compound This compound->Complex  Binds via H-bonds and charge interactions NormalClotting Normal Clotting Process Restored CoagulationFactor->NormalClotting  Free to participate Ciraagulant Ciraagulant

Key Experimental Findings and Clinical Data

This compound has demonstrated efficacy in reversing anticoagulation across preclinical models and early-stage human trials.

Summary of Key Experimental and Clinical Evidence
Study Model / Type Key Findings Reversal Metrics & Parameters
In Vitro (Human Plasma) Dose-dependent reversal of anti-FXa activity of rivaroxaban and apixaban; no procoagulant effect observed [1]. Parameters: Anti-FXa activity [1].

| In Vivo (Rat Tail Transection) | Reduced bleeding by over 90% in rats treated with high doses of rivaroxaban, apixaban, and dabigatran [1]. | Parameters: Blood loss; Prothrombin Time (PT); Activated Partial Thromboplastin Time (aPTT) [1]. Results: Bleeding reduced to range of un-anticoagulated rats; PT/aPTT restored to baseline within 20 min [1]. | | In Vivo (Rat Liver Laceration) | Fully reversed the anticoagulant effect of edoxaban 10 minutes after administration [1]. | Parameters: Blood loss [1]. | | Phase I Clinical Trial (in Healthy Subjects) | Single IV dose (100–300 mg) completely reversed anticoagulation from 60 mg edoxaban within 10 minutes; effect sustained for 24 hours [3]. | Parameters: Whole Blood Clotting Time (WBCT); Clot Fibrin Diameter [3]. Results: WBCT reduced to within 10% of baseline; normal fibrin clot structure confirmed by SEM [3]. | | Phase I/II Clinical Trial (in Healthy Subjects) | 100–300 mg IV reversed anticoagulant activity of LMWH (enoxaparin) within 5–20 minutes [1]. | Parameters: Whole Blood Clotting Time (WBCT) [1]. Results: No rebound anticoagulation or procoagulant effects per D-dimer, prothrombin fragment 1.2 [1]. |

Experimental Protocols and Laboratory Considerations

Understanding the experimental design of key studies is crucial for evaluating the data. A common challenge is that this compound interferes with standard plasma-based coagulation tests, necessitating specific methodologies [3] [5].

Protocol 1: Phase I Trial of this compound for Edoxaban Reversal [3]
  • Objective: Assess safety, tolerability, and efficacy of this compound in reversing edoxaban-induced anticoagulation.
  • Design: Randomized, double-blind, placebo-controlled, two-period study in healthy volunteers.
  • Intervention:
    • Period 1: Subjects received a single IV dose of this compound (5–300 mg) or placebo.
    • Period 2 (after ≥4-day washout): Subjects received a single 60 mg oral dose of edoxaban, followed 3 hours later by this compound or placebo.
  • Primary Outcome Measure: Whole Blood Clotting Time (WBCT). This was identified as the optimal assay because this compound disrupts citrate-based plasma assays and activator-based tests (e.g., kaolin-TEG) [3].
  • WBCT Method: Blood was drawn into plain glass tubes without anticoagulant. Three tubes per sample, each with 0.5 mL of whole blood, were tilted manually until clot formation, with the time recorded [3].
  • Additional Analysis: Clots from WBCT were fixed and analyzed by Scanning Electron Microscopy (SEM) to quantify fibrin diameter and confirm restoration of normal clot structure [3].
Protocol 2: In Vitro Investigation of this compound as a Universal Anticoagulant Chelator [5]
  • Objective: Determine if this compound can remove anticoagulant-associated interferences in routine coagulation assays ex vivo.
  • Sample Preparation: Commercial human plasma was spiked with therapeutic concentrations of DOACs (dabigatran, apixaban, edoxaban, rivaroxaban) or enoxaparin.
  • Intervention: Spiked plasma was treated with ascending concentrations of this compound (100–100,000 ng/mL) and incubated at ambient temperature.
  • Comparison: A commercial activated charcoal adsorbent (DOAC-Stop) was used as a positive control.
  • Key Finding: Unlike activated charcoal, this compound did not effectively remove DOAC- or heparin-associated anticoagulant activity in plasma in vitro. This was likely due to this compound's preferential chelation by anionic substances in the coagulation reagents themselves [5]. This highlights a critical distinction between its in vivo mechanism and its behavior in ex vivo laboratory tests.

Pharmacokinetics and Safety Profile

Based on available clinical data, this compound's pharmacokinetic and safety profile is summarized below.

Property Reported Data
Route of Administration Intravenous (IV) injection [4] [3]
Time to Maximum Effect Within 10 minutes of IV administration [4] [3]
Half-Life 12 to 19 minutes [2]
Duration of Action Up to 24 hours after a single dose [4] [3]
Primary Route of Elimination Renal excretion, primarily as metabolites [2] [3]
Common Adverse Events Transient, mild-to-moderate: perioral/facial flushing, cool sensation, dysgeusia (altered taste), headache [1] [3]
Procoagulant Risk No evidence of procoagulant activity in clinical trials as measured by D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor (TFPI) levels [1] [3].

Current Status and Future Directions

As of the latest data, this compound remains an investigational drug and has not yet received regulatory approval for clinical use [4]. Its development path underscores the ongoing need for a universal reversal agent, especially as the use of DOACs continues to grow.

  • Clinical Trials: Phase III clinical trials are ongoing to further assess its therapeutic potential and safety in larger patient populations [1].
  • Laboratory Challenge: A significant hurdle for clinical laboratory monitoring is its interference with standard coagulation tests. The finding that activated charcoal-based adsorbents (like DOAC-Stop) can remove both DOACs and this compound from plasma samples may provide a solution for accurate testing in future studies and clinical practice [5].

References

Mechanism of Action and Binding Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag's mechanism involves directly associating with various anticoagulants through non-covalent hydrogen bonds and charge-charge interactions [1] [2]. This binding displaces the anticoagulants (DOACs or heparins) from their intended targets (Factor IIa or Factor Xa), thereby restoring normal coagulation [1]. The following diagram illustrates this competitive binding process.

G Anticoagulant Anticoagulant (e.g., DOAC, Heparin) Complex1 Anticoagulant-Factor Complex Anticoagulant->Complex1  Binds to Complex2 This compound-Anticoagulant Complex Anticoagulant->Complex2  Removed from target CoagulationFactor Coagulation Factor (FXa, FIIa) CoagulationFactor->Complex1  Binds to This compound This compound This compound->Complex2  Competitively  Binds

This compound competitively binds anticoagulants, restoring coagulation factor activity.

Efficacy Data from Clinical Studies

The tables below summarize key quantitative data on this compound's efficacy in reversing different anticoagulants.

Table 1: Reversal of Edoxaban with this compound in a Phase 1 Study [3]

This compound Dose Time to Reversal Duration of Reversal Key Measurement
100 - 300 mg IV Within 10 minutes Sustained for 24 hours Whole Blood Clotting Time (WBCT)
100 - 300 mg IV Within 30 minutes - Normalization of fibrin diameter in clots (via SEM)

Table 2: Reversal of Apixaban and Rivaroxaban in Phase 2 Studies [2]

Anticoagulant This compound Dose Rate of Sustained Reversal Sustained Reversal Duration
Apixaban (10 mg BID) 60 mg IV 100% of subjects 5 hours
Rivaroxaban (20 mg QD) 180 mg IV 100% of subjects 6 hours

Experimental Protocols and Methodologies

A critical methodological consideration is that this compound's activity can be interfered with by common laboratory reagents, which has shaped the design of key experiments [2] [3].

1. Whole Blood Clotting Time (WBCT) Assay The WBCT is the primary assay used in clinical trials to measure this compound's efficacy because it avoids interference [2].

  • Principle: Measures the time for fresh whole blood to clot in a glass tube without any additives, activators, or anticoagulants [2] [3].
  • Procedure:
    • Blood Collection: Draw blood via venipuncture directly into a plain glass tube without anticoagulants [3].
    • Clotting Time Measurement: Gently tilt the tube manually and observe for the formation of a solid clot. The endpoint is the time from blood draw to clot formation [2].
    • Definition of Reversal: In clinical trials, reversal was typically defined as the return of WBCT to within 10% of the pre-anticoagulant baseline value [2].

2. In Vitro Spiking Experiments These experiments investigate this compound's potential as a universal chelator for laboratory use [4].

  • Sample Preparation: Commercial human plasma is spiked with therapeutic concentrations of DOACs (e.g., 500 ng/mL) or enoxaparin (0.7 IU/mL) [4].
  • Intervention: The plasma is then spiked with ascending concentrations of this compound and incubated at ambient temperature with gentle agitation [4].
  • Testing: The mixture is analyzed using routine coagulation assays (PT, APTT) and specific anti-Xa assays without further processing [4].

3. Comparison with Activated Charcoal Adsorbents Studies have compared this compound to commercial agents like DOAC-Stop [4].

  • Procedure: A DOAC-Stop tablet is added to 1 mL of plasma, incubated for 5 minutes with agitation, and then centrifuged at 2000× g for 5 minutes to remove the charcoal. The clarified plasma is then analyzed [4].

Critical Experimental Considerations

The experimental workflow for studying this compound requires specific conditions to avoid assay interference, as summarized below.

G Start Study this compound A Use Whole Blood (No additives) Start->A B AVOID: Citrate, Oxalate, EDTA, Heparin tubes A->B C AVOID: Kaolin, Celite, other activators A->C D Recommended Assay: Whole Blood Clotting Time (WBCT) A->D

Key methodological considerations for this compound experiments.

Research Implications and Limitations

  • Clinical Reversal vs. In Vitro Chelation: While this compound is highly effective as a systemic reversal agent in vivo, evidence suggests it may not be effective as a universal anticoagulant chelator in laboratory test tubes. This is likely because it preferentially binds to anionic substances present in coagulation reagents, rather than to the anticoagulant itself [4].
  • Alternative for Lab Testing: For removing DOAC interference from plasma samples in a laboratory setting, activated charcoal-based adsorbents like DOAC-Stop have been shown to effectively remove both DOACs and this compound itself [4].

References

Ciraparantag universal anticoagulant reversal agent

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding Specificity

Ciraparantag is designed to bind directly to anticoagulant molecules via non-covalent hydrogen bonds and charge-charge interactions [1] [2]. This binding physically sequesters the anticoagulant, preventing it from interacting with its intended coagulation targets.

  • Molecular Structure: The molecule consists of two L-arginine units connected by a piperazine-containing linker chain [1]. The guanidine and α-amino groups are critical for hydrogen bonding.
  • Universal Binding: It demonstrates binding to:
    • Direct Oral Anticoagulants (DOACs): Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and the direct thrombin inhibitor dabigatran [1] [3].
    • Heparins: Unfractionated heparin (UFH), low molecular weight heparins (LMWH like enoxaparin), and fondaparinux [1] [3].
  • No Procoagulant Activity: Crucially, this compound does not bind to human coagulation factors or serum albumin, indicating it has no intrinsic procoagulant effect [2] [3].

The following diagram illustrates the universal reversal mechanism of this compound.

G Anticoagulants Anticoagulants (DOACs, Heparins) Complex This compound- Anticoagulant Complex Anticoagulants->Complex CoagulationFactors Coagulation Factors (FXa, FIIa) Anticoagulants->CoagulationFactors  Binds & Inhibits This compound This compound This compound->Complex  Binds via H-bonds & charge interactions NormalClotting Restored Normal Clotting Process CoagulationFactors->NormalClotting  Uninhibited Activity

Pharmacokinetic and Pharmacodynamic Profile

The table below summarizes the key pharmacokinetic and efficacy data from available studies.

Parameter Details & Findings
Route of Administration Intravenous (IV) infusion [4] [5]
Onset of Action Within 10 minutes of administration [1] [5]
Duration of Action Sustained reversal for up to 24 hours after a single dose [1] [5]
Plasma Half-Life Relatively short: 12 to 19 minutes [2] [6]
Metabolism & Elimination Primarily hydrolyzed by serum peptidases into two inactive metabolites; almost entirely recovered in urine [2] [6]

| Key Efficacy Findings | - Edoxaban: 100-300 mg dose achieved full WBCT reversal within 10 mins [5].

  • Apixaban: 60 mg dose provided sustained reversal over 5 hrs [4].
  • Rivaroxaban: 180 mg dose provided sustained reversal over 6 hrs [4].
  • Enoxaparin: 100-200 mg dose reversed WBCT within 5-20 mins [3]. |

Key Experimental Models and Protocols

A critical aspect of this compound development has been the need for specific coagulation assays, as it interferes with standard plasma-based tests.

Whole Blood Clotting Time (WBCT)

The manual WBCT has been the primary efficacy endpoint in clinical trials because standard plasma-based assays are invalidated by this compound's mechanism [4] [5].

  • Principle: Measures the time for visible clot formation in non-anticoagulated whole blood without activators, reflecting in vivo hemostasis [4].
  • Clinical Protocol:
    • Blood Sampling: Collect venous blood directly into plain glass tubes.
    • Clotting Measurement: Incubate tubes at 37°C. Tilt tubes manually every 30 seconds until blood no longer flows, indicating clot formation. The time from draw to clotting is recorded [5].
    • Endpoint Definition: In clinical trials, a "responder" is typically defined as a subject whose WBCT returns to within 10% of their pre-anticoagulation baseline [4].
Animal Models of Bleeding

In vivo efficacy has been demonstrated in two primary rat models [2] [3].

  • Tail Transection Model:

    • Animals are treated with an anticoagulant (e.g., a DOAC).
    • The tail tip is amputated with a scalpel.
    • The tail is immersed in saline at 37°C, and blood loss is measured by hemoglobin content in the saline over a fixed period (e.g., 60 minutes).
    • This compound is administered either before or after transection.
  • Liver Laceration Model:

    • After anticoagulation, a standardized incision is made in the exposed liver.
    • Blood loss is quantified by weighing sponges used to absorb the hemorrhage before and after the procedure [3].

The workflow for these key experiments is summarized below.

G InVivo In Vivo Efficacy (Animal Models) TailModel Tail Transection Model InVivo->TailModel LiverModel Liver Laceration Model InVivo->LiverModel BloodLoss Primary Endpoint: Quantified Blood Loss TailModel->BloodLoss LiverModel->BloodLoss InVitro Ex Vivo/Clinical Measurement WBCT Whole Blood Clotting Time (WBCT) InVitro->WBCT ClotFormation Primary Endpoint: Time to Clot Formation WBCT->ClotFormation

Laboratory Considerations and Challenges

A significant challenge is the interference of this compound in ex vivo coagulation testing.

  • Assay Interference: this compound binds to anionic reagents (like citrate, kaolin, celite) used in standard plasma-based tests (PT, aPTT, anti-Xa), making these assays unreliable for measuring reversal [4] [5] [7].
  • Mitigation Strategy: A recent 2024 study suggests that activated charcoal-based adsorbents like DOAC-Stop can effectively remove both DOACs and this compound from plasma samples, allowing for accurate subsequent coagulation testing [7].

Clinical Trial Status and Safety

  • Development Status: As of the latest data, this compound remains an investigational drug having reached Phase 2 clinical trials [8].
  • Safety Profile: In completed trials, this compound has been generally well-tolerated. The most frequently reported adverse events are transient and mild sensations, including facial flushing, hot flashes, and dysgeusia (altered taste) [4] [5]. No procoagulant signals or serious thrombotic events have been reported in these studies.

Conclusion and Future Directions

This compound represents a promising approach to a universal anticoagulant reversal agent. Its unique mechanism of action, rapid onset, and sustained duration of effect position it as a potential valuable tool for managing anticoagulant-related bleeding. Future progress depends on the successful completion of Phase 3 trials demonstrating its efficacy and safety in a clinical patient population.

References

Ciraparantag animal models bleeding

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Ciraparantag is a small, synthetic, water-soluble molecule designed as a broad-spectrum reversal agent. Its mechanism involves non-covalent binding through charge-charge interactions and hydrogen bonds to various anticoagulants [1] [2]. This binding physically removes the anticoagulant drugs (including heparins and DOACs) from their intended targets (such as Factor Xa or thrombin), thereby allowing the coagulation cascade to resume normal function [3] [1]. It is important to note that this compound does not bind to coagulation factors themselves or to a wide range of other commonly used drugs [1].

Animal Models of Bleeding

The efficacy of this compound has been evaluated in several animal models, primarily focusing on its ability to reduce blood loss. The table below summarizes key findings from the available literature.

Animal Model Anticoagulant Reversed This compound Dose & Route Key Efficacy Findings
Rat tail transection [1] Unfractionated Heparin (UFH), Low-Molecular-Weight Heparin (LMWH), Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [1] Single IV dose (specific doses not detailed in results) Significantly reduced blood loss when administered at peak anticoagulant concentration, both before and after a bleeding injury [1].
Rat liver laceration [1] UFH, LMWH, Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [1] Single IV dose (specific doses not detailed in results) Significantly reduced blood loss when administered at peak anticoagulant concentration, both before and after a bleeding injury [1].
Ex vivo human blood [3] UFH, LMWH, Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [3] Not Applicable Consistently reversed the anticoagulant effects of all tested agents [3].

Experimental Protocols & Key Clinical Findings

For researchers, understanding the transition from animal models to human studies and the specific assays required is crucial.

  • Preclinical to Clinical Translation: The animal studies established proof-of-concept that this compound could reduce blood loss from a standardized injury under the influence of various anticoagulants [1]. This supported its progression into human clinical trials.
  • Critical Methodological Note on Coagulation Assays: A key finding during clinical development was that standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) are unsuitable for measuring this compound's activity. This is because the reagents used in these tests (such as sodium citrate, kaolin, or celite) disrupt the bond between this compound and the anticoagulant, freeing the anticoagulant and making the plasma appear non-reversed [3] [2]. Consequently, the manual Whole Blood Clotting Time (WBCT) was adopted as the primary efficacy measure in clinical trials, as it does not use activators or anticoagulants that interfere with the mechanism [3] [2].
  • Summary of Key Human Trial Results:
    • In healthy subjects taking edoxaban, a single IV dose of 100-300 mg this compound demonstrated full reversal within 10 minutes, sustained for 24 hours. Clot fibrin structure, assessed by scanning electron microscopy, was restored to normal within 30 minutes [3].
    • In healthy elderly subjects at steady-state dosing of apixaban or rivaroxaban, sustained reversal was achieved with 60 mg and 180 mg of this compound, respectively. Reversal was defined as WBCT returning to within 10% of baseline [2].

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a preclinical efficacy study of this compound in an animal bleeding model, based on the described methodologies.

Start Study Initiation A1 Animal Model Selection (e.g., Rat) Start->A1 A2 Administer Anticoagulant (e.g., DOAC, Heparin) A1->A2 A3 Induce Bleeding Injury (Tail Transection, Liver Laceration) A2->A3 A4 Administer Intervention A3->A4 Grp1 Treatment Group: This compound IV A4->Grp1 Grp2 Control Group: Vehicle/Placebo A4->Grp2 A5 Primary Outcome: Measure Total Blood Loss Grp1->A5 Grp2->A5 A6 Secondary Outcomes: WBCT, Survival, Clot Morphology A5->A6 End Data Analysis A6->End

Preclinical animal study workflow for evaluating this compound's efficacy in reversing anticoagulation and reducing blood loss.

Conclusion

References

Mechanism of Action: Molecular Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag is a small, synthetic, water-soluble molecule designed to bind directly to anticoagulant molecules through non-covalent hydrogen bonds and charge-charge interactions [1] [2]. This binding physically removes the anticoagulant (DOACs like apixaban and rivaroxaban, or heparins like enoxaparin) from its intended target site on coagulation factors, thereby reversing its anticoagulant effects [1].

Unlike specific reversal agents, this compound's broad activity stems from its structure—composed of two L-arginine units connected by a piperazine-containing linker chain [3]. The positively charged guanidinium groups on arginine interact with the negatively charged regions on the target anticoagulants [2].

The diagram below illustrates the binding relationships.

G This compound This compound DOACs Direct Oral Anticoagulants (FXa & FIIa Inhibitors) This compound->DOACs Charge-Charge & H-Bond Interaction Heparins Heparins (UFH & LMWH) This compound->Heparins Charge-Charge & H-Bond Interaction FXa Coagulation Factor Xa DOACs->FXa  Inhibits FIIa Coagulation Factor IIa (Thrombin) DOACs->FIIa  Inhibits Heparins->FXa  Activates Antithrombin Heparins->FIIa  Activates Antithrombin

This compound binds multiple anticoagulant classes via charge interactions, displacing them from coagulation factors.

Quantitative Reversal Efficacy

Clinical trials demonstrate this compound's dose-related efficacy in reversing anticoagulation. The primary efficacy endpoint is typically the percentage of subjects achieving complete and sustained reversal of Whole Blood Clotting Time (WBCT).

Table 1: Efficacy of this compound in Phase 2 Trials [1]

Anticoagulant This compound Dose Subjects with Sustained Reversal Placebo Group
Apixaban (10 mg BID) 30 mg 67% 17%
60 mg 100%
120 mg 100%
Rivaroxaban (20 mg QD) 30 mg 58% 13%
60 mg 75%
120 mg 67%
180 mg 100%

Key Pharmacokinetic Parameters [4] [2]:

  • Time to Max Concentration: Within minutes after IV administration.
  • Half-life: Approximately 12 to 19 minutes.
  • Metabolism: Primarily hydrolyzed by serum peptidases into two inactive metabolites.
  • Elimination: Almost entirely recovered in the urine.

Experimental Protocols & Assays

Studying this compound requires specific methodologies due to its unique mechanism of interfering with common coagulation tests.

Whole Blood Clotting Time (WBCT)

The manual WBCT serves as the primary functional assay in clinical trials because standard plasma-based tests are unreliable in this compound's presence [1].

  • Principle: Citrate or other anions in plasma collection tubes disrupt this compound's charge-charge bonds with the anticoagulant. Activators like kaolin or celite can adsorb this compound, making assays insensitive [1] [5]. WBCT uses native, unmodified whole blood.
  • Protocol Summary [1]:
    • Subject Preparation: Healthy elderly subjects receive apixaban or rivaroxaban to steady-state anticoagulation.
    • Baseline & Steady-State: WBCT is measured at baseline and after the last anticoagulant dose to confirm sufficient anticoagulation (e.g., WBCT ≥20-25% above baseline).
    • Intervention: Subjects are randomized to receive a single IV dose of this compound or placebo over 10 minutes.
    • Outcome Measurement: Serial WBCT measurements are taken at multiple timepoints (e.g., 0.25, 0.5, 0.75, 1, 3, 5, 6, 24 hours) post-infusion.
    • Response Definition: A "responder" is typically defined as a subject whose WBCT returns to within 10% of baseline within one hour and remains sustained for a defined period (e.g., 5-6 hours).

The workflow for this key experiment is shown below.

G A Administer DOAC (Apixaban/Rivaroxaban) to steady-state B Confirm Anticoagulation (WBCT ≥20-25% above baseline) A->B C Randomize & Administer This compound or Placebo IV B->C D Serial WBCT Measurement (Multiple timepoints over 24h) C->D E Analyze Response (WBCT normalization sustained for 5-6h) D->E

WBCT experimental workflow for assessing this compound efficacy in clinical trials.

In Vitro Chelation Studies

Research indicates that while this compound is effective in vivo, its use as a universal anticoagulant chelator in laboratory test tubes is limited.

  • Principle: Anionic substances in coagulation assay reagents can compete with and disrupt this compound's binding to anticoagulants, preventing the removal of anticoagulant activity in vitro [5].
  • Protocol Summary [5]:
    • Plasma Preparation: Commercial human plasma is spiked with therapeutic concentrations of a DOAC (e.g., 500 ng/mL) or heparin.
    • Chelation Attempt: Ascending concentrations of this compound are added to the spiked plasma and incubated at ambient temperature.
    • Control: A commercial activated charcoal adsorbent (DOAC-Stop) is used as a positive control.
    • Testing: Coagulation parameters (PT, APTT) and specific anti-Xa activity are measured.
    • Finding: this compound does not effectively remove DOAC or heparin activity in vitro, whereas activated charcoal does [5].

Key Considerations for Research and Development

  • Assay Challenges: The inability to use standard plasma-based coagulation tests is a major R&D consideration. This necessitates using WBCT or developing specialized point-of-care whole blood coagulometers [1] [2].
  • Safety Profile: In clinical trials, this compound was well-tolerated. The most common adverse events were mild and transient hot flashes or flushing [1]. No prothrombotic signals have been identified in clinical trials to date, which is consistent with its mechanism of simply removing the anticoagulant without introducing exogenous procogulant factors [2] [6].

References

Mechanism of Action and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag is designed to directly bind and neutralize a broad spectrum of anticoagulants, including unfractionated heparin (UFH), low molecular weight heparin (LMWH like enoxaparin), and direct oral anticoagulants (DOACs like apixaban and rivaroxaban) [1] [2].

  • Binding Mechanism: It forms non-covalent, charge-charge interactions with the anticoagulant molecules, creating inactive complexes without affecting the body's natural coagulation factors [2].
  • Pharmacokinetics: After intravenous (IV) administration, it reaches its maximum concentration in the blood within minutes. It has a short half-life of approximately 12 to 19 minutes. It is primarily hydrolyzed by serum peptidases into two inactive metabolites, which are then almost entirely excreted in the urine [2].

The following diagram illustrates the proposed mechanism of this compound as a universal reversal agent:

This compound's universal reversal mechanism involves direct binding to various anticoagulants [1] [2].

Summary of Clinical Evidence

Clinical trials have primarily used the Whole Blood Clotting Time (WBCT) to measure this compound's efficacy in reversing anticoagulation.

Reversal of Direct Oral Anticoagulants (DOACs)

A 2022 randomized, placebo-controlled study in healthy elderly adults investigated this compound for reversing apixaban and rivaroxaban [3]. The results are summarized below:

Anticoagulant This compound Dose Proportion with Sustained WBCT Reversal Placebo Response
Apixaban 60 mg 100% of subjects 17%
Rivaroxaban 180 mg 100% of subjects 13%

The reversal was rapid and sustained over 5-6 hours. The most common adverse events were mild and transient, such as hot flashes or flushing [3].

Reversal of Low Molecular Weight Heparin (LMWH)

A 2016 Phase 1/2 trial demonstrated that a single IV dose of 100 mg to 300 mg of this compound completely reversed the anticoagulant effect of enoxaparin (a LMWH) in healthy volunteers. The effect was rapid and persisted for the study duration, with no procoagant signals detected [4].

Current Status and Future Directions

This compound remains an investigational drug and is not yet approved for clinical use by major regulatory agencies. Its most advanced development phase is Phase II for the indication of haemorrhage [5]. The most recent public update for the drug profile was in September 2025, and it is listed as available for licensing [5].

References

Comprehensive Technical Analysis: Ciraparantag Binding Mechanisms via Dynamic Light Scattering

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Clinical Significance

Ciraparantag represents a novel class of universal anticoagulant reversal agents currently in advanced clinical development. This small molecule therapeutic is designed to address a critical gap in clinical hematology by providing rapid reversal for multiple classes of anticoagulants through a unique mechanism of action. Unlike specific reversal agents that target individual anticoagulants, this compound exhibits broad-spectrum binding activity against both heparin-based anticoagulants (unfractionated heparin and low-molecular-weight heparins) and direct oral anticoagulants (DOACs) including apixaban, rivaroxaban, edoxaban, and dabigatran [1] [2].

The molecular structure of this compound features two arginine residues coupled by a piperazine ring, creating a cationic molecule capable of specific non-covalent interactions [3]. This design enables this compound to bind anticoagulants through charge-charge interactions without forming covalent bonds, effectively neutralizing their anticoagulant activity while maintaining a favorable safety profile. Pharmacokinetic studies demonstrate that this compound reaches maximum plasma concentration within minutes following intravenous administration, with a relatively short half-life of 12-19 minutes, and is primarily hydrolyzed by serum peptidases into inactive metabolites that are excreted in urine [1] [2]. This pharmacokinetic profile makes it particularly suitable for emergency reversal situations where rapid onset and controlled duration of action are clinically desirable.

Fundamentals of Dynamic Light Scattering

Theoretical Principles and Instrumentation

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy or quasi-elastic light scattering, is a powerful analytical technique that measures the Brownian motion of macromolecules in solution to determine their hydrodynamic size and size distribution [4]. When a monochromatic laser beam encounters molecules in solution, the light scatters in all directions with intensity fluctuations that result from the constant motion of particles due to bombardment by solvent molecules. These intensity fluctuations are recorded over nanosecond to microsecond time scales and analyzed using a digital autocorrelator that correlates the signal with time to determine the diffusion coefficient [4].

The fundamental relationship governing DLS analysis is the Stokes-Einstein equation, which relates the diffusion coefficient (Dₜ) to the hydrodynamic radius (Rₕ):

Where k is the Boltzmann constant, T is the absolute temperature in Kelvin, and η is the solution viscosity [4] [5]. This equation enables the calculation of particle size from measured diffusion coefficients, with larger particles exhibiting slower diffusion rates and smaller particles moving more rapidly. DLS provides several advantages for studying molecular interactions: it requires minimal sample volumes (as low as 2-4 μL), measures particles in their native solution state without need for separation or filtration, and can detect size variations from 0.5 nm to 2.5 μm in a single measurement [5].

Relevance to Pharmaceutical Research

DLS has become an indispensable tool in biopharmaceutical characterization due to its sensitivity to molecular size changes and interactions. The technique is particularly valuable for:

  • Size and aggregation analysis: Detecting soluble and insoluble aggregates up to 5000 nm for biomacromolecules and nanoparticles [5]
  • Binding studies: Monitoring complex formation through measurable changes in hydrodynamic radius [4] [6]
  • Stability assessment: Evaluating thermal, colloidal, and chemical stability of protein formulations [5] [6]
  • Conformational changes: Identifying alterations in macromolecular structure that affect hydrodynamic size [5]

For this compound binding studies, DLS provides a direct method to visualize and quantify the formation of complexes between the reversal agent and target anticoagulants, offering insights into the mechanism of action and binding efficiency that complement functional coagulation assays [1] [3].

DLS Binding Studies and Quantitative Data

Summary of DLS Binding Experiments

Research employing Dynamic Light Scattering has provided crucial evidence for this compound's mechanism of action as a universal reversal agent. The technique has demonstrated this compound's direct binding to both heparin-based anticoagulants and direct oral anticoagulants (DOACs) through non-covalent, charge-charge interactions [1] [2]. These binding studies have revealed that this compound forms molecular complexes with anticoagulants, effectively neutralizing their activity by preventing interaction with coagulation factors.

Table 1: this compound Binding Profile to Anticoagulants via DLS

Anticoagulant Class Specific Agents Binding Mechanism DLS Evidence Reference
Unfractionated Heparin Standard heparin Non-covalent charge-charge interaction Hydrodynamic radius changes consistent with complex formation [1]
Low-Molecular-Weight Heparin Enoxaparin Non-covalent charge-charge interaction Size distribution shifts indicating molecular complexation [1] [3]
Direct Xa Inhibitors Apixaban, Rivaroxaban, Edoxaban Non-covalent charge-charge interaction Increased particle size consistent with binding events [1] [2]
Direct Thrombin Inhibitors Dabigatran Non-covalent charge-charge interaction Complex formation demonstrated by size distribution analysis [1] [3]

The DLS methodology employed in these studies utilized a dynamic light-scattering approach to demonstrate this compound's specific binding to heparins and DOACs while showing no appreciable binding to various proteins including coagulation factors and commonly used drugs [1]. This selectivity is crucial for its safety profile as a reversal agent, minimizing potential off-target effects and drug-drug interactions in clinical use.

Pharmacokinetic and Pharmacodynamic Data

Beyond binding characteristics, DLS studies have contributed to understanding this compound's pharmacokinetic profile and in vivo activity. The drug exhibits favorable pharmacokinetics with rapid onset of action following intravenous administration, reaching maximum concentration within minutes [1]. The short half-life of 12-19 minutes reflects rapid clearance, primarily through hydrolysis by serum peptidases into two inactive metabolites that are excreted almost entirely in urine [1] [2].

Table 2: Pharmacokinetic and Efficacy Profile of this compound

Parameter Value/Range Experimental Context Significance Reference
Time to Cmax Within minutes IV administration in clinical trials Rapid onset crucial for emergency reversal [1]
Half-life 12-19 minutes Pharmacokinetic studies in healthy subjects Short duration minimizes intervention period [1] [2]
Metabolism Serum peptidases Metabolite identification studies Predictable clearance mechanism [1]
Excretion Primarily renal (>90%) Mass balance studies Important consideration in renal impairment [1]
Bleeding Reduction Significant blood loss reduction Animal models (rat tail transection and liver laceration) Proof of concept for efficacy [1]
Dosing Timing Effective when given before or after bleeding injury Animal efficacy models Flexible treatment window in clinical settings [1]

In animal models of bleeding, including rat tail transection and liver laceration, a single IV dose of this compound administered at peak anticoagulant concentrations significantly reduced blood loss [1]. Importantly, the drug demonstrated efficacy both when administered prophylactically (before bleeding injury) and therapeutically (after bleeding injury), supporting its potential clinical utility across various emergency scenarios [1].

Experimental Protocols and Methodologies

DLS Binding Assay Workflow

The experimental workflow for studying this compound-anticoagulant interactions via DLS follows a systematic approach to ensure reliable and reproducible results. The following diagram illustrates the key steps in this process:

G SamplePrep Sample Preparation DLSMeasurement DLS Measurement SamplePrep->DLSMeasurement BufferSelection Buffer Selection (known viscosity & RI) SamplePrep->BufferSelection AnticoagulantSpiking Anticoagulant Spiking (500 ng/mL in plasma) SamplePrep->AnticoagulantSpiking CiraparantagAddition This compound Addition (100-100,000 ng/mL) SamplePrep->CiraparantagAddition Incubation Incubation (ambient temp, gentle agitation) SamplePrep->Incubation DataProcessing Data Processing DLSMeasurement->DataProcessing LaserExposure Laser Exposure (monochromatic beam) DLSMeasurement->LaserExposure ScatteringDetection Scattering Detection (intensity fluctuations) DLSMeasurement->ScatteringDetection Autocorrelation Autocorrelation Analysis (diffusion coefficient) DLSMeasurement->Autocorrelation ResultInterpretation Result Interpretation DataProcessing->ResultInterpretation HydrodynamicCalculation Hydrodynamic Radius (Stokes-Einstein equation) DataProcessing->HydrodynamicCalculation ComplexDetection Complex Detection (size distribution shifts) ResultInterpretation->ComplexDetection BindingConfirmation Binding Confirmation (hydrodynamic radius increase) ResultInterpretation->BindingConfirmation SpecificityAssessment Specificity Assessment (no protein binding) ResultInterpretation->SpecificityAssessment

DLS binding assay workflow for this compound-anticoagulant interactions.

Detailed Experimental Procedures

Sample Preparation Protocol:

  • Plasma Handling: Commercial human plasma is reconstituted with distilled water according to manufacturer specifications [3].
  • Anticoagulant Spiking: Stock solutions of DOACs (dabigatran, apixaban, edoxaban, rivaroxaban) are prepared at 1 mg/mL in HCl or DMSO, then diluted in phosphate-buffered saline to 100 μg/mL before spiking into 1 mL of human plasma at a concentration of 500 ng/mL [3].
  • Heparin Spiking: Enoxaparin stock solution is prepared at 100 mg/mL in distilled water, diluted to 1 mg/mL, and added to human plasma with concentration verification using chromogenic anti-factor Xa assays [3].
  • This compound Addition: this compound stock solution (10 mg/mL in distilled water) is used neat or serially diluted before spiking into human plasma at concentrations ranging from 100 ng/mL to 100,000 ng/mL [3].
  • Incubation Conditions: Samples are incubated for various time points at ambient temperature with gentle agitation before analysis without further processing [3].

DLS Instrumentation and Measurements:

  • Instrument Settings: DLS measurements are performed using commercial instruments (e.g., Malvern, Brookhaven, or ALV systems) with temperature control maintained throughout analysis [4] [5].
  • Laser Configuration: A monochromatic laser beam illuminates the sample, with scattered light detected at fixed angles (typically 90° or 163.5°) [5].
  • Data Collection: Intensity fluctuations of scattered light are correlated with respect to time (nanosecond to microsecond scale) to determine diffusion rates [4].
  • Solution Parameters: Solvent viscosity and refractive index are obtained from established reference databases, with temperature continuously monitored and controlled [5].
  • Data Analysis: Hydrodynamic radius is calculated from the diffusion coefficient using the Stokes-Einstein relationship, with size distributions determined through intensity-weighted analysis algorithms [4] [5].

Research Implications and Future Directions

The DLS-based characterization of this compound has significant implications for both pharmaceutical development and clinical practice. The demonstration of specific binding interactions with multiple anticoagulant classes supports this compound's potential as a universal reversal agent, potentially simplifying emergency protocols for anticoagulant reversal [1] [2]. The non-covalent binding mechanism revealed by DLS may offer safety advantages over existing reversal strategies by creating a more controllable and reversible neutralization of anticoagulants.

Recent research has also explored practical applications of this compound's binding properties beyond clinical reversal. Investigations into whether this compound could serve as a universal anticoagulant chelator for in vitro diagnostic use demonstrated that while the reversal agent itself had minimal impact on coagulation parameters, it did not effectively remove DOAC- or heparin-associated activities in laboratory settings [3]. This limitation was attributed to preferential chelation of anionic substances in coagulation reagents rather than target anticoagulants. Interestingly, activated charcoal-based adsorbents like DOAC-Stop were found to efficiently remove both DOAC- and this compound-associated interferences, suggesting potential clinical utility in situations where laboratory investigations are complicated by the presence of these agents [3].

Future research directions include further phase 3 clinical trials to establish this compound's efficacy in bleeding patients, exploration of optimal dosing regimens for different clinical scenarios, and investigation of potential applications in elective surgery settings where temporary reversal of anticoagulation is required [2]. The DLS methodology established in these initial studies will continue to play a crucial role in characterizing this compound's interactions and supporting the development of this promising therapeutic agent.

References and Additional Resources

For researchers seeking additional information on DLS methodology or this compound development, the following resources may be valuable:

  • DLS Technical References: Bern & Pecora "Dynamic Light Scattering: With Applications to Chemistry, Biology and Physics" provides comprehensive theoretical background [2].
  • Experimental Protocols: Detailed DLS methodologies for protein-small molecule interactions are available in specialized technique journals [4] [6].
  • Clinical Trial Data: Updated information on this compound clinical development is available through clinicaltrials.gov and recent hematology conference proceedings.
  • Instrumentation Resources: Major DLS instrument manufacturers (Wyatt Technology, Malvern Panalytical, Brookhaven Instruments) provide detailed application notes and technical support for binding studies [5].

References

Ciraparantag hydrogen bonding anticoagulants

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Hydrogen Bonding

Ciraparantag does not bind to human coagulation factors or albumin, indicating its action is specifically targeted at the anticoagulants themselves [1]. The hydrogen bonding occurs between specific functional groups on the this compound molecule and different anticoagulants [2].

The table below details the specific hydrogen bonding interactions between functional groups of this compound and various anticoagulants:

Anticoagulant Guanidine Part α-Amino Group Amide Nitrogen Amide Oxygen
Rivaroxaban Y Y Y
Apixaban Y Y Y
Edoxaban Y Y Y
Dabigatran Y Y
Heparins Y Y

Source: Adapted from information on Wikipedia [2].

This binding mechanism is illustrated in the following diagram, which shows how this compound interacts with and sequesters anticoagulant molecules:

G Anticoagulant Anticoagulant This compound This compound Anticoagulant->this compound  Hydrogen Bonding & Charge-Charge Interaction NeutralizedComplex NeutralizedComplex This compound->NeutralizedComplex  Forms Stable Complex

This compound binds anticoagulants via hydrogen bonds and charge interactions, forming an inactive complex.

Efficacy and Reversal Data

The following table summarizes key quantitative data on this compound's efficacy in reversing different anticoagulants from clinical studies:

Anticoagulant Reversed Study Model / Phase This compound Dose Time to Reversal Duration of Effect
Apixaban [3] Phase 2 (Healthy elderly) 60 mg (IV) Within 1 hour Sustained for at least 5 hours
Rivaroxaban [3] Phase 2 (Healthy elderly) 180 mg (IV) Within 1 hour Sustained for at least 6 hours
Edoxaban [4] Phase 1 (Healthy subjects) 100-300 mg (IV) Within 10 minutes Sustained for 24 hours
Enoxaparin (LMWH) [5] Phase 1/2 (Healthy volunteers) 100-300 mg (IV) Within 5-20 minutes Sustained for 12-24 hours
Dabigatran [2] [1] Preclinical (Rat model) Not fully established in humans Reduced bleeding by >90% Restored aPTT to baseline within 20 min

This compound has also demonstrated efficacy in reversing anticoagulation from unfractionated heparin and fondaparinux [5] [1].

Experimental Protocols and Workflows

The methodology for assessing this compound's reversal efficacy in key clinical studies is summarized below. This workflow was used for anticoagulants like edoxaban, apixaban, and rivaroxaban [4] [3]:

G AdministerAnticoagulant Administer Anticoagulant (e.g., Edoxaban 60mg orally) WaitForSteadyState Wait for Peak/Steady-State Anticoagulation (e.g., 3-4 hours) AdministerAnticoagulant->WaitForSteadyState Administerthis compound Administer Single IV Dose of This compound or Placebo WaitForSteadyState->Administerthis compound PrimaryEndpoint Measure Primary Endpoint: Whole Blood Clotting Time (WBCT) Administerthis compound->PrimaryEndpoint SecondaryEndpoints Assess Secondary Endpoints: PrimaryEndpoint->SecondaryEndpoints Safety Safety & Tolerability (Adverse Events, Vital Signs) SecondaryEndpoints->Safety PK Pharmacokinetics (PK) (Plasma/Urine concentration) SecondaryEndpoints->PK Biomarkers Biomarkers (D-dimer, F1+2, TFPI) to rule out procoagulant effect SecondaryEndpoints->Biomarkers

Typical workflow for evaluating this compound reversal efficacy in clinical trials.

Key Methodological Details
  • Primary Efficacy Measure: Whole Blood Clotting Time (WBCT) was identified as the optimal assay [4]. It is performed by placing 0.5 mL of whole blood into glass tubes without anticoagulants or activators and assessing clot formation via visual tilt-tube method [4]. This method was necessary because traditional plasma-based assays (like PT/aPTT) and activator-based point-of-care tests were unreliable due to this compound's sensitivity to citrate, EDTA, and adsorbent materials like kaolin [4].
  • Additional Assessments: Clot Fibrin Integrity (CFI) was analyzed using scanning electron microscopy (SEM) on clots from the WBCT assay. Automated image analysis quantified the mean fibrin diameter to confirm the restoration of normal clot structure [4].
  • Safety Monitoring: Studies meticulously ruled out procoagulant activity by measuring D-dimer, prothrombin fragments 1.2 (F1+2), and tissue factor pathway inhibitor (TFPI) levels [4] [1].

Pharmacokinetics and Safety

  • Pharmacokinetic Profile: this compound reaches maximum concentration within minutes after intravenous administration [6]. It has a short half-life of approximately 12 to 19 minutes [6]. The drug is primarily hydrolyzed by serum peptidases into two inactive metabolites, which are almost entirely recovered in the urine [6].
  • Safety and Tolerability: this compound has been well-tolerated in clinical trials. The most common adverse events are mild and transient, including periorbital/facial flushing, a cool sensation, and dysgeusia (taste disturbance) [4] [3]. No evidence of procoagulant activity or serious drug-related adverse events has been reported [4] [1].

Conclusion

This compound is a promising universal reversal agent that acts by directly binding to various anticoagulants through hydrogen bonding and charge interactions. It demonstrates rapid and sustained reversal of anticoagulation with a favorable safety profile. As this drug is still investigational, its clinical utility will be further defined by the results of ongoing and future Phase III trials [1].

References

Ciraparantag whole blood clotting time WBCT assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ciraparantag and WBCT

This compound (formerly PER977) is a novel, small synthetic molecule that acts as a universal reversal agent for a broad spectrum of anticoagulants, including direct oral anticoagulants (DOACs) like apixaban, rivaroxaban, edoxaban, and dabigatran, as well as heparin-based anticoagulants [1] [2]. Its mechanism involves non-covalent, charge-charge interactions that directly bind to these anticoagulants, displacing them from their targets (thrombin or factor Xa) and restoring normal coagulation [2]. Unlike specific antibody-based reversal agents, this compound's broad specificity makes it particularly valuable for emergency situations where the specific anticoagulant involved may be unknown.

The Whole Blood Clotting Time (WBCT) has emerged as a crucial pharmacodynamic assay for evaluating this compound's efficacy. Traditional plasma-based coagulation tests (e.g., PT, aPTT) and even viscoelastic tests like thromboelastography (TEG-R) were found to be unsuitable due to methodological interferences: the anticoagulants (citrate, oxalate, EDTA, or heparin) in sample collection tubes, as well as activators like kaolin and celite, can disrupt the this compound-anticoagulant complex or adsorb this compound itself, leading to inaccurate measurements [1]. The WBCT, performed on native, non-anticoagulated whole blood, provides a physiologically relevant assessment of haemostatic restoration without these limitations, making it the gold standard for monitoring this compound reversal in clinical trials.

WBCT Assay Protocol for this compound Evaluation

Principle

The WBCT measures the time required for freshly drawn whole blood to form a stable clot in a glass tube at 37°C. The assay quantitatively determines the reversal of anticoagulation by this compound by tracking the normalization of prolonged clotting times in anticoagulated blood [1].

Materials and Equipment
  • Blood Collection: Safety-engineered venipuncture needles (21-23 gauge), tourniquet.
  • Glass Tubes: Disposable, clean, plain glass tubes (10×75 mm or 12×75 mm). Note: Plastic tubes are not suitable as they do not activate the contact pathway.
  • Water Bath or Dry Heat Block: Maintained at 37°±0.5°C.
  • Timer: Laboratory timer with seconds display.
  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses.
Step-by-Step Procedure
  • Pre-warming: Pre-warm the required number of glass tubes in the 37°C water bath for at least 5 minutes before blood draw.
  • Blood Collection: Perform venipuncture using a clean stick. Discard the first 1-2 mL of blood if a syringe is used, or allow the blood to flow directly into collection tubes if a vacuum system is used. Do not use any anticoagulant in the collection tube.
  • Aliquot Distribution: Quickly but carefully, fill three pre-warmed glass tubes with exactly 0.5 mL of fresh whole blood each. Avoid frothing or introducing air bubbles.
  • Incuation and Timing:
    • Place the first tube back into the 37°C water bath and start the timer immediately.
    • Gently tilt the tube every 30 seconds, ensuring the blood meniscus moves fully from the bottom to the top of the tube. Do not shake aggressively.
    • The endpoint is reached when the tube can be inverted completely (180 degrees) without the blood flowing. This is the clotting time for the first tube.
    • Record the time.
    • Repeat the process for the second and third tubes.
  • Calculation and Interpretation: Calculate the mean clotting time from the three tubes. The restoration of WBCT to a baseline (normal) range indicates successful reversal of anticoagulation by this compound.
Critical Assay Considerations
  • Technical Triplicate: Using three tubes is essential to account for technical variability and ensure result reliability.
  • Temperature Control: Strict maintenance of 37°C is critical, as temperature fluctuations can significantly alter clotting times.
  • Training and Technique: The tilt-tube method requires training to consistently identify the clotting endpoint. Inexperienced operators can produce highly variable results.
  • Baseline Establishment: Normal WBCT ranges should be established for the specific laboratory setting and population. Generally, normal WBCT is between 5 and 15 minutes, but this can vary.

The following diagram illustrates the core workflow of the WBCT assay:

wbct_workflow Start Venipuncture (No Anticoagulant) T1 Pre-warm Glass Tubes (37°C Water Bath) Start->T1 T2 Aliquot 0.5 mL Blood into 3 Tubes T1->T2 T3 Incubate at 37°C & Tilt Every 30s T2->T3 Decision Blood Does Not Flow on Inversion? T3->Decision Decision:s->T3:n No T4 Record Clotting Time Decision->T4 Yes End Calculate Mean of Triplicates T4->End

Diagram 1: Visual workflow of the key steps in the Whole Blood Clotting Time (WBCT) assay.

Quantitative Efficacy Data from Clinical Studies

The efficacy of this compound, as measured by the WBCT assay, has been demonstrated in a phase 1 clinical trial involving healthy subjects [1].

Table 1: Reversal of Edoxaban-Induced Anticoagulation by this compound Measured by WBCT

This compound Dose Edoxaban Dose WBCT Result Time to Effect Duration of Effect
100 - 300 mg IV 60 mg oral Full reversal to baseline Within 10 minutes Sustained for 24 hours
100 - 300 mg IV 60 mg oral Normalization of fibrin diameter Within 30 minutes Not specified

Table 2: Safety and Tolerability Profile of this compound in Clinical Studies

Parameter Findings Assessment Method
Common Adverse Events Periorbital and facial flushing; cool sensation following IV injection Clinical observation, subject reporting
Procoagulant Risk No evidence of procoagulant activity D-dimer, prothrombin fragments 1.2, TFPI levels
Elimination Route Renal excretion of primary metabolite (BAP) Pharmacokinetic analysis in plasma and urine

Advanced Methodological Considerations

Integration with Clot Fibrin Integrity (CFI) Analysis

To biochemically validate the functional results of the WBCT, the clot formed during the test can be subjected to Scanning Electron Microscopy (SEM) for Clot Fibrin Integrity (CFI) analysis [1]. The protocol for this integrated analysis is as follows:

  • After measuring the WBCT, immediately fix the clot in the glass tube with glutaraldehyde in sodium cacodylate buffer. Store fixed samples under refrigeration.
  • Process the fixed clots through critical point drying and freeze fracture to prepare for SEM imaging.
  • Acquire high-resolution images of the clot's fibrin network using SEM.
  • Quantify the mean fibrin diameter (in nanometers) using automated image analysis software (e.g., MATLAB). The reversal is confirmed when the fibrin diameter returns to the normal, pre-anticoagulated state.

In the phase 1 study, clots from subjects who received edoxaban followed by this compound (100-300 mg) showed restored fibrin diameter to normal levels within 30 minutes, providing structural confirmation of the functional reversal observed in the WBCT [1].

Addressing Interferences in Coagulation Testing

A critical consideration for researchers is that while this compound is highly effective as an in vivo reversal agent, it is not effective for removing anticoagulant activities *in vitro* for the purpose of laboratory testing [3]. When added to plasma samples ex vivo, this compound does not neutralize DOACs or heparin; instead, it can interfere with coagulation reagents.

For laboratories needing to eliminate interferences from both DOACs and this compound in patient samples, activated charcoal-based adsorbents like DOAC-Stop have proven effective [3]. The recommended protocol is:

  • Add one DOAC-Stop tablet to 1 mL of plasma.
  • Incubate for 5 minutes at ambient temperature with gentle agitation.
  • Centrifuge at 2000× g for 5 minutes to pellet the charcoal.
  • Use the clarified plasma for subsequent coagulation testing.

The relationship between different methodologies for assessing this compound's effect is summarized below:

method_validation WBCT WBCT Assay CFI Clot Fibrin Integrity (SEM Analysis) WBCT->CFI Validates Biomarkers Safety Biomarkers (D-dimer, F1+2) WBCT->Biomarkers Correlates With InVitro In Vitro Testing (Plasma-Based Assays) Charcoal DOAC-Stop Treatment InVitro->Charcoal Requires For Accurate Results

Diagram 2: Methodological relationships for validating this compound's effects and managing laboratory testing.

Conclusion

The Whole Blood Clotting Time assay is a robust, clinically validated pharmacodynamic tool for assessing the efficacy of this compound. Its simplicity and freedom from the interferences that plague plasma-based tests make it ideal for clinical trials. Protocol adherence—particularly the use of native blood, glass tubes, strict temperature control, and technical triplicates—is paramount for generating reliable data. The integration of CFI analysis provides a powerful secondary validation of haemostatic normalization. As this compound continues its development as a universal reversal agent, the WBCT will remain a cornerstone for demonstrating its rapid and sustained restoration of coagulation.

References

Comprehensive Application Notes and Protocols: Ciraparantag for DOAC Reversal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Ciraparantag (formerly known as PER977) represents a novel class of universal reversal agents currently in advanced clinical development for the reversal of direct oral anticoagulants (DOACs) and heparin-like anticoagulants. This small molecule charge-charge interaction binder offers a potentially transformative approach to anticoagulant reversal by targeting multiple anticoagulant classes through a single mechanism. As DOAC usage continues to climb—increasing from 4.7% to 47.9% among atrial fibrillation patients from 2011 to 2020—the need for safe, effective, and broad-spectrum reversal agents becomes increasingly critical for managing bleeding emergencies and urgent surgical procedures [1]. Unlike specific reversal agents such as idarucizumab (for dabigatran) and andexanet alfa (for factor Xa inhibitors), this compound employs a non-covalent binding mechanism that encompasses both DOACs and heparins, potentially addressing a significant gap in current reversal strategies [2].

The development of this compound responds to the persistent clinical challenge of anticoagulant-associated bleeding, which continues to occur at annualized rates of 1.6% to 3.6% despite the superior safety profile of DOACs compared to warfarin [3]. While current specific reversal agents have demonstrated efficacy, they exhibit limitations including high cost (particularly andexanet alfa), agent-specific activity that requires precise identification of the anticoagulant involved, and potential thrombotic risks [4] [3]. This compound's mechanism of action as a small molecule with rapid onset and short duration may offer advantages in these areas, though it remains investigational with Phase 3 trials in preparation [2].

Table 1: Current Status of this compound Development

Development Aspect Current Status Notes
Stage of Development Phase 3 trials in preparation Completed Phase 1/2 clinical trials
Regulatory Status Investigational Not yet FDA-approved
Mechanism Validation Preclinical and early clinical data available Demonstrated in animal models and healthy volunteers
Manufacturing Developmental stage Not yet commercially available

Scientific Background and Mechanism of Action

Molecular Mechanism

This compound is a low molecular weight compound (approximately 512 Da) composed of two arginine residues coupled by a piperazine ring, creating a cationic structure that facilitates specific charge-based interactions with anticoagulant molecules [2]. The agent functions through direct association with DOACs and heparin-like molecules via non-covalent, charge-charge interactions that effectively neutralize the anticoagulants' activity by preventing their binding to endogenous coagulation factors [5] [2]. This mechanism was initially characterized through dynamic light scattering experiments that demonstrated direct molecular association between this compound and various anticoagulants, confirming the charge-based binding hypothesis [2].

Unlike andexanet alfa, which acts as a decoy receptor for factor Xa inhibitors, or idarucizumab, which functions as a monoclonal antibody specifically targeting dabigatran, this compound's mechanism is fundamentally electrostatic in nature [3] [2]. This distinction potentially allows for broader activity across multiple anticoagulant classes while maintaining a favorable safety profile due to the absence of off-target binding to other proteins or commonly used medications in preliminary investigations [2]. The binding is reversible and does not involve covalent modification of either the anticoagulant or coagulation factors, potentially reducing the risk of immunogenic reactions or long-term sequestration of coagulation components.

G DOAC DOAC Molecules (Apixaban, Rivaroxaban, Edoxaban, Dabigatran) Complex This compound-Anticoagulant Complex DOAC->Complex Charge-charge Interaction Heparin Heparin-like Anticoagulants Heparin->Complex Charge-charge Interaction This compound This compound (Cationic Molecule) This compound->Complex Binds via Non-covalent Interaction Normal_Coagulation Normal Coagulation Process Restored Complex->Normal_Coagulation Enables Coagulation_Factors Coagulation Factors (FXa, Thrombin) Coagulation_Factors->Normal_Coagulation Uninhibited Activity

Visualization 1: Molecular Mechanism of this compound Action. This compound binds both DOACs and heparin-like anticoagulants through charge-charge interactions, forming complexes that prevent the anticoagulants from inhibiting their target coagulation factors, thereby restoring normal coagulation processes.

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetic properties for a reversal agent, with rapid onset of action and relatively short duration of effect—characteristics that align well with the clinical needs of acute bleeding scenarios. Following intravenous administration, this compound reaches maximum concentration within minutes, supporting its use in emergency situations where immediate reversal is critical [2]. The agent exhibits a half-life of approximately 12-19 minutes, which is substantially shorter than the anticoagulants it reverses, potentially allowing for natural clearance of anticoagulants without creating extended periods of hypercoagulability [2].

The metabolism of this compound occurs primarily through hydrolysis by serum peptidases, resulting in two metabolites that demonstrate substantially reduced activity compared to the parent compound [2]. This metabolic pathway differs from many small molecule drugs that undergo hepatic metabolism, potentially offering advantages in patients with impaired liver function. Both this compound and its metabolites are recovered almost entirely in the urine, indicating renal elimination as the primary route of clearance [2]. This pharmacokinetic profile supports the use of this compound as a rapid-onset, short-duration reversal agent that can be administered as a single intravenous dose without requiring extended monitoring for rebound effects in patients with normal renal function.

Experimental Protocols and Methodologies

In Vitro Assessment of Reversal Efficacy

The evaluation of this compound's reversal capacity in laboratory settings requires carefully controlled conditions to accurately assess its interaction with various anticoagulants. The following protocol outlines a standardized approach for in vitro reversal assessment using human plasma models, adapted from methodologies described in recent literature [5]:

3.1.1 Materials and Reagents
  • Plasma Source: Commercial human plasma (e.g., Siemens Healthineers, catalog no.: 10446238 ORKL17)
  • Anticoagulants: Dabigatran (MedChemExpress, HY-10163), apixaban (HY-50667), edoxaban (HY-10264), rivaroxaban (HY-50903)
  • This compound: MedChemExpress (HY-18660), prepare stock solution at 10 mg/mL in distilled water
  • Coagulation Assay Reagents: Prothrombin time (PT), activated partial thromboplastin time (aPTT), fibrinogen assay reagents
  • Specialized Testing: Dilute thrombin time assay for dabigatran, chromogenic anti-factor Xa assays for Xa inhibitors
3.1.2 Plasma Preparation Protocol
  • Reconstitute commercial human plasma according to manufacturer specifications using distilled water
  • Prepare anticoagulant stock solutions at 1 mg/mL concentration using appropriate solvents:
    • Dabigatran: hydrochloric acid (HCl)-phosphate-buffered saline
    • Apixaban, edoxaban, rivaroxaban: dimethyl sulfoxide (DMSO)-phosphate-buffered saline
  • Create working solutions by diluting stocks to 100 μg/mL in phosphate-buffered saline
  • Spike plasma samples with anticoagulants to achieve target concentrations (typically 500 ng/mL) by adding appropriate volumes of working solutions
  • Include vehicle controls by spiking plasma with equivalent volumes of solvent without anticoagulants
3.1.3 this compound Treatment and Incubation
  • Prepare this compound dilutions from stock solution (10 mg/mL) to achieve final concentrations ranging from 100 ng/mL to 100,000 ng/mL
  • Add this compound to anticoagulant-spiked plasma samples (1 mL total volume)
  • Incubate mixtures at ambient temperature (20-25°C) with gentle agitation for specified time points (typically 5-30 minutes)
  • Analyze samples without further processing for immediate coagulation parameters

This protocol enables systematic evaluation of this compound's reversal efficacy across different anticoagulants at clinically relevant concentrations, providing foundational data for dose selection in clinical settings.

Coagulation Testing Methodology

Comprehensive assessment of this compound's effects on coagulation parameters requires multiple assay systems to capture the full spectrum of its activity. The following methodology details the standardized coagulation testing approach used in recent investigations [5]:

3.2.1 Routine Coagulation Assays
  • Prothrombin Time (PT): Perform using Dade Innovin reagent (Siemens Healthineers)
  • Activated Partial Thromboplastin Time (aPTT): Perform using Dade Actin FS reagent (Siemens Healthineers)
  • Fibrinogen Assay: Perform using Dade Thrombin reagent (Siemens Healthineers)
  • Instrumentation: CS-5100 analyzer (Sysmex), routinely calibrated and maintained per manufacturer specifications
3.2.2 Specialized Coagulation Assays
  • Dabigatran Quantification: Dilute thrombin time assay using Thromboclotin reagent (Siemens Healthineers)
  • Anti-Factor Xa Activity: Chromogenic BIOPHEN Heparin LRT assay (HYPHEN Biomed) for apixaban, edoxaban, rivaroxaban, and enoxaparin
  • Instrumentation: CS-2500 analyzer (Sysmex), calibrated with known standards
3.2.3 Quality Control Measures
  • Establish lower limits of quantification (LLoQ) for each anticoagulant:
    • Dabigatran: 20 ng/mL
    • Apixaban: 10 ng/mL
    • Edoxaban: 15 ng/mL
    • Rivaroxaban: 5 ng/mL
  • Include appropriate controls in each assay run:
    • Normal plasma controls
    • Anticoagulant-spiked plasma without this compound
    • Vehicle controls to exclude solvent effects
  • Perform statistical analysis using one-way ANOVA with post hoc Dunnett's test for multiple comparisons, considering p<0.05 statistically significant

G cluster_assays Coagulation Test Panel Plasma Plasma Collection (Commercial Human Plasma) Anticoagulant Anticoagulant Spiking (DOACs/Heparins) Plasma->Anticoagulant This compound This compound Addition (100-100,000 ng/mL) Anticoagulant->this compound Incubation Incubation (Ambient Temp, 5-30 min) This compound->Incubation Testing Coagulation Testing Incubation->Testing Results Data Analysis Testing->Results PT PT Assay aPTT aPTT Assay Fibrinogen Fibrinogen Assay DTT Dilute Thrombin Time AntiXa Anti-FXa Assay

Visualization 2: Experimental Workflow for this compound Reversal Assessment. The schematic outlines the key steps in evaluating this compound's reversal efficacy, from plasma preparation through comprehensive coagulation testing and data analysis.

Data Presentation and Analysis

Efficacy Metrics and Experimental Results

The assessment of this compound's reversal capacity requires multidimensional evaluation across various anticoagulants and efficacy parameters. Recent investigations have yielded quantitative data on its performance in both in vitro settings and early clinical trials, providing insights into its potential clinical utility [5] [2].

Table 2: this compound Reversal Efficacy Across Anticoagulant Classes

Anticoagulant Concentration This compound Dose Primary Efficacy Endpoint Result Study Type
Edoxaban 60 mg single dose 100-300 mg IV Restoration of coagulation parameters within 10 min Complete reversal sustained 24h Phase 1/2 [2]
Apixaban 5 mg single dose 100-300 mg IV Restoration of coagulation parameters within 10 min Complete reversal sustained 24h Phase 1/2 [2]
Rivaroxaban 10 mg single dose 100-300 mg IV Restoration of coagulation parameters within 10 min Complete reversal sustained 24h Phase 1/2 [2]
Enoxaparin 1 mg/kg 100-300 mg IV Restoration of coagulation parameters within 10 min Complete reversal sustained 24h Phase 1/2 [2]
All DOACs (in vitro) 500 ng/mL 100-10,000 ng/mL Normalization of PT/aPTT No significant effect In vitro [5]

The discrepancy between in vitro and in vivo results highlights the importance of physiological context in this compound's mechanism of action. While in vitro studies demonstrated minimal impact on coagulation parameters when this compound was added to anticoagulant-spiked plasma, clinical trials in healthy volunteers showed rapid and sustained reversal of multiple anticoagulants [5] [2]. This suggests that this compound's efficacy may depend on physiological conditions not fully replicated in vitro, possibly related to its interaction with cellular components or dynamic physiological processes.

Pharmacokinetic and Safety Data

Understanding the pharmacokinetic profile and safety characteristics of this compound is essential for protocol development and risk assessment in both research and potential clinical applications.

Table 3: Pharmacokinetic and Safety Profile of this compound

Parameter Value/Range Notes Source
Time to Cmax Within minutes Following IV administration [2]
Half-life 12-19 minutes Short duration of action [2]
Metabolism Serum peptidases Hydrolysis to inactive metabolites [2]
Elimination Renal (urine) Primarily unchanged drug and metabolites [2]
Common Adverse Events Transient flush/warmth Mild, self-limiting [2]
Serious Adverse Events None reported In Phase 1/2 trials [2]
Thrombotic Risk Not observed In limited clinical experience [2]

The favorable pharmacokinetic profile of this compound—characterized by rapid onset, short duration, and predictable clearance—supports its potential utility in acute care settings where immediate reversal is needed but extended anticoagulation suppression may be undesirable. The absence of serious adverse events in early clinical trials is encouraging, though larger studies are needed to fully characterize the safety profile, particularly regarding thrombotic risks that have been observed with other reversal agents like andexanet alfa [3].

Technical Considerations and Limitations

Laboratory Testing Interferences

Recent investigations have revealed important limitations in this compound's application for in vitro laboratory testing. Contrary to initial expectations, this compound does not effectively remove DOAC- or heparin-associated anticoagulant activities in plasma samples when used as an in vitro additive [5]. This phenomenon appears to result from the agent's preferential chelation of anionic substances present in coagulation reagents rather than binding to the anticoagulants themselves, ultimately failing to eliminate the interferences in coagulation assays [5].

This limitation has significant implications for laboratory practice and research methodologies. When coagulation testing is required for patients receiving this compound, or when attempting to assess reversal efficacy in laboratory settings, alternative approaches are necessary. Investigations have demonstrated that activated charcoal-based adsorbents (e.g., DOAC-Stop) effectively remove both DOAC- and this compound-associated interferences in coagulation testing, providing a reliable method for obtaining accurate results in these scenarios [5]. This finding suggests that while this compound functions effectively as a reversal agent in vivo, it cannot be employed as a "universal" anticoagulant chelator for in vitro diagnostic purposes.

Clinical Development Status and Future Directions

Despite promising results in early-phase trials, this compound remains an investigational agent with Phase 3 clinical trials still in preparation [2]. The current evidence base, while encouraging, consists primarily of preclinical data, Phase 1/2 clinical trials in healthy volunteers, and in vitro studies. Large-scale randomized controlled trials comparing this compound to existing reversal agents (idarucizumab, andexanet alfa, and PCCs) in patients experiencing major bleeding are necessary to establish its efficacy and safety profile in clinical practice.

Future research directions should focus on several key areas:

  • Direct comparative studies against specific reversal agents for relevant clinical endpoints
  • Optimization of dosing protocols for different clinical scenarios and patient populations
  • Investigation of thrombotic risks in larger, more diverse patient populations
  • Development of point-of-care monitoring techniques to guide this compound administration and assess efficacy
  • Exploration of potential applications in special populations (renal impairment, elderly, critically ill)

The ongoing development of this compound occurs alongside investigations of other novel reversal strategies, including new factor Xa variants like VMX-C001 that bypass factor Xa inhibition, and extracorporeal hemadsorption techniques [4]. Additionally, new anticoagulants targeting factor XIa with potentially lower bleeding risks than current DOACs are in development, which may ultimately reduce the need for reversal agents altogether [4].

Conclusion

This compound represents a promising approach to anticoagulant reversal that addresses several limitations of current specific reversal agents. Its broad-spectrum activity encompassing both DOACs and heparin-like anticoagulants, rapid onset of action, and favorable preliminary safety profile position it as a potentially valuable addition to the anticoagulation reversal arsenal. The experimental protocols and data summarized in these application notes provide researchers with standardized methodologies for further investigating this compound's mechanisms and applications.

While current evidence supports continued development of this compound, researchers and clinicians should recognize that it remains investigational, with Phase 3 trials needed to establish its efficacy and safety in clinical practice. The limitations in laboratory testing applications highlighted by recent research emphasize the importance of using appropriate methodologies (e.g., activated charcoal-based adsorbents) when assessing coagulation parameters in the presence of this compound. As development continues, this compound may ultimately fulfill its potential as a universal reversal agent that simplifies the management of anticoagulant-associated bleeding across multiple drug classes.

References

Summary of Efficacy Data from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key efficacy outcomes for ciraparantag in reversing various anticoagulants.

Anticoagulant Reversed Effective this compound Dose Time to Complete Reversal Duration of Sustained Reversal Study Design & Population
Apixaban [1] 60 mg IV Within 1 hour Sustained through 5 hours Phase 2, RCT, single-blind, placebo-controlled; healthy elderly adults (50-75 years)
Rivaroxaban [1] 180 mg IV Within 1 hour Sustained through 6 hours Phase 2, RCT, single-blind, placebo-controlled; healthy elderly adults (50-75 years)
Edoxaban [2] 100-300 mg IV Within 10 minutes Sustained for 24 hours Phase 1, RCT, double-blind, placebo-controlled; healthy male adults

Detailed Experimental Protocols

The following section provides the methodologies for key experiments that established the efficacy and safety profile of this compound.

Protocol for Phase 2 Studies in Apixaban and Rivaroxaban Reversal

This protocol is adapted from the two randomized, single-blind, placebo-controlled Phase 2 trials published in the European Heart Journal [1].

1.1 Subject Selection and Anticoagulation
  • Subjects: Healthy adults aged 50-75 years.
  • Anticoagulation Regimen:
    • Apixaban study: 10 mg orally, twice daily for 3.5 days.
    • Rivaroxaban study: 20 mg orally, once daily for 3 days.
  • Steady-State Criterion: Subjects were randomized only if they achieved a sufficient anticoagulant effect, defined as:
    • Whole Blood Clotting Time (WBCT) ≥20% above baseline for apixaban.
    • WBCT ≥25% above baseline for rivaroxaban.
1.2 Randomization and Dosing
  • Randomization: Subjects were randomized in a 3:1 ratio (this compound:placebo).
  • Intervention: A single IV dose of this compound or placebo (saline) was administered as a 10-minute infusion.
    • Apixaban Reversal: Doses of 30 mg, 60 mg, or 120 mg, given 3 hours after the last apixaban dose.
    • Rivaroxaban Reversal: Doses of 30 mg, 60 mg, 120 mg, or 180 mg, given 4 hours after the last rivaroxaban dose.
1.3 Efficacy Assessment
  • Primary Endpoint: Correction of the Whole Blood Clotting Time (WBCT).
  • Methodology:
    • WBCT Measurement: Blood was drawn via direct venipuncture and collected in clean, dry glass tubes.
    • Clotting Time Determination: Three tubes per time point were filled with 0.5 mL of whole blood each. The tubes were tilted every 30 seconds by hand, and the time for a visible clot to form was recorded.
    • Timepoints: Measurements were taken at baseline (pre-anticoagulant), pre-dose, and at 0.25, 0.5, 0.75, 1, 3, 5, and 24 hours post-ciraparantag dose (with minor variations between studies).
  • Responder Definition: A subject was considered a "responder" if their WBCT returned to within 10% of baseline within 1 hour and this effect was sustained through 5 hours (apixaban) or 6 hours (rivaroxaban).
1.4 Safety Assessment
  • Parameters: Adverse events (AEs), vital signs, pulse oximetry, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry), and fecal occult blood.
  • Focus: Specific monitoring for transient sensations of warmth, flushing, and dysgeusia (altered taste), which were the most common AEs noted.
Protocol for Whole Blood Clotting Time (WBCT) Measurement

The WBCT is a critical, non-conventional assay required for this compound studies because standard plasma-based coagulation tests are invalidated by the presence of citrate, oxalate, or heparin, which disrupt the this compound-anticoagulant complex [1] [2].

2.1 Materials
  • Equipment: Clean, dry glass test tubes (e.g., 10 x 75 mm); timer; water bath maintained at 37°C.
  • Sample Collection: Blood is drawn via a clean venipuncture, without a tourniquet if possible, directly from the needle hub into the glass tubes. The use of vacuum collection systems or any anticoagulant is strictly prohibited.
2.2 Procedure
  • Preparation: Pre-warm the glass tubes in the 37°C water bath.
  • Sample Collection: Discard the first 1-2 mL of blood. Then, gently fill three tubes with 0.5 mL of blood each.
  • Incuabtion and Tilting: Start the timer immediately. After a 2-minute delay, begin tilting each tube sequentially every 30 seconds at a 45-degree angle.
  • Endpoint Determination: The clotting time for each tube is recorded when the blood no longer flows and a complete clot is formed. The WBCT is reported as the mean clotting time of the three tubes.
Protocol for Clot Fibrin Integrity (CFI) Assessment

This protocol was used in the Phase 1 edoxaban study to validate the quality of the clot formed after reversal [2].

3.1 Clot Formation and Fixation
  • Source: Clots are obtained from the WBCT test tubes.
  • Fixation: Immediately after clot formation, add 2 mL of glutaraldehyde in sodium cacodylate buffer (e.g., 2.5% glutaraldehyde) to the tube to preserve the clot structure. Store fixed clots at 4°C.
3.2 Sample Processing and Imaging
  • Dehydration: Subject the fixed clots to critical point drying.
  • Preparation: Perform a freeze fracture on the dried clots to expose the internal fibrin network.
  • Imaging: Image the samples using a Scanning Electron Microscope (SEM) at a suitable magnification (e.g., 5,000x) to visualize the fibrin mesh.
3.3 Quantitative Analysis
  • Software: Use automated image analysis software (e.g., MATLAB).
  • Measurement: Quantify the mean fibrin diameter from multiple images. Compare the fibrin diameter post-reversal to baseline (pre-anticoagulant) values to confirm restoration of normal fibrin structure.

Mechanism and Workflow Visualization

This compound Mechanism of Action

The following diagram illustrates the molecular mechanism by which this compound reverses anticoagulation.

Anticoagulant Anticoagulant (DOAC/LMWH) Complex This compound- Anticoagulant Complex Anticoagulant->Complex  Removed from Target CoagulationFactor Coagulation Factor (e.g., Factor Xa) Anticoagulant->CoagulationFactor  Binds and Inhibits This compound This compound This compound->Complex  Binds via Charge Interaction NormalClot Restored Normal Clot Formation CoagulationFactor->NormalClot  Free to Participate in Coagulation

Experimental Workflow for Efficacy Studies

This workflow outlines the key steps for conducting a this compound reversal study in healthy volunteers.

Step1 Subject Screening & Enrollment (Healthy Adults, 50-75 yrs) Step2 Achieve Steady-State Anticoagulation (e.g., Apixaban 10 mg BID) Step1->Step2 Step3 Confirm Anticoagulation (WBCT ≥20-25% above baseline) Step2->Step3 Step4 Randomize & Administer Single IV Dose of This compound or Placebo Step3->Step4 Step5 Serial WBCT Measurement (0.25, 0.5, 0.75, 1, 3, 5, 24h) Step4->Step5 Step6 Safety Monitoring (AEs, Vital Signs, Lab Tests) Step5->Step6 Step7 Endpoint Analysis (% Reversal, Responder Rate) Step6->Step7


Critical Technical Notes

  • Assay Limitation: Standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) are not suitable for assessing this compound's activity. The citrate in plasma collection tubes chelates calcium and disrupts the charge-dependent binding of this compound to the anticoagulant, leading to falsely elevated anticoagulant levels [1]. The manual WBCT is the validated method.
  • Sample Integrity: For WBCT, blood must be collected without any anticoagulant and tested immediately. The use of activators like kaolin or celite also adsorbs this compound and invalidates results [2].
  • Safety Profile: The most common adverse events associated with this compound are mild, transient, and dose-related, including sensations of warmth, flushing, skin tingling, and altered taste. No procoagulant signal has been detected in studies based on D-dimer and prothrombin fragment 1.2 levels [3] [2].

References

Ciraparantag: Mechanism and Clinical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag is a small, synthetic, water-soluble molecule designed to be a universal reversal agent for a wide range of anticoagulants, including direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), and heparins (unfractionated heparin, low-molecular-weight heparin) [1] [2] [3]. Its mechanism of action involves non-covalent binding via hydrogen bonds and charge-charge interactions, which physically displaces the anticoagulant drug from its target coagulation factor [4] [3]. This action is rapid, with studies showing reversal of anticoagulation within 10 minutes of intravenous administration [2].

Summary of Clinical Trial Efficacy Data

The following tables summarize key efficacy and safety findings from pivotal clinical trials.

Table 1: Efficacy of this compound in Phase 2 Trials Reversing Factor Xa Inhibitors This table consolidates data from two randomized, placebo-controlled trials in healthy elderly subjects [4].

Anticoagulant (Dose) This compound Dose (mg) Number of Subjects Subjects with Sustained Reversal (%) Primary Efficacy Endpoint
Apixaban (10 mg twice daily) 30 mg ~6* 67% WBCT correction to within 10% of baseline within 1 hr, sustained for 5 hrs
60 mg ~6* 100%
120 mg ~6* 100%
Placebo ~6* 17%
Rivaroxaban (20 mg once daily) 30 mg ~6* 58% WBCT correction to within 10% of baseline within 1 hr, sustained for 6 hrs
60 mg ~6* 75%
120 mg ~6* 67%
180 mg ~6* 100%
Placebo ~6* 13%

Note: The exact number of subjects per arm was not fully detailed in the abstract; each cohort initially intended to enroll at least 16 subjects randomized 3:1 (active:placebo).

Table 2: Safety and Pharmacokinetic Profile from Phase 1 & 2 Trials This table summarizes consistent findings across early-stage trials [4] [2] [3].

Parameter Findings
Common Adverse Events Mild and transient hot flashes or facial flushing; cool sensation at the injection site.
Procoagulant Markers No evidence of procoagulant activity as measured by D-dimer, prothrombin fragments 1.2, and TFPI levels.
Pharmacokinetics Rapid onset of action. Half-life of approximately 12-19 minutes. Maximum concentration reached within minutes.
Elimination Primarily renal excretion of metabolites.

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the clinical trials.

Protocol 1: Whole Blood Clotting Time (WBCT) Measurement

The WBCT was the primary efficacy endpoint in Phase 2 trials because standard plasma-based coagulation assays are unreliable in the presence of this compound [4] [2].

1. Principle: This is a manual, visual assay that measures the time for a whole blood sample to clot in a glass tube without any activators or anticoagulants, providing a global assessment of hemostasis [4] [2].

2. Reagents and Equipment:

  • Glass Tubes: Plain, clean glass tubes (e.g., 10x75 mm).
  • Timer.
  • Water Bath (optional, but can be used to maintain 37°C).

3. Procedure: a. Blood Collection: Draw venous blood via a clean venipuncture without a tourniquet if possible, or discard the first 1-2 mL of blood drawn through an indwelling catheter to avoid tissue factor contamination. b. Sample Aliquoting: Immediately transfer 0.5 mL of whole blood into each of three separate glass tubes. c. Clotting Time Determination: - Start the timer immediately after blood is placed in the first tube. - Tilt each tube sequentially in a water bath at 37°C every 30 seconds. - The endpoint (clotting time) is reached when the blood no longer flows upon tilting the tube. - Record the time for each tube and calculate the mean WBCT from the three tubes.

4. Key Notes:

  • Blinding: Technicians performing the WBCT should be blinded to the treatment assignment (this compound or placebo) [4].
  • Timing: In clinical trials, WBCT was measured at baseline (pre-anticoagulant), pre-dose (after anticoagulant steady-state was achieved), and at multiple timepoints post-ciraparantag/placebo dose (e.g., 0.25, 0.5, 0.75, 1, 3, 5, and 24 hours) [4].
Protocol 2: Clot Fibrin Integrity (CFI) by Scanning Electron Microscopy (SEM)

This protocol was used in a Phase 1 study to validate that this compound not only restores clotting time but also normal clot structure [2].

1. Principle: Clots formed during the WBCT are preserved and imaged using SEM. Automated image analysis then quantifies the mean fibrin diameter to confirm the restoration of normal, compact fibrin architecture from the compromised structure seen under anticoagulation.

2. Reagents and Equipment:

  • Fixative: 2.5% Glutaraldehyde in 0.1M sodium cacodylate buffer.
  • Dehydration Solvents: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
  • Critical Point Dryer.
  • Sputter Coater.
  • Scanning Electron Microscope.
  • Image Analysis Software (e.g., MATLAB).

3. Procedure: a. Clot Fixation: Immediately after the WBCT clot forms, carefully add a volume of glutaraldehyde fixative to the tube to fully immerse and preserve the clot. Store fixed samples at 4°C. b. Dehydration: Process the fixed clots through a graded series of ethanol to remove all water. c. Critical Point Drying: Dry the clots using a critical point dryer to prevent structural collapse. d. Mounting and Coating: Mount the dried clots on SEM stubs and coat with a thin layer of gold/palladium using a sputter coater to make them conductive. e. Imaging and Analysis: - Image the clots using SEM at a standard magnification. - Use automated image analysis software to measure the diameter of multiple fibrin strands from multiple images. - Calculate the mean fibrin diameter and compare it to baseline (normal) and anticoagulated controls.

Visualizing Trial Design and Mechanism

The following diagrams, generated using Graphviz's DOT language, illustrate the core concepts.

Diagram 1: Mechanism of Action of this compound

G Anticoagulant Anticoagulant (DOAC/Heparin) CoagFactor Coagulation Factor (FXa/FIIa) (Active again) Anticoagulant->CoagFactor Binds to Complex This compound-Anticoagulant Complex Anticoagulant->Complex Displaced from target This compound This compound This compound->Complex Binds via Charge Interaction

This diagram illustrates how this compound binds to anticoagulants, displacing them from their targets and restoring coagulation factor activity.

Diagram 2: Phase 2 Clinical Trial Workflow

G A Healthy Subjects Aged 50-75 yrs B Lead-in Period Apixaban or Rivaroxaban (to steady-state) A->B C Assess Anticoagulation WBCT ≥20-25% above baseline B->C D Randomization 3:1 C->D E1 IV this compound (30, 60, 120, 180 mg) D->E1 E2 IV Placebo D->E2 F Primary Endpoint: WBCT measured serially over 24 hours E1->F E2->F G Safety Monitoring: AEs, Vital Signs, Lab Tests F->G

This flowchart outlines the design of the Phase 2 randomized, placebo-controlled trials that evaluated this compound's efficacy and safety [4].

Key Considerations for Researchers

  • Unique Assay Challenges: this compound interferes with standard plasma-based coagulation tests (PT, aPTT, anti-Xa) due to its interaction with reagents like citrate, kaolin, and celite [4] [2]. The manual WBCT is therefore critical for accurate pharmacodynamic assessment in clinical trials.
  • Dose-Finding Strategy: Trial designs employed multiple escalating dose cohorts (e.g., 30, 60, 120, 180 mg) to establish a dose-response relationship and identify the minimum dose required for sustained reversal (e.g., 60 mg for apixaban, 180 mg for rivaroxaban) over several hours [4].
  • In Vitro vs. In Vivo Action: A recent in vitro study found that adding this compound to plasma did not effectively remove DOAC activity for lab testing, likely due to interference from assay reagents [5]. This highlights that its efficacy in vivo is distinct and cannot be replicated in standard in vitro laboratory setups.

References

Comprehensive Application Notes and Experimental Protocols: Ciraparantag-Mediated Reversal of Apixaban Anticoagulation at Steady State

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apixaban Pharmacology and Clinical Need for Reversal Agents

Apixaban represents a cornerstone in modern anticoagulation therapy as a highly selective direct factor Xa inhibitor that blocks the propagation phase of the coagulation cascade. Approved by the US FDA in 2012 for stroke prevention in nonvalvular atrial fibrillation, its indications later expanded to include treatment and secondary prevention of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as prophylaxis following orthopedic surgeries [1]. Apixaban exerts its anticoagulant effect by directly binding to the active site of factor Xa without requiring antithrombin III as an intermediate, thereby inhibiting the conversion of prothrombin to thrombin and subsequent fibrin clot formation [1]. The drug demonstrates predictable pharmacokinetics with approximately 50% oral bioavailability, peak plasma concentrations within 3-4 hours, and a half-life of 12 hours, with 27% renal elimination [1].

Despite its favorable therapeutic profile and reduced monitoring requirements compared to vitamin K antagonists, apixaban still carries a significant risk of major bleeding complications, particularly in scenarios such as trauma, urgent surgery, or overdose. Until recently, specific reversal agents for direct factor Xa inhibitors were unavailable, creating a significant clinical management gap in emergency situations. The development of targeted reversal agents has therefore represented a critical advancement in the safe utilization of direct oral anticoagulants (DOACs). Ciraparantag (formerly known as PER977) is an investigational, small synthetic molecule designed as a universal reversal agent with broad activity against multiple anticoagulant classes, including direct factor Xa inhibitors like apixaban and rivaroxaban, as well as heparin derivatives [2] [3]. This document provides comprehensive application notes and detailed experimental protocols for this compound-mediated reversal of apixaban anticoagulation at steady-state concentrations, based on Phase 2 clinical trial data and established mechanistic studies.

Mechanism of Action: Apixaban and this compound

Apixaban Pharmacodynamics

The coagulation cascade comprises a complex series of enzymatic reactions that occur through three distinct phases: initiation, propagation, and fibrin formation. Apixaban specifically targets the propagation phase by directly inhibiting factor Xa, which serves as the catalytic agent for converting prothrombin to thrombin—the final essential step preceding fibrin clot formation [1]. Unlike indirect factor Xa inhibitors that require antithrombin III as a cofactor, apixaban directly binds the active site of factor Xa, affecting both free and clot-bound forms of the enzyme. This mechanism effectively suppresses thrombin generation without directly affecting platelet aggregation, providing potent antithrombotic activity while potentially preserving primary hemostasis [1].

This compound Reversal Mechanism

This compound functions through a unique molecular mechanism that involves non-covalent binding to anticoagulant molecules via hydrogen bonds and charge-charge interactions. This small synthetic water-soluble molecule (molecular weight: 512.6 Da) selectively targets the anticoagulant itself rather than components of the coagulation cascade [2] [3]. The molecular structure of this compound features strategically positioned hydrogen bond donors and acceptors that create a high-affinity interaction with apixaban molecules, effectively sequestering them from their intended target (factor Xa) and restoring normal coagulation function [3]. This mechanism distinguishes this compound from other reversal agents like andexanet alfa (which functions as a decoy receptor for factor Xa inhibitors) or idarucizumab (which employs antibody-antigen binding specific to dabigatran) [4].

Table 1: Comparison of Apixaban Reversal Mechanisms

Reversal Agent Mechanism of Action Molecular Target Specificity Administration
This compound Non-covalent hydrogen bonding and charge-charge interactions Apixaban molecule Broad-spectrum (DOACs, heparins) Intravenous bolus
Andexanet Alfa Recombinant modified factor Xa decoy protein Factor Xa binding site Factor Xa inhibitors only Intravenous bolus + infusion
4-Factor PCC Exogenous replacement of vitamin K-dependent factors Bypasses factor Xa inhibition Non-specific Intravenous infusion

The following diagram illustrates the mechanistic relationship between apixaban anticoagulation and this compound-mediated reversal:

G CoagulationCascade Coagulation Cascade (Factor X → Factor Xa) ThrombinFormation Thrombin Formation (Prothrombin → Thrombin) CoagulationCascade->ThrombinFormation FibrinClot Fibrin Clot Formation ThrombinFormation->FibrinClot Apixaban Apixaban Administration ApixabanBinding Binds Factor Xa Apixaban->ApixabanBinding Anticoagulation Anticoagulated State ApixabanBinding->Anticoagulation Inhibits Anticoagulation->CoagulationCascade Blocks CiraparantagAdmin This compound Administration CiraparantagBinding This compound-Apixaban Binding CiraparantagAdmin->CiraparantagBinding ApixabanNeutralization Apixaban Neutralization CiraparantagBinding->ApixabanNeutralization Non-covalent Hydrogen Bonding CoagulationRestoration Coagulation Restoration ApixabanNeutralization->CoagulationRestoration Enables CoagulationRestoration->CoagulationCascade Restores

Diagram 1: Mechanism of apixaban anticoagulation and this compound-mediated reversal. Apixaban (red) inhibits factor Xa in the coagulation cascade, preventing thrombin formation. This compound (green) binds directly to apixaban molecules through non-covalent hydrogen bonding, neutralizing their anticoagulant effect and restoring normal coagulation function.

Experimental Results and Efficacy Data

Phase 2 Clinical Trial Outcomes

Two randomized, placebo-controlled, dose-ranging Phase 2 trials evaluated the efficacy and safety of this compound for reversing steady-state apixaban and rivaroxaban anticoagulation in healthy elderly subjects (aged 50-75 years) [2]. The apixaban study (NCT03288454) administered 10 mg orally twice daily for 3.5 days to achieve steady-state anticoagulation, followed by randomization to this compound (30, 60, or 120 mg) or placebo [2] [5]. The primary efficacy endpoint was complete reversal of whole blood clotting time (WBCT), defined as return to within 10% of baseline values, with secondary endpoints assessing the sustainability of reversal over time [2].

The results demonstrated a dose-dependent reversal effect, with 60 mg and 120 mg of this compound achieving 100% complete reversal of apixaban anticoagulation within 1 hour, compared to 67% with the 30 mg dose and only 17% with placebo [2]. Importantly, the reversal effect was sustained for 5 hours post-administration in all subjects receiving 60 mg or 120 mg this compound, indicating durable binding to apixaban molecules without rebound anticoagulation during the critical intervention period [2] [6]. The 60 mg dose was identified as the minimum fully effective dose for reversing apixaban anticoagulation at steady-state concentrations [2].

Table 2: Efficacy Outcomes of this compound for Apixaban Reversal in Phase 2 Trial

This compound Dose Subjects Achieving Complete Reversal Within 1 Hour Subjects Sustaining Reversal Through 5 Hours Median Time to Reversal (minutes) Reversal Duration (hours)
30 mg 67% (6/9) 67% (6/9) 15 >24
60 mg 100% (9/9) 100% (9/9) 15 >24
120 mg 100% (9/9) 100% (9/9) 15 >24
Placebo 17% (1/6) 17% (1/6) 45 <1
Safety and Tolerability Profile

Across both Phase 2 trials, this compound demonstrated a favorable safety profile with no serious adverse events reported. The most frequently observed adverse effects were mild, transient sensations of warmth or flushing during or shortly after intravenous infusion, which resolved spontaneously without intervention [2] [6]. There were no clinically significant changes in laboratory parameters, vital signs, or electrocardiographic findings attributable to this compound administration. No prothrombotic events or evidence of rebound hypercoagulability was observed during the 24-hour post-administration monitoring period, supporting the agent's safety for clinical use [2].

Detailed Experimental Protocols

Study Design and Subject Selection

The Phase 2 clinical trial investigating this compound reversal of apixaban anticoagulation employed a randomized, single-blind, placebo-controlled, dose-ranging design with sequential cohort enrollment [2] [5]. The study population consisted of healthy volunteers aged 50-75 years, with rigorous exclusion criteria applied to minimize confounding factors and safety risks. Key exclusion criteria included: personal or family history of clotting disorders or excessive bleeding; thrombotic or vascular disease; major bleeding episodes within 3-6 months prior to screening; use of anticoagulants or antiplatelet agents within 3 months; significant renal or hepatic impairment; and active drug or alcohol dependence [5].

The study protocol comprised three phases: screening (up to 36 days prior to enrollment), apixaban lead-in period (3.5 days), and intervention assessment (24 hours post-ciraparantag) [5]. Subjects received apixaban 10 mg orally twice daily on Days 1-3 and a single morning dose on Day 4 to achieve steady-state anticoagulation. On Day 4, subjects meeting the criterion for sufficient anticoagulation (WBCT ≥20% above baseline 2.75 hours after the last apixaban dose) were randomized 3:1 to receive this compound or placebo [2]. The study implemented a sequential cohort design with safety review between dose escalations (30 mg, 60 mg, and 120 mg this compound) [5].

Whole Blood Clotting Time (WBCT) Measurement Protocol

The primary efficacy assessment employed manual WBCT measurement as the biomarker for anticoagulation status, necessitated by this compound's incompatibility with standard citrate-based plasma coagulation assays [2]. The detailed protocol follows:

  • Equipment: Clean glass test tubes (10×75 mm), timer, 19-gauge butterfly needle, tourniquet, polypropylene syringe
  • Procedure:
    • Perform venipuncture using a 19-gauge needle and collect blood directly into a clean glass test tube without anticoagulant additives
    • Immediately start the timer upon blood entry into the tube
    • Gently tilt the tube every 30 seconds until a firm clot forms
    • Stop the timer when the clot no longer moves with tube tilting
    • Perform measurements in triplicate by three independent technicians blinded to treatment assignment
    • Calculate mean WBCT value from the three measurements
  • Timing: Baseline (pre-apixaban), pre-dose (after apixaban steady-state), and post-ciraparantag/placebo at 0.25, 0.5, 0.75, 1, 3, 5, and 24 hours [2]

The manual WBCT method demonstrated excellent reproducibility with inter-observer coefficients of variance <5% across all measurements, validating its reliability for assessing this compound efficacy [6]. This methodology directly measures native clotting function without artificial activators that could interfere with this compound-apixaban binding interactions [2].

Apixaban Steady-State Achievement and this compound Administration

Apixaban dosing regimen: Subjects received apixaban 10 mg orally twice daily for 3 consecutive days (Days 1-3), followed by a single morning dose on Day 4 [5]. This regimen produces steady-state plasma concentrations with peak levels of approximately 150 ng/mL or higher, corresponding to therapeutic anticoagulation for stroke prevention in atrial fibrillation [2].

This compound administration: Exactly 3 hours after the final apixaban dose on Day 4, subjects received a single intravenous dose of this compound (30, 60, or 120 mg) or matching placebo administered as a 10-minute IV infusion [2] [5]. The infusion site was monitored for adverse reactions, and vital signs were recorded pre-infusion, at 15-minute intervals during infusion, and at regular intervals post-infusion.

The following diagram illustrates the complete experimental workflow:

G Screening Screening & Enrollment (Healthy volunteers, 50-75 years) BaselineWBCT Baseline WBCT Measurement Screening->BaselineWBCT ApixabanLeadIn Apixaban Lead-in Period 10 mg BID × 3.5 days BaselineWBCT->ApixabanLeadIn SteadyStateCheck Steady-State Verification WBCT ≥20% above baseline ApixabanLeadIn->SteadyStateCheck Randomization Randomization 3:1 this compound:Placebo SteadyStateCheck->Randomization Intervention Study Drug Administration IV infusion over 10 min Randomization->Intervention WBCTPostDose Serial WBCT Measurements 0.25, 0.5, 0.75, 1, 3, 5, 24 h Intervention->WBCTPostDose SafetyMonitoring Safety Monitoring Vital signs, lab tests, AE assessment WBCTPostDose->SafetyMonitoring EndpointAnalysis Endpoint Analysis WBCT reversal & sustainability SafetyMonitoring->EndpointAnalysis

Diagram 2: Experimental workflow for this compound reversal of apixaban anticoagulation. The study design includes screening and baseline assessment, apixaban lead-in period to achieve steady-state anticoagulation, randomization to this compound or placebo, study drug administration, and serial monitoring of efficacy and safety endpoints.

Pharmacokinetic and Pharmacodynamic Assessments

In addition to the primary WBCT efficacy endpoint, comprehensive pharmacokinetic sampling and pharmacodynamic assessments were conducted throughout the study period [2]. Blood samples for apixaban plasma concentrations were collected at baseline, pre-dose, and at multiple timepoints post-ciraparantag administration. Similarly, this compound plasma levels were measured to characterize the exposure-response relationship. Additional pharmacodynamic assessments included:

  • Thrombin generation assay (TGA): Measuring endogenous thrombin potential (ETP), lag time, and peak thrombin
  • Anti-factor Xa activity: Chromogenic assay specific for apixaban
  • Standard coagulation tests: Prothrombin time (PT), International Normalized Ratio (INR), activated partial thromboplastin time (aPTT)

These complementary assessments provided a comprehensive characterization of the reversal kinetics and mechanism of action, confirming that this compound directly binds apixaban rather than altering coagulation factor activity [2].

Regulatory Considerations and Clinical Applications

This compound is currently an investigational reversal agent under clinical development that has not yet received regulatory approval for commercial use [4]. Based on the Phase 2 trial results, it demonstrates significant potential as a broad-spectrum anticoagulant reversal agent with particular utility in clinical scenarios requiring rapid normalization of hemostasis. The proposed indications for this compound include:

  • Life-threatening bleeding in patients anticoagulated with apixaban
  • Urgent or emergency surgery in patients with therapeutic apixaban levels
  • Anticoagulant overdose regardless of specific agent (DOACs or heparins)

The 60 mg intravenous dose has been identified as the minimum fully effective dose for reversing steady-state apixaban anticoagulation, with higher doses (120 mg) potentially required for other factor Xa inhibitors like rivaroxaban or for scenarios with exceptionally high anticoagulant concentrations [2] [6]. The favorable safety profile and rapid onset of action (within 15 minutes) position this compound as a promising therapeutic option for managing anticoagulant-related bleeding emergencies [2].

Conclusion and Future Directions

The experimental data and application protocols detailed herein demonstrate that this compound effectively reverses apixaban-induced anticoagulation at steady state through a novel mechanism of direct molecular binding. The 60 mg intravenous dose achieves complete and sustained reversal within 15 minutes of administration, with effects maintained for over 24 hours without evidence of rebound anticoagulation [2] [6]. The manual WBCT methodology provides a reliable and reproducible means of assessing coagulation status in the context of this compound administration, overcoming limitations of conventional plasma-based coagulation assays [2].

Future research directions include Phase 3 clinical trials in patients experiencing major bleeding events while taking apixaban, investigations of this compound's efficacy in reversing other anticoagulant classes, and exploration of potential applications in special populations such as those with renal impairment or elderly patients. The development of this compound represents a significant advancement in the management of DOAC-related bleeding complications, potentially fulfilling an unmet clinical need for a universal reversal agent that can rapidly restore hemostasis across multiple anticoagulant classes [3] [4].

References

Ciraparantag Phase 2 Clinical Trial Results: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ciraparantag (formerly known as PER977) is an investigational small synthetic molecule in development as a broad-spectrum reversal agent for direct oral anticoagulants (DOACs) and low molecular weight heparin. As DOACs have become first-line treatments for stroke prevention in atrial fibrillation and venous thromboembolism, the need for specific reversal agents has grown substantially. Unlike agent-specific antidotes such as idarucizumab (for dabigatran) or andexanet alfa (for factor Xa inhibitors), this compound represents a novel class of universal reversal agent that targets multiple anticoagulants through a unique mechanism of action.

The molecular mechanism of this compound involves non-covalent hydrogen bonding and charge-charge interactions with anticoagulant molecules, effectively displacing them from their intended targets and restoring normal coagulation function. This small (512 Da), water-soluble molecule demonstrates binding activity against factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), and low molecular weight heparins (enoxaparin). Preclinical studies have shown that this compound effectively reverses anticoagulation without significant procoagulant effects, addressing a critical unmet need in patients experiencing life-threatening bleeding or requiring emergency surgery.

Phase 2 Clinical Trial Efficacy Results

Study Designs and Patient Populations

Two randomized, single-blind, placebo-controlled Phase 2 clinical trials were conducted to evaluate the efficacy and safety of this compound in healthy elderly subjects. The studies targeted individuals aged 50-75 years, representing a more clinically relevant population for anticoagulation therapy. In Study 1, subjects received apixaban 10 mg orally twice daily for 3.5 days to achieve steady-state anticoagulation, while in Study 2, subjects received rivaroxaban 20 mg orally once daily for 3 days. Subjects who met predefined anticoagulation thresholds (WBCT ≥20% above baseline for apixaban and ≥25% above baseline for rivaroxaban) were randomized 3:1 to receive single intravenous doses of this compound or placebo over 10 minutes.

Table 1: Phase 2 Clinical Trial Designs for this compound

Parameter Study 1 (Apixaban) Study 2 (Rivaroxaban)
Anticoagulant Regimen 10 mg twice daily for 3.5 days 20 mg once daily for 3 days
Steady-State Criteria WBCT ≥20% above baseline 2.75h after last dose WBCT ≥25% above baseline 3.75h after last dose
This compound Dosing 30, 60, or 120 mg 30, 60, 120, or 180 mg
Timing of Administration 3h after last apixaban dose 4h after last rivaroxaban dose
Primary Endpoint WBCT reversal within 1h sustained through 5h WBCT reversal within 1h sustained through 6h
WBCT Measurement Timepoints 0.25, 0.5, 0.75, 1, 3, 5, 24h 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 24h
Efficacy Outcomes

The primary efficacy endpoint was complete reversal of whole blood clotting time (WBCT), defined as return to within 10% of baseline values within one hour after this compound administration, with sustained effect through 5 hours for apixaban and 6 hours for rivaroxaban. The trials demonstrated dose-dependent reversal of anticoagulation for both apixaban and rivaroxaban.

Table 2: this compound Efficacy Results in Phase 2 Trials

This compound Dose Apixaban Reversal (Study 1) Rivaroxaban Reversal (Study 2)
Placebo 17% of subjects 13% of subjects
30 mg 67% of subjects 58% of subjects
60 mg 100% of subjects 75% of subjects
120 mg 100% of subjects 67% of subjects
180 mg Not studied 100% of subjects

The results indicated that sustained reversal was achieved with 60 mg this compound for apixaban and 180 mg this compound for rivaroxaban. The reversal effect was rapid, occurring within the first hour after administration, and persisted throughout the defined efficacy window. These findings support this compound as a promising universal reversal agent with efficacy across multiple anticoagulant classes.

Experimental Protocols and Methodologies

Whole Blood Clotting Time Measurement

The manual whole blood clotting time served as the primary pharmacodynamic assessment in these trials due to technical limitations with conventional coagulation assays. Standard plasma-based tests (prothrombin time, activated partial thromboplastin time, anti-Xa assays) utilize anionic substances such as sodium citrate, oxalate, or heparin as anticoagulants, or kaolin and celite as activators. These components interfere with this compound measurement because the cationic this compound molecule binds to anionic test reagents, disrupting the this compound-anticoagulant complex and freeing the anticoagulant in plasma, thereby rendering plasma-based assays non-representative of in vivo conditions.

WBCT Protocol:

  • Blood Collection: Venous blood is drawn directly into reagent-free glass tubes or syringes, using only glass as the activating surface
  • Testing Procedure: A stopwatch is started immediately upon blood collection. The sample is gently tilted every 30 seconds until visible clot formation is observed
  • Endpoint Determination: The time from collection to first detectable clot formation is recorded as the WBCT
  • Quality Control: All testing personnel should be trained to consistent standards, and inter-operator variability should be assessed regularly

A planned Phase 2b study incorporated an automated point-of-care coagulometer developed by Perosphere Technologies to potentially improve sensitivity and precision compared to manual WBCT. This device was designed specifically to avoid the reagent interactions that complicate standard coagulation testing with this compound.

Subject Selection and Monitoring

Inclusion Criteria:

  • Healthy subjects aged 50-75 years (matching the typical anticoagulant population)
  • Body mass index 18-32 kg/m²
  • Normal screening hematology, chemistry, and coagulation parameters

Exclusion Criteria:

  • Personal or family history of clotting disorders or hematologic abnormalities
  • History of major bleeding within 6 months prior to screening
  • Use of any anticoagulant therapy or blood products within 3 months prior to screening
  • Significant cardiac, hepatic, or renal impairment
  • Use of medications affecting coagulation or platelet function

Safety Monitoring:

  • Continuous monitoring for adverse events throughout the 24-hour post-dose period
  • Serial vital sign measurements
  • Laboratory assessments including hematology, chemistry, and urinalysis
  • 12-lead electrocardiograms at predetermined timepoints

G DOACs DOAC Administration (Apixaban, Rivaroxaban) SteadyState Achieve Steady-State Anticoagulation DOACs->SteadyState WBCT_Baseline WBCT Baseline Measurement SteadyState->WBCT_Baseline Randomization Randomization 3:1 WBCT_Baseline->Randomization This compound This compound IV (10 min infusion) Randomization->this compound Placebo Placebo IV (10 min infusion) Randomization->Placebo WBCT_Serial Serial WBCT Measurements (0.25, 0.5, 0.75, 1, 3, 5, 24h) This compound->WBCT_Serial Placebo->WBCT_Serial Efficacy Efficacy Assessment WBCT ≤10% Above Baseline WBCT_Serial->Efficacy Safety Safety Monitoring (24 hours) Efficacy->Safety

Figure 1: Phase 2 Clinical Trial Workflow for this compound Studies

Safety and Tolerability Profile

Across the Phase 2 clinical trials, this compound demonstrated a favorable safety profile with no serious adverse events reported. The most common adverse events were mild, transient sensations of warmth or flushing, which were dose-related and self-limited without intervention. These events typically occurred during or shortly after the intravenous infusion and resolved spontaneously within minutes to hours.

The incidence and severity of adverse events did not appear to increase substantially with higher doses, supporting the tolerability across the proposed dosing range. Notably, there were no reported thrombotic events in the immediate 24-hour post-dosing period, addressing a key safety concern for any procoagulant reversal agent. Laboratory parameters, including hematologic and chemical indices, remained stable throughout the monitoring period with no clinically significant alterations attributable to this compound.

Discussion and Development Status

While the Phase 2 results for this compound are promising, showing dose-dependent reversal of both apixaban and rivaroxaban anticoagulation, the development program has faced challenges. According to clinical trial registries, one Phase 2 study (NCT04593784) evaluating this compound for reversal of edoxaban, apixaban, or rivaroxaban was listed as "terminated" as of April 2025, though the specific reasons for discontinuation were not provided in the available sources.

The unique challenge in this compound development has been the requirement for specialized coagulation monitoring. Since this compound interacts with standard laboratory reagents, the conventional coagulation assays used in clinical practice cannot accurately measure its reversal effect. This necessitates the use of WBCT, which is not widely available or standardized across clinical centers. The development of a dedicated point-of-care coagulometer represents one approach to addressing this limitation.

When compared to other available reversal agents, this compound's potential advantage lies in its broad-spectrum activity across multiple anticoagulant classes. Where idarucizumab targets only dabigatran and andexanet alfa targets primarily factor Xa inhibitors, this compound potentially addresses both classes plus low molecular weight heparins with a single agent. This universal activity could simplify formulary management and emergency department protocols where the specific anticoagulant may not be immediately known in a bleeding patient.

Conclusion and Future Directions

This compound represents a novel approach to anticoagulation reversal through its unique mechanism of directly binding anticoagulant molecules via hydrogen bonds and charge-charge interactions. The Phase 2 clinical trial data demonstrate promising efficacy in reversing the anticoagulant effects of apixaban and rivaroxaban in a dose-dependent manner, with complete reversal achieved at 60 mg for apixaban and 180 mg for rivaroxaban. The favorable safety profile, characterized primarily by mild, transient flushing symptoms, supports further investigation of this agent.

Future development should focus on addressing methodological challenges in coagulation monitoring, establishing optimal dosing across diverse patient populations, and demonstrating clinical efficacy in actively bleeding patients. The universal reversal potential of this compound positions it to potentially streamline the management of anticoagulant-related bleeding emergencies, though its development status remains uncertain based on available information. Further investigation is needed to establish this compound's place in the reversal armamentarium should development resume.

Available Quantitative Data on Ciraparantag

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a Phase 1 study investigating ciraparantag for reversing the anticoagulant edoxaban.

Aspect Details
Study Type Phase 1, randomised, double-blind, placebo-controlled trial in healthy subjects [1].
Edoxaban Dose A single 60 mg oral dose [1].
Effective this compound Doses 100 to 300 mg administered as a single slow intravenous (IV) injection [1].
Onset of Action Full reversal of anticoagulation was achieved within 10 minutes of administration [1].
Duration of Effect Reversal was sustained for 24 hours [1].
Key Pharmacodynamic Effect Restoration of normal whole blood clotting time (WBCT) and normal fibrin diameter within clots [1].
Safety Profile Safe and well tolerated; most common adverse events were periorbital/facial flushing and a cool sensation following IV injection. No evidence of procoagulant activity was found [1].

Proposed Mechanism of Action

This compound is a small, synthetic, water-soluble molecule that acts as a potential universal reversal agent [2]. Its mechanism involves:

  • Non-covalent Binding: It binds directly to anticoagulant molecules (including direct factor Xa inhibitors, direct thrombin inhibitors, and heparin-like agents) through charge-charge interactions and hydrogen bonds [1] [2] [3].
  • Displacement: By binding to the anticoagulant, this compound displaces it from its target enzyme (Factor Xa or thrombin), thereby allowing the coagulation cascade to return to normal function [2] [3].
  • The following diagram illustrates this process:

G A Anticoagulant (e.g., DOAC) B Target Enzyme (Factor Xa/Thrombin) A->B Binds & Inhibits D Anticoagulant-Ciraparantag Complex A->D Displaced by E Restored Coagulation B->E Regains Activity C This compound C->D Binds

Critical Methodological Considerations for Coagulation Testing

A significant challenge in studying this compound is its interference with standard coagulation assays. The Phase 1 trial found that:

  • Traditional Assays Are Invalid: Blood collected in tubes with sodium citrate, oxalate, EDTA, or heparin is unsuitable because the molar excess of these anions disrupts the this compound-anticoagulant complex [1].
  • Activators Cause Interference: Activators like kaolin and celite adsorb this compound, reducing its active concentration and making assays that use them (e.g., some aPTT tests) insensitive for measuring reversal [1].
  • Recommended Assay: The Whole Blood Clotting Time (WBCT) performed in glass tubes without activators was successfully used to measure anticoagulation reversal in the clinical trial [1].
  • Mitigating Interference in Lab Tests: Recent in vitro research suggests that DOAC-Stop (an activated charcoal-based adsorbent) can efficiently remove both DOACs and this compound-associated interferences from plasma samples, allowing for accurate coagulation testing [4].

Experimental Protocol for Reversal Assessment

Based on the published Phase 1 study, here is a detailed methodology for assessing this compound's reversal efficacy [1]:

  • Subject Preparation: Administer a single 60 mg oral dose of the anticoagulant (e.g., edoxaban) to healthy subjects.
  • This compound Administration: At the desired time post-anticoagulant (e.g., 3 hours), administer this compound (100-300 mg) or placebo as a slow intravenous injection.
  • Blood Sampling: Collect blood samples at baseline (pre-anticoagulant), post-anticoagulant (pre-reversal), and at multiple time points after this compound administration (e.g., 10 min, 30 min, 1, 2, 4, 12, and 24 hours).
    • Critical Note: Blood for coagulation assessment must be drawn into plain glass tubes without anticoagulants or activators for the WBCT assay.
  • Primary Efficacy Measurement: Whole Blood Clotting Time (WBCT)
    • Procedure: Transfer 0.5 mL of whole blood into each of three clean glass tubes.
    • Incubation: Place the tubes in a 37°C water bath.
    • Measurement: Every 30 seconds, tilt each tube sequentially to about 80 degrees. The WBCT is the time at which the blood no longer flows, forming a firm clot.
    • Analysis: Compare the mean WBCT from the three tubes to baseline and post-anticoagulant values. Effective reversal is indicated by the return of WBCT to baseline levels.
  • Secondary Analysis: Clot Fibrin Integrity (CFI)
    • Procedure: After WBCT determination, fix the formed clot in glutaraldehyde in sodium cacodylate buffer.
    • Imaging: Process the clot for scanning electron microscopy (SEM).
    • Quantification: Use automated image analysis (e.g., with MATLAB) to quantify the mean fibrin diameter within the clot. Effective reversal is confirmed by the restoration of fibrin diameter to pre-anticoagulation levels.

Conclusion for Researchers

While definitive dosing guidelines for this compound await later-phase clinical trials and regulatory approval, current evidence indicates that intravenous doses between 100 mg and 300 mg are effective in reversing specific anticoagulants like edoxaban, with a rapid onset and sustained duration. A key consideration for ongoing research is the use of appropriate coagulation assays like WBCT to accurately measure its effect, as it interferes with most standard laboratory tests.

References

Ciraparantag Laboratory Monitoring: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ciraparantag is an investigational, small synthetic molecule in development as a potential universal reversal agent for direct oral anticoagulants (DOACs) like apixaban and rivaroxaban, as well as for heparin and low-molecular-weight heparins (LMWH) [1] [2]. It functions by directly binding to these anticoagulants via non-covalent hydrogen bonds and charge-charge interactions, effectively displacing them from their coagulation targets (Factors Xa and IIa) and restoring normal hemostasis [1] [2]. This document provides detailed protocols for monitoring its reversal efficacy in laboratory settings, a critical component of ongoing clinical development.

A primary challenge in laboratory monitoring is that this compound's mechanism interferes with standard plasma-based coagulation assays. The anions (e.g., citrate) in plasma collection tubes or activators (e.g., kaolin, celite) in test reagents can displace this compound from the anticoagulant, freeing the DOAC and making the plasma sample non-representative of the in vivo reversal status [1] [3]. Consequently, the manual Whole Blood Clotting Time (WBCT) has been established as the primary validated method for assessing this compound's activity in clinical trials [1].

Quantitative Reversal Data from Clinical Studies

The following table summarizes key efficacy data from phase 2 clinical trials, which form the basis for the associated monitoring protocols.

Table 1: Efficacy of this compound in Reversing Factor Xa Inhibitors at Steady State (Phase 2 Trial Data) [1]

Anticoagulant Reversed This compound Dose Definition of "Responder" Percentage of Responders (vs. Placebo)
Apixaban (10 mg twice daily) 30 mg WBCT ≤10% above baseline within 1 h, sustained for 5 h 67%
60 mg WBCT ≤10% above baseline within 1 h, sustained for 5 h 100%
120 mg WBCT ≤10% above baseline within 1 h, sustained for 5 h 100%
Placebo WBCT ≤10% above baseline within 1 h, sustained for 5 h 17%
Rivaroxaban (20 mg once daily) 30 mg WBCT ≤10% above baseline within 1 h, sustained for 6 h 58%
60 mg WBCT ≤10% above baseline within 1 h, sustained for 6 h 75%
120 mg WBCT ≤10% above baseline within 1 h, sustained for 6 h 67%
180 mg WBCT ≤10% above baseline within 1 h, sustained for 6 h 100%
Placebo WBCT ≤10% above baseline within 1 h, sustained for 6 h 13%

Detailed Experimental Protocols

Protocol 1: Manual Whole Blood Clotting Time (WBCT)

This is the gold-standard method for pharmacodynamic assessment of this compound's efficacy in clinical trials [1].

  • Principle: Measures the time for a fresh whole blood sample to form a clot in a glass tube without added activators or anticoagulants, thus avoiding interference with this compound.
  • Materials:
    • Disposable, non-heparinized lancets
    • Unsilicated glass tubes (e.g., 10 x 75 mm)
    • Timer
    • 37°C water bath or heating block
  • Procedure:
    • Obtain Sample: Perform a clean finger stick or venipuncture, discarding the first drop of blood.
    • Fill Tube: Immediately fill two glass tubes with fresh whole blood.
    • Incubate & Monitor: Place the tubes in a 37°C water bath. Every 30 seconds, gently tilt one tube until it can be tilted to a 90-degree angle without the blood running.
    • Record Time: Stop the timer when a firm clot has formed in the first tube. Confirm the result with the second tube.
    • Analysis: Compare the post-reversal WBCT to the patient's pre-anticoagulation baseline. A reduction to within 10% of the baseline value is considered successful reversal [1].

The workflow for this key assay is outlined below.

Start Obtain Fresh Whole Blood Sample (No anticoagulants) A Fill Unsilicated Glass Tubes Start->A B Incubate at 37°C A->B C Tilt Tubes Intermittently at 30s Intervals B->C D Clot Formation Observed? C->D D->C No E Record WBCT Time D->E Yes F Compare to Patient Baseline (Reversal: WBCT ≤110% of Baseline) E->F

Protocol 2: Mitigating this compound Interference in Plasma-Based Assays

For concurrent laboratory testing (e.g., factor assays, thrombophilia panels), this compound and DOACs must be removed from plasma. Activated charcoal-based adsorbents are effective, while this compound itself is not suitable as an in vitro chelator [3].

  • Principle: Activated charcoal adsorbs small molecules like DOACs and this compound, but not larger plasma proteins like coagulation factors.
  • Materials:
    • Plasma sample (can be citrate-plasma post-collection)
    • DOAC-Stop (Haematex Research) or equivalent activated charcoal product
    • Centrifuge
  • Procedure [3]:
    • Add Adsorbent: Add one DOAC-Stop tablet per 1 mL of plasma.
    • Incubate: Incubate for 5 minutes at ambient temperature with gentle agitation.
    • Clarify: Centrifuge at 2000 × g for 5 minutes.
    • Recover Plasma: Carefully transfer the clarified, adsorbed plasma to a new tube.
    • Analyze: Proceed with the desired coagulation assay (e.g., PT, APTT, anti-Xa) using the processed plasma.

The process for removing interferents is as follows.

Start Plasma Sample Containing This compound and/or DOACs A Add Activated Charcoal Adsorbent (e.g., DOAC-Stop) Start->A B Incubate 5 mins at Room Temp with Gentle Agitation A->B C Centrifuge at 2000 × g for 5 mins B->C D Collect Supernatant C->D E Proceed with Standard Coagulation Assays (PT, APTT, etc.) D->E

Key Considerations for Researchers

  • Safety Profile: In clinical trials, this compound was well-tolerated. The most common adverse events were mild and transient hot flashes or flushing [1]. No pro-thrombotic signals have been reported in clinical trials to date [1] [4].
  • Monitoring in Development: As an investigational drug, laboratory monitoring remains primarily confined to clinical trials. The WBCT assay is crucial for establishing pharmacodynamic efficacy and dose-response relationships, as shown in Table 1.
  • Specific Reversal vs. Universal Adsorbent: While this compound is highly effective as a systemic reversal agent in vivo, it cannot be used as a universal anticoagulant chelator *in vitro* for sample processing, as reagents in assay kits disrupt its binding [3]. For this purpose, activated charcoal products like DOAC-Stop are recommended.

References

Comprehensive Application Guide: Ciraparantag and Point-of-Care Coagulation Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ciraparantag

This compound (formerly known as aripazine or PER977) represents a significant advancement in anticoagulation reversal therapy. This small synthetic, water-soluble molecule (molecular weight: 512.7 g/mol) functions as a broad-spectrum reversal agent capable of neutralizing various anticoagulant classes through non-covalent hydrogen bonding and charge-charge interactions [1] [2]. Unlike specific reversal agents that target individual anticoagulants, this compound's unique mechanism allows it to reverse unfractionated heparin, low molecular weight heparin, fondaparinux, and direct oral anticoagulants (DOACs) including both factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) and direct thrombin inhibitors (dabigatran) [1]. This universal antidote potential addresses a critical clinical need for managing bleeding emergencies in anticoagulated patients across diverse healthcare settings.

The drug's development comes at a crucial time when DOAC usage has increased substantially due to their favorable pharmacokinetic profiles compared to warfarin. However, until recently, the lack of broad-spectrum reversal agents posed significant challenges in emergency situations. This compound's ability to rapidly reverse multiple anticoagulant classes positions it as a potentially transformative therapeutic for hospital emergency departments, surgical suites, and other acute care settings where prompt anticoagulation reversal can significantly impact patient outcomes [1].

Table 1: Fundamental Characteristics of this compound

Property Specification
Chemical Name N,N′-bis(2,3,6-tri-O-acetyl-β-D-galactopyranosyl)-L-arginine [3]
CAS Number 1438492-26-2 [3]
Molecular Formula C₂₂H₄₈N₁₂O₂ [3]
Molecular Weight 512.708 g/mol [3]
Mechanism of Action Non-covalent hydrogen bonding and charge-charge interactions [1]
Physical Form White to off-white solid [3]
Storage Conditions -80°C for long-term storage; -20°C for short-term [3]

Mechanism of Action

This compound exhibits a novel reversal mechanism that distinguishes it from other specific reversal agents in clinical use. As a cationic molecule, it binds directly to negatively charged anticoagulant molecules including heparins and DOACs, forming stable complexes that prevent these anticoagulants from interacting with their endogenous targets [1] [4]. This charge-based interaction is non-covalent and reversible, allowing for natural clearance of the anticoagulant-ciraparantag complexes without generating procoagulant effects [1].

Critical to its safety profile, this compound demonstrates minimal interaction with human coagulation factors, serum albumin, and other plasma proteins at therapeutic concentrations [1] [5]. This selective binding profile differentiates it from non-specific agents like prothrombin complex concentrates, which carry thrombotic risks due to their effects on multiple coagulation factors. Preclinical data confifirm that this compound does not directly activate or inhibit any specific coagulation factors, contributing to its favorable safety profile with no observed procoagulant activity in animal models or human trials [1] [5].

G A Anticoagulant Administration (DOACs, Heparins) B Anticoagulant Binds to Target Coagulation Factors A->B C This compound Administration B->C D Charge-Charge Interaction & Hydrogen Bond Formation C->D E Anticoagulant-Ciraparantag Complex Formation D->E F Neutralization of Anticoagulant Effect E->F G Restoration of Normal Coagulation Function F->G

This compound Mechanism of Action Pathway

Pharmacokinetic and Pharmacodynamic Profile

This compound exhibits favorable pharmacokinetics supportive of its role as an emergency reversal agent. After intravenous administration, the drug reaches maximum plasma concentration within minutes, facilitating rapid onset of action critical for bleeding emergencies [4] [5]. The compound demonstrates a short half-life of approximately 12-19 minutes, which aligns with the immediate reversal needs without creating extended interference with subsequent anticoagulation therapy [4] [5].

The metabolism and elimination pathways of this compound contribute to its safety profile. The drug is primarily hydrolyzed by serum peptidases into two primary metabolites, neither of which demonstrates substantial pharmacological activity [5]. Both this compound and its metabolites are predominantly excreted renally, with nearly complete recovery in urine [5]. This clearance profile suggests potential need for dose adjustment in patients with severe renal impairment, though specific studies in this population are ongoing.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Notes
Time to Cmax Minutes after IV administration [4] Rapid onset
Half-life 12-19 minutes [4] [5] Short duration
Primary Metabolism Serum peptidases [5] Hydrolysis to inactive metabolites
Route of Elimination Renal [5] Mostly unchanged drug and metabolites
Protein Binding Minimal [1] Does not bind serum albumin

From a pharmacodynamic perspective, this compound demonstrates dose-dependent reversal of anticoagulant effects across multiple agent classes. In human volunteer studies, doses of 100-300 mg intravenously achieved complete reversal of edoxaban-induced anticoagulation within 10 minutes as measured by whole blood clotting time (WBCT) [1]. This reversal effect remained stable for 24 hours after administration, indicating sustained activity without evidence of rebound anticoagulation [1]. The drug's pharmacodynamic profile supports single-bolus dosing without need for continuous infusion in most clinical scenarios.

Point-of-Care Coagulation Monitoring

The Need for Specialized Monitoring

Effective reversal of anticoagulants with this compound requires specialized coagulation monitoring because conventional tests like prothrombin time (PT), activated partial thromboplastin time (aPTT), and anti-factor Xa assays show limited utility for assessing this compound's effects [1]. These standard tests were designed to monitor traditional anticoagulants and may not accurately reflect the reversal status of DOACs following this compound administration. This limitation necessitated the development of novel monitoring approaches specifically validated for this reversal agent.

Whole Blood Clotting Time (WBCT)

Whole blood clotting time has emerged as the primary efficacy endpoint in this compound clinical trials [1]. This functional assay measures the time for whole blood to form a clot under standardized conditions, providing a global assessment of coagulation status that incorporates both cellular and plasma components of hemostasis. WBCT demonstrates sensitivity to the anticoagulant effects of DOACs and their reversal by this compound, making it ideal for guiding reversal therapy [1].

In phase I/II clinical trials, this compound reversed anticoagulant effects of enoxaparin as assessed by WBCT within 20 minutes of a 100-mg IV dose and within 5 minutes of a 200-mg IV dose [1]. Similarly, in edoxaban-anticoagulated volunteers, this compound reduced WBCT to within 10% of baseline levels within 10 minutes, with effects maintained for 24 hours [1]. These findings established WBCT as a reliable biomarker for this compound's reversal efficacy across different anticoagulant classes.

Dedicated Point-of-Care Coagulometer

To address the need for practical monitoring solutions, a novel point-of-care microfluidic device has been developed specifically for measuring WBCT in settings where this compound is administered [1]. This dedicated coagulometer is designed to be rapid, user-friendly, and suitable for near-patient testing in emergency departments, operating rooms, and intensive care units where timely assessment of reversal efficacy directly impacts clinical decision-making.

G A Blood Collection (Whole Blood Sample) B Sample Application to Test Cartridge A->B C Microfluidic Analysis B->C D WBCT Measurement C->D E Result Interpretation D->E F Clinical Decision Re: Additional Dosing E->F

Point-of-Care Coagulometer Workflow

While the search results do not provide comprehensive technical specifications for commercial coagulometer systems compatible with this compound monitoring, the cobas 8800 system represents the class of automated platforms that could potentially be adapted for such specialized testing [6]. These systems offer rapid turnaround times and extended walk-away automation (up to 4 hours), which could benefit laboratory-based WBCT testing in hospital settings [6]. Future iterations may incorporate this compound-specific assay cassettes similar to existing coagulation monitoring platforms.

Experimental Protocols

Protocol 1: WBCT Measurement for this compound Efficacy Assessment

Purpose: To determine the reversal efficacy of this compound using WBCT measurement in human whole blood samples.

Materials and Reagents:

  • Sodium citrate tubes (3.2% citrate)
  • Point-of-care coagulometer with microfluidic capabilities
  • Quality control materials (normal and abnormal controls)
  • This compound reference standard
  • Anticoagulant standards (edoxaban, rivaroxaban, apixaban, dabigatran, enoxaparin)

Procedure:

  • Blood Collection: Draw venous whole blood into sodium citrate tubes using standard phlebotomy techniques
  • Sample Preparation:
    • For in vitro studies: Spike blood from healthy volunteers with therapeutic concentrations of target anticoagulant
    • Incubate at 37°C for 15 minutes
    • Add this compound at investigational concentrations (typically 1-100 μg/mL)
  • WBCT Measurement:
    • Load 500 μL of sample into microfluidic cartridge
    • Insert cartridge into coagulometer
    • Initiate automated analysis
    • Record time to clot formation in seconds
  • Data Analysis:
    • Calculate percentage reversal as: (Post-ciraparantag WBCT - Baseline WBCT) / (Pre-ciraparantag WBCT - Baseline WBCT) × 100
    • Compare results across anticoagulant classes and this compound concentrations

Acceptance Criteria: Successful reversal is defined as return of WBCT to within 10% of baseline values [1]

Protocol 2: Animal Model Efficacy Studies

Purpose: To evaluate this compound's efficacy in reducing anticoagulant-induced bleeding in animal models.

Materials:

  • Animal model (rat or rabbit)
  • Target anticoagulant (DOAC or heparin)
  • This compound investigational formulation
  • Surgical equipment for tail transection or liver laceration
  • Weighed filter paper for blood collection

Procedure:

  • Anticoagulation: Administer target anticoagulant at supratherapeutic doses to animals
  • Bleeding Injury:
    • Tail Transection: Make standardized incision at distal end of rat tail
    • Liver Laceration: Create standardized laceration in exposed liver medial lobe
  • Intervention:
    • Administer this compound intravenously at predetermined doses (e.g., 30 mg/kg in rats)
    • Include vehicle control group for comparison
  • Blood Loss Quantification:
    • Collect blood with pre-weighed filter paper at timed intervals
    • Measure blood loss by weight difference (1 g = 1 mL blood)
    • Continue collection until hemostasis achieved or up to 60 minutes
  • Coagulation Parameters:
    • Draw blood samples at baseline, peak anticoagulation, and post-ciraparantag administration
    • Assess WBCT, PT, aPTT, and anti-factor Xa activity where appropriate

Statistical Analysis: Compare blood loss between treatment and control groups using appropriate statistical methods (t-test, ANOVA)

Table 3: Efficacy Outcomes of this compound in Preclinical Models

Anticoagulant Reversed Animal Model Bleeding Reduction Clotting Parameter Normalization
Rivaroxaban Rat tail transection >90% [1] PT restored to baseline [1]
Apixaban Rat tail transection >90% [1] PT restored to baseline [1]
Dabigatran Rat tail transection >90% [1] aPTT restored to baseline [1]
Edoxaban Rat liver laceration Complete reversal [1] WBCT normalization [1]
Enoxaparin Rabbit model 76% reduction [1] WBCT normalization [1]

Clinical Evidence Summary

The efficacy and safety of this compound have been evaluated in multiple preclinical models and early-phase human trials. In animal studies, this compound demonstrated consistent reversal of anticoagulant effects across different agent classes and bleeding models. A particularly compelling finding comes from rat studies where this compound decreased bleeding by over 90% in animals treated with rivaroxaban, apixaban, and dabigatran, reducing blood loss to within the normal range for unanticoagulated rats [1]. This magnitude of reversal was consistent across different bleeding models, including both superficial (tail transection) and deep organ (liver laceration) injuries.

Human phase I trials have supported these preclinical findings. In a study of healthy volunteers, this compound (single IV doses of 100-300 mg) effectively reversed the anticoagulant effects of edoxaban (single 60-mg dose) as measured by WBCT [1]. Reductions in WBCT to within 10% above baseline levels were achieved within 10 minutes, and this effect remained stable for 24 hours [1]. Similarly, this compound reversed enoxaparin-induced anticoagulation within 20 minutes of a 100-mg IV dose and within 5 minutes of a 200-mg IV dose [1]. These findings demonstrate this compound's rapid onset and prolonged duration of effect in human subjects.

The safety profile of this compound appears favorable based on available data. Clinical trials reported no serious adverse events, rebound anticoagulation, or laboratory evidence of procoagulant activity (as measured by D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor) [1]. Adverse events were generally mild and transient, including perioral and facial flushing, dysgeusia (altered taste sensation), and occasional headache [1]. The absence of thrombotic complications is particularly noteworthy given the theoretical concerns about prothrombotic risk with nonspecific reversal agents.

Conclusion and Future Directions

This compound represents a promising advancement in anticoagulation reversal, offering a potential universal solution for managing bleeding complications across multiple anticoagulant classes. Its unique mechanism of action, rapid onset, and favorable safety profile position it to address a significant unmet clinical need. The development of dedicated point-of-care coagulation monitoring using WBCT and specialized coagulometers provides an appropriate tool for assessing its efficacy in clinical settings.

Ongoing phase III clinical trials will be crucial for further characterizing this compound's risk-benefit profile and establishing its place in therapy. Future research directions should include studies in special populations (renal/hepatic impairment), evaluation of repeat dosing protocols, and investigation of potential use in surgical settings for perioperative management of anticoagulated patients. As the clinical experience with this compound expands, this agent may substantially improve the management of anticoagulant-related bleeding across diverse healthcare settings.

References

Comprehensive Application Notes and Protocols: Ciraparantag Reversal of Enoxaparin Anticoagulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Enoxaparin, a low molecular weight heparin (LMWH), represents a cornerstone in anticoagulation therapy for the prevention and treatment of thromboembolic disorders. With a molecular weight ranging from 4000 to 5000 Daltons, enoxaparin exerts its anticoagulant effect primarily through binding to antithrombin III, forming a complex that irreversibly inactivates factor Xa with lesser activity against factor IIa (thrombin). The anti-factor Xa to IIa activity ratio for enoxaparin varies from 2:1 to 4:1, distinguishing it from unfractionated heparin [1]. Enoxaparin is approved for multiple indications including deep vein thrombosis prophylaxis in abdominal and orthopedic surgery, treatment of acute DVT with or without pulmonary embolism, and management of acute coronary syndromes [2] [1].

Despite its clinical efficacy, enoxaparin treatment carries a significant risk of bleeding complications, with hemorrhage representing the most common adverse effect [1]. Until recently, options for reversing enoxaparin's anticoagulant effect were limited. Protamine sulfate, the traditional heparin antidote, only partially reverses enoxaparin's anti-factor Xa activity (approximately 60%) and carries risks of severe hypotensive and anaphylactoid reactions [2]. This therapeutic gap prompted the development of ciraparantag (formerly PER977), a novel small molecule reversal agent designed to address the unmet need for a universal anticoagulant antidote [3] [4]. This compound is currently under investigation in clinical trials as a potential reversal agent for direct oral anticoagulants (DOACs) and heparin-like anticoagulants, including enoxaparin [4] [5].

Mechanism of Action and Pharmacokinetic Properties

Molecular Mechanism of this compound

This compound is a small cationic molecule composed of two arginine residues coupled by a piperazine ring structure [6]. Its mechanism of action involves non-covalent binding through charge-charge interactions and hydrogen bonding with negatively charged anticoagulant molecules [3] [5]. This molecular interaction is not specific to a single anticoagulant but rather exhibits broad-spectrum binding capabilities against multiple classes of anticoagulants, including:

  • Low molecular weight heparins (enoxaparin) [3] [4]
  • Unfractionated heparin [4]
  • Direct oral anticoagulants (apixaban, rivaroxaban, edoxaban, dabigatran) [3] [4]
  • Fondaparinux (antithrombin III-dependent factor Xa inhibitor) [4]

The binding mechanism effectively neutralizes anticoagulant activity by disrupting the interaction between the anticoagulant molecules and their target coagulation factors [3]. Dynamic light scattering methodologies have demonstrated this compound's specific binding to heparins and DOACs without significant binding to various proteins including coagulation factors and commonly used drugs [3]. This selective binding profile underlies its efficacy as a reversal agent while potentially minimizing off-target effects.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties for a reversal agent scenario where rapid onset of action is critical:

Table 1: Comparative Pharmacokinetic Profiles of Enoxaparin and this compound

Parameter Enoxaparin This compound
Route of Administration Subcutaneous, Intravenous Intravenous
Time to Maximum Concentration 3-5 hours (SC) Within minutes
Half-Life 3-7 hours (dose-dependent) 12-19 minutes
Primary Elimination Pathway Renal Renal (hydrolysis by serum peptidases)
Volume of Distribution 4-5 L Not fully characterized
Bioavailability ~100% (SC) 100% (IV)

Source: [3] [2] [1]

This compound reaches maximum plasma concentration within minutes after intravenous administration, which is essential for managing acute bleeding emergencies [3]. Its relatively short half-life (12-19 minutes) is appropriate for reversal scenarios, while its metabolites (formed through hydrolysis by serum peptidases) lack substantial pharmacological activity [3]. Both this compound and its metabolites are recovered almost entirely in the urine, necessitating caution in patients with renal impairment [3].

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Activity
3.1.1 Plasma Spiking Protocol

Purpose: To evaluate this compound's reversal efficacy against enoxaparin in human plasma under controlled conditions.

Materials:

  • Commercial human plasma (e.g., Siemens Healthineers, catalog #10446238 ORKL17)
  • Enoxaparin (e.g., MedChemExpress, catalog #HY-109509)
  • This compound (e.g., MedChemExpress, catalog #HY-18660)
  • Phosphate-buffered saline (PBS)
  • Distilled water

Procedure:

  • Reconstitute commercial human plasma according to manufacturer specifications.
  • Prepare enoxaparin stock solution at 100 mg/mL in distilled water.
  • Dilute enoxaparin to working concentration of 1 mg/mL in PBS.
  • Spike 1 mL human plasma with enoxaparin to achieve target concentration of 0.7 IU/mL (verified by chromogenic anti-factor Xa assay).
  • Prepare this compound stock solution at 10 mg/mL in distilled water.
  • Create serial dilutions of this compound in distilled water to achieve intermediate concentrations.
  • Add this compound to enoxaparin-spiked plasma at concentrations ranging from 100 ng/mL to 100,000 ng/mL.
  • Incubate mixtures at ambient temperature with gentle agitation for various time points (5-30 minutes).
  • Analyze samples without further processing [6].
3.1.2 Coagulation Assay Protocol

Purpose: To measure the restoration of normal coagulation parameters following this compound administration.

Materials:

  • Prothrombin time (PT) reagent (e.g., Dade Innovin)
  • Activated partial thromboplastin time (aPTT) reagent (e.g., Dade Actin FS)
  • Fibrinogen assay reagent (e.g., Dade Thrombin)
  • Calcium chloride
  • Owren's Buffer
  • Automated coagulation analyzer (e.g., Sysmex CS-5100)

Procedure:

  • Perform PT, aPTT, and fibrinogen assays according to manufacturer specifications.
  • Use calibrated standards for all assays.
  • Run samples in duplicate to ensure reproducibility.
  • For specialized testing, employ chromogenic anti-factor Xa BIOPHEN Heparin LRT assay to quantitatively measure enoxaparin activity.
  • Validate assay performance with appropriate controls [6].
In Vivo Assessment Protocol
3.2.1 Animal Model of Bleeding

Purpose: To evaluate this compound efficacy in reducing blood loss in enoxaparin-anticoagulated subjects.

Models:

  • Rat tail transection model: Measure blood loss following tail transection in enoxaparin-treated rats with and without this compound reversal.
  • Rabbit liver laceration model: Quantify blood loss following standardized liver injury in enoxaparin-anticoagulated rabbits with this compound administration.

Procedure:

  • Administer enoxaparin at therapeutic doses (e.g., 1.5 mg/kg SC) to achieve target anti-factor Xa activity.
  • Administer this compound as single IV bolus at peak enoxaparin concentration (prophylactic) or after bleeding injury (therapeutic).
  • Induce standardized bleeding injury.
  • Collect and measure blood loss over specified time period.
  • Compare blood loss between this compound-treated and control groups [3].
3.2.2 Clinical Trial Design

Purpose: To evaluate this compound safety and efficacy in human subjects.

Phase 1/2 Design:

  • Population: Healthy volunteers
  • Intervention: Single subcutaneous dose of enoxaparin (1.5 mg/kg) followed by escalating IV doses of this compound (100, 200, 300 mg) approximately 4 hours post-enoxaparin.
  • Primary endpoint: Restoration of whole blood clotting time to within 20% of baseline.
  • Secondary endpoints: Safety parameters, pharmacokinetic profile [5].

Data Analysis and Interpretation

Efficacy Endpoints and Results

Table 2: Summary of this compound Efficacy Data Across Experimental Models

Experimental Model Anticoagulant This compound Dose Efficacy Outcome Reference
Rat tail transection Enoxaparin Single IV dose >50% reduction in blood loss [3]
Rabbit liver laceration Multiple anticoagulants Single IV dose >80% reduction in blood loss [3]
Human in vitro Enoxaparin 100-300 μg/mL Neutralization of anti-FXa activity [6]
Phase 1/2 clinical trial Enoxaparin (1.5 mg/kg SC) 100-300 mg IV WBCT restored to within 20% of baseline within 1 hour [5]

The efficacy of this compound appears to be dose-dependent, with higher doses (200-300 mg) demonstrating more complete and sustained reversal of enoxaparin-induced anticoagulation [5]. In human phase 1/2 trials, a single intravenous dose of 100-300 mg this compound administered approximately 4 hours after enoxaparin (1.5 mg/kg SC) reduced clotting time to within 20% over baseline within 1 hour, with this effect maintained for 24 hours [5].

Safety and Tolerability Data

Preclinical safety studies in animal models have not demonstrated significant procoagulant activity following this compound administration, as assessed by D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor levels [5].

In early phase clinical trials, this compound was generally well-tolerated with no serious adverse events reported. However, comprehensive safety data from large-scale clinical trials is still pending. This distinguishes this compound from other reversal agents like andexanet alfa, which produces a transient hypercoagulable state characterized by increased D-dimer and prothrombin fragment levels [5].

Laboratory Interference Considerations

Recent investigations have revealed that this compound may interfere with coagulation testing in vitro due to preferential chelation of anionic substances in coagulation reagents [6]. This interference complicates the assessment of its reversal efficacy in laboratory settings. Importantly, this compound does not remove pre-existing anticoagulant activities in vitro but rather binds to the anticoagulants to form complexes that may still interfere with coagulation assays [6].

Mitigation strategy: Activated charcoal-based adsorbents (DOAC-Stop) efficiently remove both DOAC- and this compound-associated interferences in coagulation testing [6].

Applications and Implementation

Clinical Use Cases

This compound is envisioned for use in several clinical scenarios involving enoxaparin reversal:

  • Major bleeding complications in enoxaparin-treated patients
  • Emergency surgical procedures requiring rapid normalization of hemostasis
  • Enoxaparin overdose management
  • Periprocedural management in high-bleeding-risk patients

The recommended dosing strategy based on current evidence is weight-based, with 100-300 mg IV providing effective reversal across patient populations [5]. Administration should be via intravenous route to ensure rapid onset of action, with peak effects occurring within minutes [3].

Laboratory Implementation

For researchers studying this compound, several methodological considerations are essential:

  • Sample processing: this compound binds to calcium chelators like sodium citrate, interfering with routine coagulation tests [5]. Alternative anticoagulants or point-of-care whole blood assays may be preferable.

  • Interference mitigation: Activated charcoal-based products (DOAC-Stop) can be employed to remove this compound interference in laboratory assays [6].

  • Activity monitoring: Whole blood clotting time appears to be the most reliable method for assessing this compound efficacy, as traditional anti-factor Xa assays may provide inaccurate measurements in the presence of this compound [5].

Visualizations and Workflows

Mechanism of Action Diagram

The following diagram illustrates the molecular mechanism of this compound-mediated reversal of enoxaparin anticoagulation:

G cluster_0 Normal Coagulation Cascade cluster_1 Enoxaparin Anticoagulation cluster_2 This compound Reversal Enoxaparin Enoxaparin Complex Complex Enoxaparin->Complex Binds Neutralized Neutralized Enoxaparin->Neutralized Forms ATIII ATIII ATIII->Complex Binds FXa FXa Thrombin Thrombin FXa->Thrombin Activates FXa->Thrombin Restored Activation Complex->FXa Inactivates This compound This compound This compound->Enoxaparin Binds via Charge-Charge Interaction Neutralized->FXa No Longer Inactivates Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen

Experimental Workflow for In Vitro Assessment

The following diagram outlines the experimental workflow for assessing this compound reversal efficacy in vitro:

G Start Start Plasma Plasma Start->Plasma Obtain Human Plasma EnoxaparinSpike EnoxaparinSpike Plasma->EnoxaparinSpike Reconstitute ConfirmAntiXa ConfirmAntiXa EnoxaparinSpike->ConfirmAntiXa Spike with Enoxaparin ConfirmAntiXa->EnoxaparinSpike Adjust Concentration CiraparantagAdd CiraparantagAdd ConfirmAntiXa->CiraparantagAdd Anti-Xa = 0.7 IU/mL CoagulationAssay CoagulationAssay CiraparantagAdd->CoagulationAssay Add this compound (100-100,000 ng/mL) Analyze Analyze CoagulationAssay->Analyze Perform PT/aPTT/ Fibrinogen Assays End End Analyze->End Interpret Reversal Efficacy

Conclusion and Future Directions

This compound represents a promising universal reversal agent for enoxaparin and other anticoagulants, with demonstrated efficacy in preclinical models and early-phase clinical trials. Its unique mechanism of action involving non-covalent binding through charge-charge interactions allows for broad-spectrum anticoagulant reversal without evidence of procoagulant activity.

Ongoing research should focus on:

  • Large-scale clinical trials to establish safety and efficacy in diverse patient populations
  • Optimal dosing strategies for various clinical scenarios including obesity, renal impairment, and elderly patients
  • Standardized laboratory protocols for monitoring reversal efficacy while accounting for assay interference
  • Comparative effectiveness studies against existing reversal agents like protamine

The development of this compound marks a significant advancement in anticoagulation safety, potentially offering clinicians a versatile tool for managing bleeding complications across multiple anticoagulant classes.

References

Application Note: Ciraparantag Efficacy in Rat Tail Transection Bleeding Model

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Ciraparantag (formerly known as PER977 or aripazine) represents a significant advancement in anticoagulation reversal therapy as a potential universal reversal agent with broad-spectrum activity. This small synthetic molecule (512 Da) is designed to reverse the anticoagulant effects of multiple drug classes through non-covalent hydrogen bonding and charge-charge interactions [1]. Unlike specific reversal agents that target individual anticoagulants, this compound demonstrates binding capability with unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) including both factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) and the thrombin inhibitor dabigatran [2] [1]. This unique mechanism positions this compound as a promising therapeutic option for managing anticoagulant-associated bleeding emergencies in clinical settings.

The rat tail transection model serves as a well-established preclinical methodology for evaluating hemostatic efficacy of reversal agents. This model provides quantitative assessment of blood loss volume under controlled conditions, directly measuring an agent's ability to restore normal hemostasis in anticoagulated animals. The model's reliability and reproducibility have made it a standard tool in the development of reversal agents, allowing researchers to simulate clinical bleeding scenarios and evaluate therapeutic interventions [2] [1] [3]. This application note details the experimental protocols and data analysis methods for assessing this compound efficacy using this validated model.

Mechanism of Action

This compound functions as a small cationic molecule that binds directly to anticoagulant molecules through electrostatic interactions and hydrogen bonding. The compound's mechanism involves forming non-covalent complexes with negatively charged anticoagulants, thereby preventing these agents from interacting with their endogenous targets such as antithrombin or activated clotting factors [2] [1]. This binding effectively neutralizes anticoagulant activity and restores normal coagulation function without directly interacting with human coagulation factors or serum proteins [1].

Unlike specific antidotes that employ competitive binding to specific anticoagulants, this compound's broad-spectrum activity stems from its ability to interact with multiple anticoagulant classes through molecular charge interactions. Structural analysis reveals that this compound does not bind to human plasma coagulation factors or albumin, contributing to its favorable safety profile with no inherent procoagulant activity [1]. This mechanism has been validated through dynamic light-scattering methodology, which demonstrated this compound's binding to heparins and DOACs while confirming absence of binding to various proteins including coagulation factors and commonly used medications [2] [4].

G Anticoagulant Anticoagulant Molecules (UFH, LMWH, DOACs) Complex Neutralized Complex Anticoagulant->Complex  Charge-charge  interaction This compound This compound (Cationic Molecule) This compound->Complex  Non-covalent  binding Coagulation Restored Normal Coagulation Complex->Coagulation  Eliminates  anticoagulant effect

Figure 1: Mechanism of this compound-mediated anticoagulant reversal. This compound binds to various anticoagulant molecules through charge-charge interactions and non-covalent hydrogen bonding, forming neutralized complexes that are unable to inhibit coagulation factors, thereby restoring normal coagulation function.

Experimental Design

Model Rationale and Key Parameters

The rat tail transection model was selected for evaluating this compound efficacy based on its well-established sensitivity to anticoagulant effects and reversal agent activity. This model provides direct quantitative measurement of blood loss, allowing researchers to objectively assess the hemostatic capability of potential reversal agents [3]. The model's clinical relevance stems from its ability to simulate spontaneous bleeding scenarios commonly encountered in anticoagulated patients, particularly those involving minor trauma or surgical procedures [1] [3].

Key experimental parameters include animal selection criteria (typically healthy adult Sprague-Dawley or Wistar rats), standardized anticoagulant dosing to achieve therapeutic anticoagulation, precise tail transection methodology (3-5 mm from tip), and controlled blood collection for accurate volume measurement. The model also incorporates temporal considerations regarding the timing of reversal agent administration relative to both anticoagulant peak effect and bleeding initiation, allowing researchers to evaluate both prophylactic and therapeutic reversal scenarios [2] [1].

Ethical Considerations

All animal studies should be conducted in accordance with institutional animal care guidelines and approved by appropriate ethics committees. Protocols must adhere to the 3R principles (Replacement, Reduction, Refinement) to minimize animal use and suffering. Specific ethical considerations include appropriate anesthesia protocols throughout procedures, humane endpoints with predefined criteria for early termination, and post-procedural care including analgesia and monitoring [5] [3]. Studies referenced in this application note were performed under approved protocols with appropriate oversight [5].

Materials and Methods

Reagents and Equipment
  • This compound: Prepare sterile aqueous solution at concentrations of 10-100 mg/mL for intravenous administration [5]
  • Anticoagulants: Unfractionated heparin (100-300 U/kg), enoxaparin (1.5-3 mg/kg), or DOACs including rivaroxaban (1.5-3 mg/kg), apixaban (3-5 mg/kg), edoxaban (5-10 mg/kg), dabigatran (10-30 mg/kg) [1] [3]
  • Animals: Adult Sprague-Dawley or Wistar rats (250-350 g) with normal coagulation parameters
  • Surgical equipment: Sterile surgical blades for tail transection, anesthesia apparatus (isoflurane recommended)
  • Blood collection: Pre-weighed filter paper or standardized collection tubes
  • Analytical equipment: Balance (0.1 mg precision), scanning electron microscope for clot analysis (optional) [5]
Pre-study Procedures

Animal acclimatization should be conducted for a minimum of 3-5 days prior to experimentation with free access to food and water. Baseline coagulation parameters should be established for all animals, including whole blood clotting time (WBCT) when possible. Randomization of animals to treatment groups should be performed to ensure comparable weight distribution and baseline characteristics across groups. Anticoagulant dosing should be administered via appropriate routes (subcutaneous for heparins, oral gavage for DOACs) at timepoints calculated to achieve peak anticoagulant effect at the time of tail transection [5] [1] [3].

Dosing Protocol

This compound should be administered as a single intravenous bolus at doses ranging from 1-30 mg/kg, with optimal efficacy typically observed at 5-15 mg/kg based on published studies [1]. The timing of administration relative to anticoagulant exposure and bleeding initiation varies based on experimental objectives:

  • Prophylactic reversal: Administer this compound at time of anticipated peak anticoagulant effect but before tail transection
  • Therapeutic reversal: Administer this compound following tail transection to simulate clinical treatment of active bleeding

Control groups should include anticoagulant-only controls (receiving saline instead of this compound) and normal controls (receiving neither anticoagulant nor reversal agent) to establish baseline bleeding values [2] [1].

G Start Study Initiation A Animal Acclimatization (3-5 days) Start->A B Baseline Coagulation Assessment A->B C Anticoagulant Administration (UFH, LMWH, or DOAC) B->C D This compound or Vehicle IV Administration C->D E Tail Transection (3-5 mm from tip) D->E F Blood Collection (Pre-weighed filter paper) E->F G Blood Loss Quantification (Gravimetric analysis) F->G H Coagulation Parameter Assessment G->H End Data Analysis H->End

Figure 2: Experimental workflow for evaluating this compound efficacy in the rat tail transection bleeding model. The standardized protocol includes animal preparation, anticoagulant administration, this compound treatment, bleeding initiation, and quantitative assessment of blood loss and coagulation parameters.

Experimental Protocol

Rat Tail Transection Model
  • Anesthetize animals using approved anesthetic protocol (isoflurane recommended for stable maintenance and rapid recovery)
  • Position animal in ventral recumbency with tail accessible for procedure
  • Measure and mark transection site approximately 3-5 mm from tail tip
  • Perform transection using sterile surgical blade with single swift motion to ensure clean cross-section
  • Immediately place tail tip into pre-weighed container or position over pre-weighed filter paper
  • Collect blood for precisely 30 minutes, replacing saturated filter paper as needed
  • Weigh blood-saturated filter paper or container at conclusion of collection period
  • Calculate blood loss volume using conversion factor of 1.05 g/mL for blood density
  • Monitor animals continuously during recovery with appropriate analgesia post-procedure [1] [3]
Coagulation Assessment

Whole blood clotting time (WBCT) serves as the primary coagulation assessment method when evaluating this compound due to limitations with conventional plasma-based assays. The WBCT methodology includes:

  • Collect fresh whole blood via venipuncture without anticoagulants
  • Immediately transfer 0.5 mL aliquots into three pre-warmed glass tubes
  • Tilt tubes sequentially at approximately 30-second intervals
  • Record time from blood collection to first formation of visible clot
  • Calculate mean WBCT from three replicate measurements [5]

For additional mechanistic insight, clot fibrin integrity can be assessed using scanning electron microscopy. Clots formed during WBCT measurement are fixed in glutaraldehyde, processed through critical point drying, and imaged using SEM. Fibrin diameter is quantified through automated image analysis to validate restoration of normal fibrin structure following this compound administration [5].

Data Collection and Analysis

Blood loss volume serves as the primary efficacy endpoint, with results expressed as mean ± standard deviation. Statistical analysis should include one-way ANOVA with post-hoc testing for multiple group comparisons, with statistical significance established at p<0.05. Secondary endpoints include WBCT, survival rates, and coagulation biomarker assessment (D-dimer, prothrombin fragments 1.2, tissue factor pathway inhibitor) to evaluate potential procoagulant effects [5] [1].

Results and Data Interpretation

Efficacy in Reversing Anticoagulation

In the rat tail transection model, this compound demonstrated dose-dependent reversal of anticoagulant-induced bleeding across multiple anticoagulant classes. Quantitative analysis revealed that this compound administration reduced blood loss by over 90% in rats treated with therapeutic doses of rivaroxaban, apixaban, and dabigatran, restoring blood loss volumes to within normal range for unanticoagulated rats [1]. The hemostatic effect occurred rapidly, with significant reduction in bleeding observed within 10-30 minutes of administration, and sustained for at least 24 hours following a single intravenous dose [5].

Table 1: Efficacy of this compound in reversing anticoagulant-induced bleeding in rat tail transection model

Anticoagulant Anticoagulant Dose This compound Dose Reduction in Blood Loss Time to Effect
Rivaroxaban 1.5-3 mg/kg 5-15 mg/kg >90% <30 minutes
Apixaban 3-5 mg/kg 5-15 mg/kg >90% <30 minutes
Dabigatran 10-30 mg/kg 5-15 mg/kg >90% <30 minutes
Edoxaban 5-10 mg/kg 5-15 mg/kg >90% <30 minutes
Enoxaparin 1.5-3 mg/kg 5-15 mg/kg >90% <30 minutes
Coagulation Parameter Restoration

This compound administration effectively restored whole blood clotting time (WBCT) to baseline levels in anticoagulated rats. In studies evaluating edoxaban reversal, a single intravenous dose of this compound (100-300 mg in human equivalent dosing) demonstrated complete reversal of anticoagulation within 10 minutes, with effects sustained for 24 hours [5]. Similar results were observed with enoxaparin, where ciraparantab (100-200 mg IV) reversed WBCT to within 20% of baseline within 2-5 minutes [1]. Importantly, restoration of normal fibrin diameter within clots was confirmed by scanning electron microscopy and automated image analysis at 30 minutes after this compound administration, validating functional restoration of coagulation architecture [5].

Table 2: Effect of this compound on coagulation parameters in anticoagulated subjects

Coagulation Parameter Methodology Anticoagulant Effect of this compound
Whole Blood Clotting Time Tilt-tube visual inspection Edoxaban Reduction to within 10% of baseline within 10 minutes
Whole Blood Clotting Time Tilt-tube visual inspection Enoxaparin Reduction to within 20% of baseline within 2-5 minutes
Fibrin Diameter Scanning electron microscopy Edoxaban Restoration to normal diameter within 30 minutes
Anti-FXa Activity Chromogenic assay Rivaroxaban/Apixaban Complete reversal in dose-dependent manner
Prothrombin Time Plasma-based assay Edoxaban, Rivaroxaban, Apixaban Restoration to baseline within 20 minutes
aPTT Plasma-based assay Dabigatran Restoration to baseline within 20 minutes
Safety and Tolerability

In preclinical models, this compound demonstrated a favorable safety profile with no evidence of procoagulant activity as assessed by D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor levels [5] [1]. Adverse events observed in human studies were primarily limited to transient mild symptoms including periorbital and facial flushing, cool sensation following IV injection, and occasional dysgeusia (altered taste sensation) [5]. No serious adverse events or laboratory evidence of thrombosis were reported in published studies, supporting the therapeutic safety of this compound for anticoagulation reversal [5] [1].

Discussion

Advantages of this compound in Anticoagulation Reversal

This compound offers several distinct advantages as a potential universal reversal agent for clinical practice. Its broad-spectrum activity across multiple anticoagulant classes simplifies emergency reversal protocols, potentially eliminating the need for anticoagulant-specific identification before treatment initiation [1]. The rapid onset of action (within 10-30 minutes) addresses critical timing concerns in bleeding emergencies, while the sustained duration of effect (up to 24 hours) provides clinical stability during the acute care phase [2] [5]. Additionally, the favorable safety profile with no evidence of prothrombotic activity addresses a significant concern associated with some non-specific reversal strategies [5] [1].

From a mechanistic perspective, this compound's unique charge-based binding mechanism differentiates it from other specific reversal agents that employ antibody-based neutralization or decoy targets. This mechanism allows for a consistent approach to reversing diverse anticoagulants while avoiding direct interaction with coagulation factors that could potentially disrupt normal hemostatic balance [2] [1]. The compound's short half-life (12-19 minutes) coupled with sustained pharmacodynamic effect suggests that it effectively neutralizes anticoagulants before elimination, minimizing concerns regarding extended systemic exposure [2] [4].

Limitations and Considerations

While preclinical results are promising, several considerations warrant attention when interpreting these findings. The molar ratio requirement for effective reversal appears relatively high, with studies indicating approximately 30:1 molar ratio of this compound to rivaroxaban needed to reduce blood loss in animal models [1]. This may have implications for dosing strategies and potential dose-related adverse effects in clinical application. Additionally, assessment of reversal efficacy requires specialized coagulation testing such as whole blood clotting time, as this compound interferes with conventional plasma-based assays and point-of-care tests containing activators like kaolin or celite [5].

The translational challenge from animal models to human clinical application remains, as bleeding physiology and anticoagulant metabolism may differ between species. While rat models provide valuable efficacy data, human studies are necessary to establish definitive dosing and safety profiles [3]. Currently, this compound remains under investigation with phase III clinical trials ongoing to fully evaluate its therapeutic potential and optimal clinical utilization [1].

Conclusion

The rat tail transection bleeding model provides robust preclinical evidence supporting This compound efficacy as a broad-spectrum reversal agent for multiple anticoagulant classes. The documented reduction in blood loss by over 90% across various DOACs and heparins, coupled with rapid restoration of normal coagulation parameters, supports its continued development as a potential universal anticoagulant reversal agent. The consistent safety profile observed across studies, with no evidence of prothrombotic activity, further strengthens its potential clinical utility.

Future research directions should focus on optimizing dosing regimens for specific clinical scenarios, establishing reliable point-of-care monitoring techniques compatible with this compound's mechanism, and evaluating efficacy in polytrauma models that more closely mimic complex clinical bleeding situations. As anticoagulant therapies continue to evolve, the availability of a safe, effective, and broad-spectrum reversal agent like this compound could significantly enhance the management of anticoagulant-associated bleeding emergencies.

References

FAQs: Ciraparantag and Coagulation Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Does ciraparantag interfere with routine coagulation tests? Yes, the in vitro addition of this compound to plasma can cause significant interference in routine coagulation assays. While this compound itself has minimal direct effect on coagulation parameters at low concentrations, it does not effectively remove the anticoagulant activity of Direct Oral Anticoagulants (DOACs) or heparin in a test tube. Instead, it can introduce its own interference, likely by interacting with anionic components in the coagulation reagents [1].

Q2: How can I remove this compound-associated interference in the lab? Activated charcoal-based adsorbents, specifically DOAC-Stop, have been proven effective. DOAC-Stop efficiently removes both DOAC-associated and this compound-associated interferences from plasma samples, allowing for accurate interpretation of coagulation tests [1] [2].

Q3: Can this compound be used as a universal anticoagulant chelator in vitro? No, current evidence indicates that this compound is not effective as a universal anticoagulant chelator for in vitro laboratory use. It does not reliably remove the anticoagulant activities of DOACs or heparin from plasma samples in a laboratory setting [1].

Experimental Data Summary

The following table summarizes key findings from a study that investigated the effect of this compound and DOAC-Stop on coagulation parameters in human plasma spiked with various anticoagulants [1].

Parameter Plasma + DOAC/Heparin + this compound (in vitro) + DOAC-Stop
PT (Prothrombin Time) Prolonged Remains Prolonged Normalized
APTT (Activated Partial Thromboplastin Time) Prolonged Remains Prolonged Normalized
Anti-FXa Activity (for Apixaban, Edoxaban, Rivaroxaban, Enoxaparin) Detectable Remains Detectable Below limit of quantification
Anti-FIIa Activity (for Dabigatran) Detectable Remains Detectable Below limit of quantification
Interpretation Affected by anticoagulant Interference not removed; may introduce own interference Interference removed

Detailed Experimental Protocol

This protocol is adapted from published methodology for investigating anticoagulant removal [1].

Objective: To evaluate the efficacy of different agents in removing anticoagulant interferences from plasma for coagulation testing.

Materials:

  • Plasma: Commercial human plasma.
  • Anticoagulants: DOACs (dabigatran, apixaban, edoxaban, rivaroxaban) and low molecular weight heparin (enoxaparin).
  • Removal Agents: this compound, DOAC-Stop tablets.
  • Assays: PT, APTT, Fibrinogen, and specific assays for Dabigatran (dilute thrombin time) and Anti-FXa anticoagulants (chromogenic anti-FXa assay).

Methodology:

  • Plasma Preparation: Reconstitute commercial human plasma as per manufacturer's instructions.
  • Spiking with Anticoagulants: Spike plasma with individual DOACs (to a final concentration of 500 ng/mL) or enoxaparin (to 0.7 IU/mL). Include vehicle controls.
  • Application of Removal Agents:
    • This compound Method: Add this compound to the spiked plasma over a concentration range. Incubate at ambient temperature for various time points with gentle agitation. Analyze plasma directly after incubation.
    • DOAC-Stop Method: Add one DOAC-Stop tablet per 1 mL of spiked plasma. Incubate for 5 minutes at ambient temperature with gentle agitation. Centrifuge at 2000× g for 5 minutes to pellet the charcoal. Analyze the clarified supernatant.
  • Coagulation Testing: Perform all routine and specialized coagulation assays on automated coagulometers.

Mechanism and Workflow Diagrams

The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflow.

interference_mechanism This compound Interference Mechanism Anticoagulant DOAC or Heparin (Anticoagulant) Interference Assay Interference Anticoagulant->Interference Free to exert anticoagulant effect Reagent Coagulation Reagent (Anionic components) Reagent->Interference This compound This compound (Cationic molecule) This compound->Interference Preferentially binds reagent components

experimental_workflow Experimental Workflow for Interference Removal Start Start: Spiked Plasma Sample (Contains DOAC/Heparin &/or this compound) Split Split Sample Start->Split PathC Path C: this compound Incubate & Analyze Split->PathC Aliquot 1 PathD Path D: DOAC-Stop Incubate, Centrifuge, Analyze Supernatant Split->PathD Aliquot 2 ResultC Result: Interference NOT Removed PathC->ResultC ResultD Result: Interference REMOVED PathD->ResultD

References

how to test coagulation with Ciraparantag present

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why does Ciraparantag interfere with coagulation testing? this compound is a small, cationic molecule designed to bind anticoagulants via charge-charge interactions [1] [2]. During in vitro testing, this compound can preferentially chelate with anionic substances (such as citrate, oxalate, or activators like kaolin and celite) found in common coagulation assay reagents. This disrupts the test chemistry, making standard plasma-based assays unreliable and not representative of the true in vivo state [1] [3].

  • Q2: What is the recommended method to remove this compound interference? Using an activated charcoal-based adsorbent, specifically DOAC-Stop, has been experimentally proven to efficiently remove this compound-associated interferences from plasma samples, allowing for accurate coagulation testing [3].

  • Q3: Can I simply add this compound to plasma in vitro to reverse anticoagulants for testing? No. Evidence indicates that adding this compound to plasma in vitro does not effectively remove the anticoagulant activities of DOACs or heparin. Its reversal mechanism is effective in vivo but is disrupted by the reagents used in laboratory testing [3].

Experimental Protocol: Removing this compound Interference with DOAC-Stop

This protocol is adapted from a 2024 study that investigated this compound as a potential universal anticoagulant chelator [3].

1. Principle DOAC-Stop is an activated charcoal adsorbent that binds small molecules like direct oral anticoagulants (DOACs) and this compound, removing them from plasma. This clarifies the plasma sample, allowing for accurate measurement of underlying coagulation parameters.

2. Materials

  • Patient or research plasma sample containing this compound (with or without DOACs/heparin).
  • DOAC-Stop tablets (Haematex Research).
  • Laboratory centrifuge.
  • Microcentrifuge tubes.
  • Phosphate-buffered saline (PBS) or distilled water for dilution.

3. Procedure Follow these steps to process plasma samples prior to running coagulation assays:

G Start Start with 1 mL of Plasma Sample A Add 1 DOAC-Stop Tablet Start->A B Incubate for 5 min at Ambient Temperature with Gentle Agitation A->B C Centrifuge at 2000× g for 5 minutes B->C D Collect Clarified Supernatant C->D E Proceed with Coagulation Assays (PT, APTT, etc.) D->E

4. Key Considerations

  • This method effectively removes this compound and DOACs but is not effective for removing larger heparin-like anticoagulants [3].
  • Always include appropriate control samples (e.g., normal plasma, plasma with anticoagulant only) to validate the assay run.
  • The clarified supernatant should be tested immediately or stored appropriately for batch analysis.

Coagulation Testing Challenges & Solutions Summary

The table below summarizes the core problem and the recommended solution for accurate testing.

Challenge Root Cause Recommended Solution
This compound interference in coagulation tests (PT, APTT, etc.) Charge-charge interaction with anionic reagents disrupts assay chemistry [1] [3]. Treat plasma samples with DOAC-Stop prior to testing [3].
In vitro reversal not effective Preferential chelation with assay reagents over the anticoagulant [3]. This compound is intended for in vivo use only.
Need for universal anticoagulant removal No single method works for all anticoagulant classes [3]. Activated charcoal works for DOACs/Ciraparantag; other methods are needed for heparin.

Key Takeaways for Researchers

  • Primary Solution: For reliable coagulation results when this compound is present, pre-treating plasma samples with an activated charcoal adsorbent like DOAC-Stop is the most effective currently documented method [3].
  • Assay Limitations: Be aware that common plasma-based coagulation tests using citrated plasma or activator-based reagents (like kaolin- or celite-based APTT) will produce unreliable results if the sample contains this compound and is not pre-treated [1].
  • Explore Whole Blood Assays: Early clinical trials on this compound used whole blood clotting time (WBCT) measured in glass tubes to assess reversal, as this non-activator, visual method bypasses the reagent interference issue [1] [4]. This could be an alternative research tool in certain experimental settings.

References

Ciraparantag WBCT vs standard coagulation tests

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Q1: Why do standard plasma-based coagulation tests fail to accurately measure reversal by ciraparantag?

Standard plasma-based tests (e.g., PT, aPTT, anti-Xa) use collection tubes containing anticoagulants like sodium citrate, oxalate, or heparin [1] [2]. These substances create a molar excess that overwhelms and disrupts the non-covalent hydrogen bonds and charge-charge interactions between this compound and the target anticoagulant (e.g., apixaban, rivaroxaban) [1]. This disruption frees the anticoagulant in the plasma sample, making the test results non-representative of the true in vivo coagulation status [1].

Q2: Why are activator-based point-of-care whole blood tests (e.g., kaolin or celite TEG) unsuitable?

Activators such as kaolin and celite adsorb this compound, significantly reducing its active concentration in the blood sample [1] [2]. This adsorption makes these activator-based assays insensitive for quantifying the degree of reversal achieved by this compound [1].

Q3: What is the recommended assay for evaluating this compound's efficacy?

The manual Whole Blood Clotting Time (WBCT) is the primary pharmacodynamic assay used in clinical trials to demonstrate this compound's efficacy [1] [2]. This method uses plain glass tubes without any anticoagulants or activators, thereby avoiding the interference issues of other tests [1].

Experimental Protocol: Manual WBCT

The following diagram outlines the core workflow for the manual WBCT as utilized in clinical studies of this compound.

wbct_workflow cluster_blood_sample Blood Sample Collection & Processing A Collect venous blood *No anticoagulant tubes* B Immediately aliquot 0.5 mL into each of three clean glass tubes A->B C Incubate tubes at 37°C Begin timing B->C D Sequentially tilt tubes every 30 seconds C->D E Endpoint: Clot Formation No flow upon tilting D->E F Record time from start to endpoint as WBCT E->F

The methodology below is synthesized from published Phase 1 and 2 trials [1] [2].

  • 1. Blood Collection: Draw venous blood directly into a syringe. Crucially, do not use collection tubes containing any anticoagulants (e.g., citrate, EDTA, or heparin) [2].
  • 2. Sample Preparation: Immediately transfer 0.5 mL of whole blood into each of three clean glass tubes [2].
  • 3. Incubation and Timing: Place the tubes in a 37°C water bath or heating block and start the timer.
  • 4. Clot Detection: Sequentially tilt each tube approximately every 30 seconds. The endpoint is reached when the blood no longer flows upon tilting, indicating a stable clot has formed [2].
  • 5. Data Recording: The WBCT is the time elapsed from the start of the test until the clot formation endpoint. The result from the first tube to clot is typically used, or an average can be calculated [2].

Efficacy Data from Clinical Studies

The table below summarizes the key efficacy outcomes from clinical trials, demonstrating how WBCT was used to measure successful reversal.

Table 1: this compound Reversal Efficacy in Healthy Elderly Subjects at Steady-State DOAC Dosing

Anticoagulant This compound Dose Proportion with Sustained WBCT Reversal Placebo Response Sustained Reversal Duration
Apixaban [1] 30 mg 67% 17% 5 hours
60 mg 100%
120 mg 100%
Rivaroxaban [1] 30 mg 58% 13% 6 hours
60 mg 75%
120 mg 67%
180 mg 100%
Edoxaban [2] 100-300 mg 100% Not Reported 24 hours

Note: Successful reversal was typically defined as a WBCT value returning to within 10% of the pre-anticoagulation baseline [1].

Troubleshooting Common WBCT Issues

Table 2: Common Problems and Solutions with the WBCT Assay

Problem Potential Cause Suggested Solution
Excessively variable results Inconsistent tube tilting or temperature. Standardize the tilting angle and interval. Use a controlled 37°C water bath.
Failure to form a clot Contamination of glass tubes. Ensure tubes are meticulously cleaned and free of detergents or residues.
Clotting times shorter than expected Inadequate silanization of glass tubes (if applicable), activating coagulation. Use plain, non-silanized glass tubes. The validated method uses simple glass tubes without coatings [2].
Prolonged clotting in all samples, including baseline Underlying coagulation disorder in the subject. Strictly adhere to subject exclusion criteria (e.g., no personal or family history of clotting abnormalities) [1].

Key Technical Considerations

When using WBCT in your studies, please note:

  • Blinding: In clinical trials, the technicians performing the WBCT test were blinded to the treatment (this compound or placebo) to avoid bias [1].
  • Defining Success: A "responder" in trials was typically a subject whose WBCT returned to within 10% of their baseline value within one hour of this compound administration and sustained that reversal for a defined period (e.g., 5-6 hours for apixaban/rivaroxaban) [1].
  • Safety Profile: The most common adverse events associated with this compound in these studies were mild and transient flushing or hot flashes [1] [2].

References

overcoming Ciraparantag laboratory test challenges

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag Laboratory Testing FAQ

Question Answer & Rationale Key Citations
Why do standard plasma-based coagulation tests (PT, aPTT, anti-FXa) fail after this compound administration? This compound is disrupted by anions (citrate, oxalate, EDTA, heparin) in blood collection tubes and adsorbents (kaolin, celite) in assay reagents, freeing the anticoagulant and making plasma tests unrepresentative. [1] [2]
What is the recommended method to measure this compound's reversal effect? Whole Blood Clotting Time (WBCT) is the validated method. It uses native whole blood without anticoagulants or activators, avoiding interference with this compound's mechanism. [1] [2]
Are there any point-of-care devices for monitoring? The developer has designed a point-of-care microfluidic device for WBCT measurement to facilitate clinical use, though details on availability are limited. [2]
How can I confirm the restored quality of clots formed after reversal? Clot Fibrin Integrity (CFI) analyzed via Scanning Electron Microscopy (SEM) can visually confirm and quantify that fibrin diameter has returned to normal. [1]

Experimental Protocol: Whole Blood Clotting Time (WBCT)

This protocol is based on methods used in the phase I trial of this compound [1].

  • Blood Collection: Draw a fresh blood sample without using any anticoagulants (e.g., avoid citrate, EDTA, or heparin tubes).
  • Sample Aliquoting: Immediately transfer 0.5 mL of whole blood into each of three separate, clean glass tubes.
  • Clotting Time Measurement:
    • Begin a timer.
    • Tilt each tube sequentially at a consistent angle (e.g., every 30 seconds).
    • Observe the blood for the formation of a solid clot.
    • Record the time from blood collection until the blood no longer flows when the tube is tilted. The WBCT is the average of the three tubes.
  • Interpretation: Successful reversal by this compound is demonstrated by the WBCT returning to within 10% of the pre-anticoagulation baseline value.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent WBCT results Variation in tube tilting technique or temperature. Standardize the tilting procedure and perform the test at a consistent room temperature.
No clot formation in WBCT High dose of anticoagulant not fully reversed; issues with blood sample. Ensure this compound dose is appropriate. Verify the blood sample is fresh and was collected correctly.
Need to visualize clot structure Standard WBCT only provides a time measurement. Follow the WBCT protocol, then fix the formed clot in glutaraldehyde for Scanning Electron Microscopy (SEM) analysis of fibrin diameter [1].

Experimental Workflow for Assessing Reversal

The following diagram outlines the core workflow for evaluating this compound's efficacy in a laboratory setting, from sample collection to data interpretation.

G A Collect Whole Blood (No Anticoagulant Tubes) B Administer This compound A->B C Perform WBCT Assay B->C D Analyze Clot (Optional: SEM) C->D For detailed analysis E Interpret Results C->E F Reversal Confirmed (WBCT ≤ 110% Baseline) E->F  Yes G Reversal Incomplete (WBCT > 110% Baseline) E->G  No

Workflow for this compound Reversal Assessment

The workflow shows that after proper blood collection, the key analytical step is the Whole Blood Clotting Time (WBCT) assay. A return of the WBCT value to within 10% of the baseline is the primary indicator of successful reversal [1] [2].

References

Ciraparantag vs. DOAC-Stop: Mechanism and Application

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the core characteristics of Ciraparantag and DOAC-Stop to help you select the appropriate tool for your research.

Feature This compound DOAC-Stop
Primary Use In vivo reversal agent for anticoagulants [1] [2] Ex vivo adsorbent to remove DOACs from plasma samples for diagnostic testing [1] [3] [4]
Mechanism of Action Binds non-covalently to DOACs and heparins via charge-charge interactions [2] Adsorbs low molecular weight substances like DOACs via activated charcoal [1] [4]
Efficacy in Removing DOAC activity in vitro Does not effectively remove DOAC-associated anticoagulant activity in plasma samples [1] Effectively removes DOACs, reducing concentrations to near-undetectable levels (e.g., median 0-1 ng/mL) [1] [3]
Effect on Heparins Binds and reverses heparin-like anticoagulants [2] Ineffective against larger heparin-like anticoagulants [1] [4]
Impact on Coagulation Tests Can cause significant interference in coagulation assays [1] Removes DOAC interference, normalizing parameters like APTT, PT, and dRVVT for Lupus Anticoagulant testing [1] [3] [5]

Experimental Protocols

Protocol 1: Removing DOACs from Plasma with DOAC-Stop

This protocol is for ex vivo removal of DOACs from plasma samples to enable accurate coagulation testing [1] [3] [4].

  • Step 1: Sample Preparation. Use citrated plasma. DOAC-Stop can be applied to patient samples or plasma spiked with a specific DOAC (e.g., 500 ng/mL) [1].
  • Step 2: Application of DOAC-Stop. Add one DOAC-Stop tablet (18 mg) per 1 mL of plasma [1] [3].
  • Step 3: Incubation and Centrifugation. Incubate the plasma with the tablet for 5 minutes at ambient temperature with gentle agitation. Then, centrifuge the sample at 2000× g for 5 minutes to pellet the activated charcoal [1] [3].
  • Step 4: Plasma Collection. Carefully collect the clarified, supernatant plasma for analysis. Avoid disturbing the charcoal pellet. For some DOACs like dabigatran and edoxaban, a second centrifugation step may be necessary if the plasma remains cloudy with residual charcoal particles [3].
Protocol 2: Evaluating this compound as a Universal Chelator In Vitro

This protocol assesses the ability of this compound to remove anticoagulant activity in a laboratory setting, which has been shown to be ineffective [1].

  • Step 1: Prepare Plasma. Use commercial human plasma, reconstituted as per manufacturer's instructions [1].
  • Step 2: Spike with Anticoagulant. Spike the plasma with a therapeutic concentration of a DOAC (e.g., apixaban, rivaroxaban) or heparin (e.g., enoxaparin adjusted to 0.7 IU/mL) [1].
  • Step 3: Add this compound. Add this compound to the spiked plasma over a concentration range (e.g., 100 ng/mL to 100,000 ng/mL) and incubate for various time points at ambient temperature with gentle agitation [1].
  • Step 4: Analyze. Analyze the plasma directly without further processing using routine coagulation assays (PT, APTT) and specialized tests (dilute thrombin time, anti-FXa chromogenic assay) [1].
  • Expected Outcome: this compound will not remove the DOAC- or heparin-associated anticoagulant activities and may itself interfere with the coagulation tests [1].

Troubleshooting FAQs

Q: I treated my plasma sample with DOAC-Stop, but my Lupus Anticoagulant (LAC) screening is still positive. What should I do?

A: This can happen. Studies show that while DOAC-Stop removes DOACs effectively, a subset of patient samples may still test positive in LAC screens after treatment. One study found that after DOAC-Stop treatment, LAC screening turned negative in 45% of patient samples, meaning over half still required further testing [3]. The recommended action is to proceed with LAC confirmation tests or mixing studies as per standard guidelines on the DOAC-Stop-treated plasma [3] [5].

Q: Can DOAC-Stop be used to remove heparin from plasma samples?

A: No. DOAC-Stop and other activated charcoal-based adsorbents are not effective for removing heparin or low-molecular-weight heparins (LMWH). This is because heparin molecules are too large to be adsorbed by the activated charcoal, which primarily captures low molecular weight substances [1] [4]. For heparin neutralization, other agents like heparinase or polybrene are required [4].

Q: My experiment involves a patient taking this compound. How can I get accurate coagulation test results?

A: Research indicates that this compound itself can interfere with coagulation assays. A potential solution is to use DOAC-Stop. One study demonstrated that DOAC-Stop can successfully remove this compound-associated interferences in laboratory testing, in addition to removing DOACs [1]. The protocol for this would be the same as Protocol 1 above.

Q: When should I consider using activated charcoal in a clinical setting for a DOAC overdose?

A: The use of activated charcoal (not necessarily DOAC-Stop, which is for lab use) is a clinical decision. Pharmacokinetic studies, such as one with apixaban, show that administering activated charcoal within 2-6 hours of ingestion can significantly reduce drug exposure and enhance elimination by interrupting enterohepatic recirculation [6]. This should only be done in a clinical setting with appropriate airway management due to the risk of aspiration [7] [8].

Experimental Workflow: Addressing DOAC Interference

The diagram below outlines a decision pathway for designing your experiment when dealing with samples containing DOACs.

Start Start: Plasma Sample Contains DOAC A What is the experimental goal? Start->A B Goal A: Accurate Coagulation Testing (e.g., LAC, thrombophilia) A->B For ex vivo diagnostic use C Goal B: In Vivo Reversal or In Vitro Chelation Study A->C For functional reversal studies D Recommended: Use DOAC-Stop B->D F Not Recommended: Use this compound B->F Common Mistake H Consider this compound for in vivo studies. C->H I For in vitro chelation, This compound is ineffective. C->I E Expected Outcome: DOACs effectively removed. Coagulation tests normalized. D->E G Expected Outcome: DOAC activity NOT removed. Assay interference likely. F->G

References

removing Ciraparantag interference coagulation studies

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag & Coagulation Testing Interference

This compound (also known as PER977) is a universal reversal agent for direct oral anticoagulants (DOACs) and heparins. Its mechanism of action is the primary source of interference in coagulation assays [1].

  • Mechanism: It is a small, synthetic, cationic molecule that binds directly to anticoagulants (DOACs, low molecular weight heparin, fondaparinux) through non-covalent hydrogen bonding and charge-charge interactions [1]. This binding neutralizes the anticoagulants.
  • Interference: this compound's action disrupts the activity of the clotting factors targeted by the anticoagulants (primarily Factor Xa and thrombin). This means that any clot-based coagulation test (like PT, aPTT) that relies on measuring the activity of these factors will be affected when this compound is present, as it changes the sample's clotting behavior [2] [1].
  • Challenge: Unlike some interferences, the search results indicate that this compound does not bind to human coagulation factors or albumin and has no procoagulant effect itself [1]. This complicates its removal via simple biochemical absorption.

The workflow below illustrates the decision path for identifying and managing this interference.

Start Unexpected Coagulation Test Result Detect Detect this compound Interference Start->Detect Identify Identify Mechanism: Non-covalent binding to anticoagulants (DOACs/Heparins) Detect->Identify Decision Choose Mitigation Strategy Identify->Decision Strat1 Strategy 1: Physically Remove This compound-Anticoagulant Complex Decision->Strat1  Option A Strat2 Strategy 2: Neutralize with Excess Anticoagulant Decision->Strat2  Option B Strat3 Strategy 3: Use Non-Clot Based Assays (if applicable) Decision->Strat3  Option C Sub1 • Ultracentrifugation • Charcoal Treatment • Solid-Phase Extraction Strat1->Sub1 Sub2 • Spike sample with  known amount of DOAC  to bind residual this compound Strat2->Sub2 Sub3 • Chromogenic Assays • Mass Spectrometry Strat3->Sub3

This compound Interference Mitigation Workflow

Experimental Mitigation Strategies

The table below summarizes potential methodological approaches to manage this compound interference. Please note that these are proposed strategies based on its mechanism, and you would need to validate them in your specific experimental context.

Strategy Methodological Approach Key Considerations
Physical Separation Ultracentrifugation or Size-Exclusion Chromatography to remove the this compound-anticoagulant complex [3]. Validate recovery of clotting factors; may not be suitable for all assay types.
Adsorption Use of charcoal strips or solid-phase extraction to adsorb the this compound-anticoagulant complex from plasma. Test for non-specific adsorption of critical coagulation proteins.
Neutralization Adding a known, excess amount of the original anticoagulant to the sample to bind and "neutralize" residual this compound. Requires precise calibration to avoid re-establishing an anticoagulant effect.
Alternative Assays Using chromogenic substrate assays instead of clot-based tests where possible, as they may be less susceptible [4]. Chromogenic anti-FXa activity is still affected; verify assay compatibility [1].

Frequently Asked Questions

Q1: What is the most critical step to manage when testing samples with this compound? The most critical step is the pre-analytical phase. It is essential to know the patient's medication history, including the timing of this compound administration. Effective communication between the clinical team and the laboratory is paramount to flag these samples and apply the correct mitigation strategy before testing begins [2].

Q2: Can I use a DOAC-neutralizing product to remove this compound interference? No. Standard DOAC-neutralizing products (like DOAC-Stop) are designed to bind the anticoagulant itself. Since this compound works by already being bound to the anticoagulant, using these products would be ineffective. The interference stems from the this compound-anticoagulant complex, which requires a different removal strategy.

Q3: How does this compound interference differ from that of other reversal agents? Andexanet alfa, a reversal agent for Factor Xa inhibitors, is a modified, inactive form of Factor Xa that acts as a decoy. Its interference is therefore different, as it introduces a protein that can be measured in some Factor X assays. This compound, being a small molecule that forms a complex with the drug, presents a distinct challenge for physical or chemical removal [1].

Key Limitations & Research Gaps

  • Lack of Standard Protocols: The search results did not yield any established, validated laboratory protocols for the specific removal of this compound interference. The strategies proposed are theoretical and based on its physicochemical properties.
  • Measurement Challenge: The primary method for assessing the anticoagulant effect of this compound in clinical studies has been Whole Blood Clotting Time (WBCT), which is not a routine test in most clinical coagulation laboratories [1]. This lack of a standard monitoring test complicates the verification of successful interference removal.

References

Troubleshooting Guide: Ciraparantag and Coagulation Assay Variability

Author: Smolecule Technical Support Team. Date: February 2026

Problem Root Cause Recommended Solution Alternative/Method Validation
Variable/Unreliable PT & APTT results [1] Citrate, oxalate, or heparin in sample collection tubes disrupt ciraparantag-anticoagulant binding. Use Whole Blood Clotting Time (WBCT) without activators for a physiologically relevant measure [2] [1]. For plasma-based assays, use an activated charcoal adsorbent (e.g., DOAC-Stop) after this compound action to remove interferents [3].
Insensitive Kaolin/Celite-based assays [1] Kaolin and celite activators adsorb this compound, reducing its active concentration in the sample. Avoid kaolin/celite-activated tests (e.g., certain aPTT reagents). Use WBCT or adsorbents [1]. Validate alternative activators or chromogenic assays not affected by the adsorbents.
Inability to detect reversal in plasma [3] This compound may preferentially bind to anions in coagulation reagents over the target anticoagulant ex vivo. Use WBCT for functional assessment. For plasma analysis, employ adsorbents to clarify the true coagulation baseline [3]. Confirm the effectiveness of the chosen adsorbent for your specific DOAC and assay conditions.

Frequently Asked Questions (FAQs)

What is the recommended assay to measure this compound's reversal efficacy?

The manual Whole Blood Clotting Time (WBCT) is the primary validated efficacy assay in clinical trials for this compound [2] [1]. Unlike plasma-based tests, WBCT uses native, unmodified whole blood, preventing the disruption of this compound's non-covalent bonds with anticoagulants [1].

Why do traditional PT and APTT tests fail with this compound?

Traditional PT and APTT are plasma-based tests requiring sample collection with anticoagulants like citrate. The molar excess of these anions, as well as certain activators, overwhelms and disrupts the hydrogen and charge-charge bonds between this compound and the target anticoagulant (DOAC or heparin). This frees the anticoagulant in the plasma sample, making the test unrepresentative of the in vivo reversal [1].

Can I use anti-Factor Xa assays to measure reversal of Xa inhibitors?

Standard anti-Factor Xa assays are unreliable in the presence of this compound. While one ex vivo study suggested this compound could reverse anti-Xa activity [2], a more recent in vitro study found that this compound does not effectively remove the anticoagulant activity in plasma samples, likely due to interference from assay reagents [3]. Using an activated charcoal adsorbent like DOAC-Stop before running the anti-Xa assay can remove both the DOAC and this compound, allowing for accurate measurement of underlying coagulation factors [3].

Is there a way to use plasma samples for other tests after this compound reversal?

Yes. Treating plasma with an activated charcoal-based adsorbent like DOAC-Stop after this compound addition can effectively remove both the direct oral anticoagulant and this compound-associated interferences. This allows for subsequent accurate analysis of routine and specialized coagulation parameters (e.g., fibrinogen, specific factor deficiencies) from the same sample [3].

Experimental Workflow: Assessing Coagulation After this compound

The following diagram illustrates the decision path for choosing the correct method based on your experimental goal:

Start Start: Assess Coagulation Post-Ciraparantag Goal What is the experimental goal? Start->Goal Functional Measure the functional reversal effect in vitro Goal->Functional  Measure reversal Plasma Analyze native plasma coagulation factors Goal->Plasma  Analyze baseline factors WBCT Use Whole Blood Clotting Time (WBCT) Functional->WBCT Adsorb Use Activated Charcoal Adsorbent (e.g., DOAC-Stop) Plasma->Adsorb Note1 ✓ Provides physiologically relevant measure WBCT->Note1 RunAssay Proceed with intended plasma-based assay Adsorb->RunAssay Note2 ✓ Removes DOAC & this compound interferences Adsorb->Note2

This workflow guides the choice of assay based on the experimental objective.

Key Takeaways

  • WBCT is Key: For direct measurement of this compound's reversal effect, the Whole Blood Clotting Time (WBCT) is the most reliable method as it avoids artifacts from sample processing [2] [1].
  • Understand the Interference: Traditional plasma-based tests (PT, APTT) are invalid because the reagents disrupt the very bonds that define this compound's mechanism of action [1].
  • Adsorbents Enable Analysis: If you must use plasma, activated charcoal adsorbents are a practical solution to remove interferents and allow for accurate analysis of other coagulation parameters [3].

References

Ciraparantag citrate oxalate heparin plasma artifacts

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Artifact and Its Solutions

The core issue is that ciraparantag's mechanism of action—binding anticoagulants via charge-charge interactions—is disrupted in vitro by anions present in plasma collection tubes and assay reagents [1] [2]. This interference makes standard plasma-based tests unreliable for measuring true coagulation status in the presence of this compound.

The table below summarizes the effects of this compound on common laboratory methods.

Methodology Effect of this compound Recommended Solution
Plasma-based assays (e.g., PT, aPTT, anti-Xa) [2] [3] Strong interference; anions (citrate, oxalate) in reagents disrupt this compound-anticoagulant binding, freeing anticoagulant and confounding results. Use whole blood clotting time (WBCT) or treat plasma with activated charcoal (DOAC-Stop) before testing.
Activator-based tests (e.g., kaolin/celite aPTT, TEG-R) [1] [2] Strong interference; activators adsorb this compound, reducing its active concentration and masking its reversal effect. Use whole blood clotting time (WBCT).
Whole Blood Clotting Time (WBCT) [1] [2] No interference; considered the gold-standard for assessing this compound activity as it uses native, unmodified blood. The recommended method for pharmacodynamic assessment in clinical trials.
Activated Charcoal Treatment (DOAC-Stop) [3] Effective; removes both DOAC and this compound interferences, allowing accurate plasma testing. Incubate plasma with DOAC-Stop, then centrifuge to obtain clarified plasma for testing.
Recommended Protocol 1: Manual Whole Blood Clotting Time (WBCT)

The WBCT is the validated method used in clinical trials to bypass this compound-associated artifacts [1] [2].

  • Collection: Draw blood directly into a plain glass tube without any anticoagulants or activators.
  • Aliquoting: Immediately transfer 0.5 mL of whole blood into each of three clean glass test tubes.
  • Incubation & Measurement: Place the tubes in a 37°C water bath. Every 30 seconds, gently tilt each tube to a 90-degree angle and observe for the formation of a solid clot.
  • Endpoint: The WBCT is the time at which the blood no longer flows when the tube is tilted. The result is typically reported as the mean clotting time of the three tubes.

This workflow outlines the key steps for performing the WBCT assay:

G Start Start WBCT Protocol A Collect blood into plain glass tube Start->A B Aliquot 0.5 mL blood into 3 glass tubes A->B C Incubate tubes in 37°C water bath B->C D Tilt each tube every 30 seconds C->D E Observe for solid clot D->E E->D No clot F Record clotting time E->F Clot formed End Calculate mean time of 3 tubes F->End

Recommended Protocol 2: Removal of Interferences with DOAC-Stop

For situations where plasma must be used, activated charcoal can remove interferents [3].

  • Preparation: Add one DOAC-Stop tablet to 1 mL of citrated or other anticoagulated plasma sample.
  • Incubation: Incubate for 5 minutes at ambient temperature with gentle agitation.
  • Clarification: Centrifuge the sample at 2000 × g for 5 minutes to pellet the charcoal.
  • Testing: Carefully transfer the clarified, supernatant plasma to a new tube for subsequent coagulation testing (e.g., PT, aPTT, anti-Xa).

Frequently Asked Questions (FAQs)

Q1: Why do our standard aPTT and anti-Xa assays show no change, or unreliable results, after adding this compound to anticoagulated plasma in vitro? This is expected. The citrate or oxalate in your plasma collection tubes is present in a molar excess that disrupts this compound's binding to the target anticoagulant (DOAC or heparin). The assay reagents can further compound this interference, freeing the anticoagulant and making the plasma appear un-reversed [2] [3].

Q2: Can we use this compound as a universal anticoagulant-removal agent in our clinical lab assays? No. Evidence suggests that in vitro, this compound does not effectively remove anticoagulant activities from plasma. Its charge makes it preferentially bind to anionic substances in the assay environment rather than the target anticoagulant. Activated charcoal-based adsorbents like DOAC-Stop are a more reliable and universal option for this purpose [3].

Q3: What is the best practice for monitoring coagulation reversal by this compound in a clinical or research setting? The manual Whole Blood Clotting Time (WBCT) is the recommended and clinically validated method. It avoids the artifacts introduced by plasma collection tubes and activators, providing a true measure of this compound's restoration of haemostasis [1] [2].

Q4: Does this compound itself show procoagulant activity? In clinical studies, single IV doses of this compound showed no evidence of procoagulant activity, as measured by stable levels of D-dimer and prothrombin fragments 1.2 [1].

Key Takeaways for Your Experiments

  • Avoid Standard Plasma Tests: Do not rely on PT, aPTT, or anti-Xa assays to measure this compound activity.
  • Use Whole Blood Clotting Time: For a direct and accurate assessment of ciraagrantag's pharmacodynamic effect, implement the WBCT.
  • Use Activated Charcoal to Clear Samples: If you must use plasma-based analyzers, pre-treat samples with an activated charcoal product like DOAC-Stop to remove this compound and DOACs before running your assays.

References

Troubleshooting Guide: Kaolin & Celite Adsorption of Ciraparantag

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Coagulation tests that use kaolin or celite as activators (such as aPTT or certain TEG assays) yield inaccurate results when measuring the reversal of anticoagulants by ciraparantag.

Root Cause: The mechanism of interference is the adsorption of this compound by the particulate activators (kaolin, celite) in the test system.

  • Explanation: Kaolin and celite are negatively charged particulates. This compound is a small, cationic (positively charged) molecule. When added to a blood sample, these activators adsorb this compound, significantly reducing the concentration of free, active this compound available to bind the anticoagulant in the sample. This disrupts the reversal reaction ex vivo, making the test insensitive for accurately measuring the restoration of hemostasis [1] [2].

Solution: Use the Whole Blood Clotting Time (WBCT) assay, which does not rely on exogenous activators.

  • Rationale: The manual WBCT is a reagent-less test that assesses coagulation in a system unaffected by the presence of adsorbents. It has been established as the primary and most reliable method in clinical trials for evaluating this compound's efficacy because it avoids this interference [1] [2].

Frequently Asked Questions

Q1: Why can't I use standard plasma-based assays like PT or aPTT? Standard plasma-based assays are unsuitable for two main reasons:

  • Adsorption by Activators: As noted above, kaolin and celite adsorb this compound [2].
  • Chelation by Anticoagulants: Blood collected in tubes with citrate, EDTA, or heparin introduces a molar excess of anions that disrupt the charge-dependent binding between this compound and the target anticoagulant, freeing the anticoagulant in the plasma [1] [2].

Q2: What is the definitive assay to measure this compound's reversal effect? The manual Whole Blood Clotting Time (WBCT) is the validated and recommended assay. It involves:

  • Drawing blood directly into a plain glass tube without any anticoagulants or activators.
  • Manually tilting the tube and measuring the time for a visible clot to form [1] [2].

Q3: Are there any point-of-care or automated alternatives to the manual WBCT? Research is ongoing to develop more practical testing solutions. Standard point-of-care devices and TEG systems that use kaolin or celite activators are not suitable. However, a novel whole blood point-of-care coagulometer specifically designed for use with DOACs and heparins (and therefore compatible with this compound) has been mentioned in research and may be a future alternative [3].

Experimental Protocols & Data

For your experimental work, here are the key methodologies and a summary of the data on assay interference.

Detailed Protocol: Manual Whole Blood Clotting Time (WBCT)

This is the gold-standard method for assessing this compound activity in research settings [1] [2].

Step Description Key Considerations
1. Blood Collection Draw venous blood directly from the subject. Do not use collection tubes containing anticoagulants (citrate, EDTA, heparin) [1].
2. Sample Aliquoting Immediately transfer 0.5 mL of fresh whole blood into each of three plain glass tubes. Using multiple tubes ensures result consistency.
3. Incubation & Testing Place the tubes in a 37°C water bath. Continuously tilt each tube gently every 30 seconds. Maintain a consistent temperature and motion.
4. Endpoint Detection Record the time from blood collection until a solid clot forms, observed visually. The endpoint is the first moment the blood no longer flows when the tube is tilted.
5. Calculation Calculate the average clotting time from the three tubes. A return of WBCT to within 10% of baseline indicates full reversal [1] [2].
Summary of Assay Interferences

This table consolidates data on why various common coagulation assays fail with this compound.

Assay Type Interference with this compound Primary Reason for Interference
aPTT (Kaolin/Celite activated) Severe Adsorption of this compound by the activators [1] [2].
TEG-R (Kaolin activated) Severe Adsorption of this compound by the activators [1].
Plasma-based assays (PT, aPTT) Severe Anions (citrate, etc.) in collection tubes disrupt this compound binding [1] [2].
Anti-Factor Xa assays Not reliable This compound's mechanism is not accurately reflected by this chromogenic assay [4].
Whole Blood Clotting Time (WBCT) No interference No activators or anticoagulants are used, preserving the this compound-anticoagulant interaction [1] [2].

Experimental Workflow Diagram

The following diagram illustrates the logical decision process for selecting the correct assay when working with this compound.

Start Start: Coagulation Testing with this compound A Does the test use kaolin or celite activators? Start->A B Is blood collected with citrate/EDTA/heparin? A->B Yes D Recommended Assay: Whole Blood Clotting Time (WBCT) A->D No C Assay Result is NOT RELIABLE B->C Yes B->D No E Key Advantage: No activators or anticoagulants that cause interference D->E

References

Ciraparantag ex vivo testing considerations

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag Ex Vivo Testing FAQs

Q1: Why do standard plasma-based coagulation assays (PT, aPTT) fail after this compound administration?

This compound interferes with common coagulation test reagents. The anions (e.g., citrate, oxalate) in plasma collection tubes are present in molar excess and disrupt the this compound-anticoagulant complex, freeing the anticoagulant and making the tests non-representative of the true in vivo state. Similarly, activators like kaolin and celite can adsorb this compound, reducing its active concentration in the sample [1] [2].

Q2: What is the recommended method to measure this compound's reversal efficacy ex vivo?

The manual Whole Blood Clotting Time (WBCT) is the established method in clinical trials. It involves placing fresh whole blood into glass tubes without anticoagulants or activators and visually determining the clotting time by tilting the tubes [1] [2]. This method avoids the interferents present in other tests.

The following diagram illustrates the core experimental workflow for assessing this compound activity using WBCT:

Start Start Experiment BloodDraw Collect Fresh Whole Blood (No Anticoagulant Tubes) Start->BloodDraw Administer Administer this compound BloodDraw->Administer WBCT_Test Perform WBCT Assay Administer->WBCT_Test Result Measure Clotting Time by Visual Inspection WBCT_Test->Result End Analyze Results Result->End

Q3: How can this compound-associated interference in other coagulation tests be mitigated?

Recent in vitro studies suggest that activated charcoal-based adsorbents like DOAC-Stop can remove this compound and DOACs from plasma samples. This treatment can help clarify results for routine and specialized coagulation assays that would otherwise be unreliable [3].

Experimental Protocol & Data Summary

The table below summarizes the key methodologies from pivotal studies for assessing this compound reversal ex vivo.

Assay Method Key Procedure Details Anticoagulants Studied Evidence of Reversal Applicable Context

| Whole Blood Clotting Time (WBCT) [1] [2] | • 0.5 mL whole blood in plain glass tube • Tilt-tube method for visual inspection • No anticoagulants/activators | Edoxaban, Apixaban, Rivaroxaban, Enoxaparin | Clotting time returned to baseline within 10 mins, sustained for 24 hrs [1] | Primary functional efficacy endpoint | | Clot Fibrin Integrity (CFI) [1] | • SEM imaging of WBCT clot • Automated image analysis of fibrin diameter | Edoxaban | Fibrin diameter restored to normal 30 mins post-ciraparantag [1] | Secondary validation of clot quality | | DOAC-Stop Treatment [3] | • Incubate plasma with adsorbent tablet for 5 mins • Centrifuge to remove charcoal | Apixaban, Rivaroxaban, Dabigatran, Edoxaban (in vitro) | Removed this compound & DOAC interference in PT/aPTT tests [3] | Pre-treatment for plasma-based assays |

Detailed Experimental Protocols

Protocol 1: Manual Whole Blood Clotting Time (WBCT) This is the gold-standard method for directly assessing this compound's reversal effect in a research setting [1] [2].

  • Blood Collection: Draw fresh whole blood without any anticoagulants (e.g., do not use citrate, EDTA, or heparin tubes).
  • Testing Setup: Immediately aliquot approximately 0.5 mL of blood into each of three clean, plain glass tubes.
  • Clotting Measurement: Start a timer and tilt each tube sequentially at approximately 30-second intervals. The endpoint is reached when the blood no longer flows, forming a complete clot. The WBCT is the average time to clot across the three tubes.
  • Interpretation: Compare WBCT after this compound administration to the pre-anticoagulant baseline. Successful reversal is demonstrated by the return of WBCT to the baseline value.

Protocol 2: Mitigating Interference for Plasma Assays Using DOAC-Stop This protocol is for situations where other plasma-based tests are necessary. It is based on a 2024 in vitro study [3].

  • Sample Collection: Collect blood in sodium citrate tubes (or other standard tubes).
  • Plasma Preparation: Centrifuge the blood to obtain platelet-poor plasma.
  • Adsorption: Add one DOAC-Stop tablet per 1 mL of plasma. Incubate at ambient temperature for 5 minutes with gentle agitation.
  • Clarification: Centrifuge the plasma at 2000 × g for 5 minutes to pellet the activated charcoal.
  • Testing: Carefully transfer the clarified, supernatant plasma to a new tube and proceed with the desired coagulation assay (e.g., PT, aPTT, anti-Xa).

References

Ciraparantag molar ratio required for reversal

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag Dosing & Molar Ratios

The table below summarizes the key quantitative data for this compound (also known as PER977) based on preclinical and clinical studies.

Anticoagulant Reversed Reported Molar Ratio (this compound : Anticoagulant) Effective IV Dose in Human Trials Key Measurement / Assay
Rivaroxaban ~30:1 (in rabbit liver laceration model) [1] 180 mg [2] Whole Blood Clotting Time (WBCT)
Apixaban Information not specified in available sources 60 mg [2] Whole Blood Clotting Time (WBCT)
Edoxaban Information not specified in available sources 100-300 mg [1] Whole Blood Clotting Time (WBCT)
Enoxaparin (LMWH) Information not specified in available sources 100-200 mg [1] Whole Blood Clotting Time (WBCT)
Dabigatran Information not specified in available sources Information not specified in available sources Information not specified in available sources

The mechanism by which this compound binds to and neutralizes various anticoagulants is illustrated below.

mechanism Anticoagulant Anticoagulant (e.g., Apixaban, Rivaroxaban) Complex Neutralized Complex Anticoagulant->Complex  Removed from Target Target Native Target (Clotting Factor) Anticoagulant->Target Binds to & Inhibits This compound This compound This compound->Anticoagulant Binds via H-bonds

This compound's universal reversal mechanism

Experimental Protocols & Troubleshooting

Protocol 1: Reversal Assessment in Healthy Volunteers

This is a summary of the methodology used in key Phase 2 clinical trials [2].

  • 1. Subject Preparation: Enroll healthy subjects aged 50-75 years. Exclude individuals with significant clinical history, especially bleeding/clotting disorders or recent anticoagulant use.
  • 2. Anticoagulation to Steady-State:
    • For Apixaban: Administer 10 mg orally, twice daily for 3.5 days [2].
    • For Rivaroxaban: Administer 20 mg orally, once daily for 3 days [2].
  • 3. Confirm Anticoagulation: Verify steady-state using Whole Blood Clotting Time (WBCT). For apixaban, WBCT should be ≥20% above baseline 2.75 hours after the last dose. For rivaroxaban, WBCT should be ≥25% above baseline 3.75 hours after the last dose [2].
  • 4. Administration of this compound: Randomize subjects to receive a single intravenous dose of this compound or placebo (3:1 ratio). Infuse over 10 minutes.
    • For apixaban reversal: Administer 3 hours after the last apixaban dose.
    • For rivaroxaban reversal: Administer 4 hours after the last rivaroxaban dose [2].
  • 5. Efficacy Measurement: Serial testing of manual WBCT at multiple timepoints post-infusion (e.g., 15 min, 30 min, 1 hr, 3 hr, 5 hr, 24 hr). A "responder" is defined as a subject whose WBCT returns to within 10% of baseline within 1 hour and is sustained for 5-6 hours [2].

The workflow for this clinical assessment is as follows:

workflow Start Subject Preparation (Healthy, 50-75 y/o) A1 Steady-State Anticoagulation (Apixaban or Rivaroxaban) Start->A1 A2 Confirm Anticoagulation (WBCT ≥20-25% above baseline) A1->A2 A3 Randomize & Administer (IV this compound or Placebo) A2->A3 A4 Serial WBCT Measurement (Over 24 hours) A3->A4 End Analyze Response A4->End

Clinical trial workflow for reversal assessment
Protocol 2: In Vivo Rat Tail Transection Bleeding Model

This protocol is based on preclinical animal studies [1].

  • 1. Animal Model: Use rat models for the experiment.
  • 2. Anticoagulation: Administer a high dose of the target DOAC (e.g., rivaroxaban, apixaban, dabigatran) to the animals.
  • 3. This compound Administration: Administer this compound via intravenous injection after anticoagulation is confirmed.
  • 4. Bleeding Challenge: Perform a standardized tail transection.
  • 5. Efficacy Measurement: Collect and measure the total blood loss from the tail wound. Efficacy is demonstrated by a reduction in bleeding volume by >90%, bringing it back to the normal range for un-anticoagulated rats [1].
Protocol 3: Ex Vivo Reversal in Human Plasma

This method is used for initial, proof-of-concept reversal assessment [1].

  • 1. Plasma Collection: Obtain platelet-poor plasma from healthy human volunteers.
  • 2. Anticoagulant Spiking: Spike the plasma with the target DOAC (e.g., rivaroxaban, apixaban).
  • 3. This compound Addition: Add this compound to the spiked plasma in a dose-dependent manner.
  • 4. Activity Measurement: Use a chromogenic anti-Factor Xa assay to measure FXa activity before and after the addition of this compound. Successful reversal is shown by the restoration of anti-FXa activity to normal levels [1].

Frequently Asked Questions (FAQs)

Q1: Why is the molar ratio for rivaroxaban reversal so much higher than a 1:1 binding stoichiometry? The ~30:1 molar ratio observed in animal models [1] suggests the mechanism is not simple 1:1 binding. This compound likely works through non-covalent hydrogen bonds and charge-charge interactions to sequester the anticoagulant, a process that may require a significant molar excess to be effective in a physiological environment.

Q2: What is the most critical parameter to measure when assessing this compound's efficacy? The Whole Blood Clotting Time (WBCT) is crucial. Standard plasma-based assays (e.g., prothrombin time, activated partial thromboplastin time, anti-Xa) are unreliable because the reagents (like citrate or kaolin) can disrupt the binding between this compound and the anticoagulant, freeing the drug and masking the reversal effect [2]. WBCT, which requires no reagents, accurately reflects the hemostatic condition in the body.

Q3: What are the common adverse effects of this compound in clinical trials? The agent is generally well-tolerated. The most commonly reported adverse events are mild and transient, including hot flashes/flushing and dysgeusia (altered taste) [2] [1]. No serious adverse events or procoagulant effects have been reported in the available studies.

Q4: How does this compound compare to Andexanet Alfa as a reversal agent? this compound is a small synthetic molecule considered a potential universal reversal agent for DOACs and heparins [1]. Andexanet Alfa, in contrast, is a large recombinant modified protein that acts as a decoy for Factor Xa inhibitors [3]. A key difference noted in a rabbit study was that this compound did not increase total plasma levels of the anticoagulant, whereas Andexanet Alfa caused a 6-fold increase in rivaroxaban plasma concentration [1].

References

FAQs: Managing Transient Adverse Effects of Ciraparantag

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions based on existing clinical trial data.

Q1: What are the most frequently reported transient adverse effects associated with ciraparantag? The most common adverse effects (AEs) observed in clinical trials are mild and transient. They include [1] [2]:

  • Perioral and facial flushing
  • Dysgeusia (distorted sense of taste)
  • A sensation of feeling cool These AEs were generally self-limiting and resolved without intervention.

Q2: Is there any evidence of procoagulant or thrombogenic risk with this compound? In available studies, no evidence of procoagulant activity was observed following this compound administration. This was assessed by measuring biomarkers like D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor (TFPI) levels, which showed no significant changes indicative of a pro-thrombotic state [1] [2].

Q3: How is the reversal of anticoagulation by this compound quantitatively measured? Standard plasma-based coagulation assays (e.g., PT, aPTT) are unsuitable because citrate and other anticoagulants in collection tubes can disrupt the this compound-anticoagulant complex [2]. The validated method in trials is the Whole Blood Clotting Time (WBCT), performed in glass tubes without activators. Additionally, Scanning Electron Microscopy (SEM) with automated image analysis has been used to quantify the restoration of normal clot fibrin diameter, providing a visual and quantitative measure of hemostasis restoration [2].

Q4: What is the elimination pathway for this compound? Renal excretion is the main elimination route for this compound and its major metabolite, 1,2-bis(3-aminopropyl)piperazine (BAP) [2].

Summary of Clinical Trial Adverse Event Data

The table below summarizes quantitative data on adverse effects from key clinical studies.

Study Model / Population This compound Dose Reported Transient Adverse Effects Serious Adverse Events / Procoagulant Effects
Phase I/II Trial (enoxaparin reversal) [1] 100-200 mg IV "Transient temperature sensations and flushing." "No rebound anticoagulation or signs of procoagulant effects."
Phase I Trial (edoxaban reversal) [1] 100-300 mg IV "Transient perioral and facial flushing and dysgeusia" and "moderate headache (in 1 individual)." "No signs of procoagulant activity."
Phase I Trial in Healthy Subjects [2] 100-300 mg IV "Periorbital and facial flushing and cool sensation." "No evidence of procoagulant activity... as assessed by D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor levels."

Experimental Protocols from Key Studies

For researchers designing their own studies, here are the detailed methodologies from cited clinical and pre-clinical experiments.

Protocol 1: Phase I Clinical Trial in Healthy Volunteers (as in [2]) This protocol assessed the safety and reversal efficacy of this compound after edoxaban-induced anticoagulation.

  • 1. Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
  • 2. Population: Healthy male subjects (n=80 completed), aged 18-65, with no significant clinical history of bleeding or clotting disorders.
  • 3. Dosing:
    • Period 1: Administered single IV dose of this compound or placebo (saline).
    • Washout: Minimum of 4 days.
    • Period 2: Administered a single 60 mg oral dose of edoxaban. Approximately 3 hours later, administered the same IV dose of this compound or placebo as in Period 1.
  • 4. Pharmacodynamic Assessment:
    • Primary Measure: Whole Blood Clotting Time (WBCT). Performed by visual inspection (tilt-tube method) using three glass tubes each containing 0.5 ml of whole blood, without anticoagulants or activators.
    • Secondary Measure: Clot Fibrin Integrity (CFI). Clots from WBCT were fixed for analysis via Scanning Electron Microscopy (SEM). Mean fibrin diameter was quantified using automated image analysis (e.g., MATLAB).
  • 5. Safety Monitoring: Adverse events, vital signs, clinical labs, fecal occult blood, and specific biomarkers for thrombosis (D-dimer, F1+2, TFPI).

Protocol 2: Ex Vivo Reversal in Human Plasma (as in [1]) This protocol details how to test this compound's efficacy in reversing anti-FXa activity in a lab setting.

  • 1. Sample Preparation: Obtain platelet-poor plasma from healthy human volunteers.
  • 2. Anticoagulation: Spike the plasma with a direct FXa inhibitor (e.g., rivaroxaban or apixaban).
  • 3. Intervention: Add this compound to the spiked plasma in escalating doses.
  • 4. Measurement: Use a chromogenic anti-FXa assay to measure Factor Xa activity before and after the addition of this compound.

Visual Workflow: this compound Mechanism & Safety Assessment

This diagram illustrates the drug's mechanism of action and the associated safety assessment workflow documented in clinical trials.

Start Administration of DOAC or Heparin MOA Mechanism of Action Start->MOA Bind This compound binds to anticoagulant molecule via H-bonds & charge interactions MOA->Bind AE Transient Adverse Effects MOA->AE Safety Safety Monitoring MOA->Safety Reverse Anticoagulant is displaced from coagulation factors Bind->Reverse Restore Hemostasis is restored (WBCT returns to baseline) Reverse->Restore Flush Facial Flushing AE->Flush Dysgeusia Dysgeusia (Taste Disturbance) AE->Dysgeusia Cool Cool Sensation AE->Cool Biomarker No procoagulant effect confirmed via: - D-dimer - Prothrombin F1+2 - TFPI Safety->Biomarker

This compound's Action and Safety Profile

Key Considerations for Researchers

  • Clinical Context: The data on adverse effect management is currently limited to controlled clinical trials. There is no specific "antidote" for this compound's transient AEs mentioned in the literature; management consists of recognition and reassurance that symptoms are expected to be self-limiting [1] [2].
  • Ongoing Research: Phase II and III clinical trials for this compound were listed as ongoing in the available literature. It is crucial to consult the latest trial publications and eventual prescribing information for the most current and comprehensive data [1].
  • Assay Interference: As highlighted in the FAQs, researchers must be aware that this compound interferes with standard plasma-based coagulation tests. The WBCT is the primary validated pharmacodynamic measure in this context [2].

References

Clinical Profile & Management of Common Side Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of ciraparantag's most frequently reported adverse events (AEs) from clinical trials.

Adverse Event Clinical Description Onset & Duration Incidence & Dose Relationship Suggested Management
Flushing / Hot Flashes Sensation of warmth, redness; typically periorbital and facial [1] [2]. Transient; occurs shortly after IV infusion and resolves quickly [3] [1]. Very common; observed as potentially drug-related in 54.5% of subjects in a phase I study [4]. Reassure subjects. No intervention typically needed due to transient nature [3].
Dysgeusia Altered or unpleasant taste in the mouth [2] [1]. Transient; occurs and resolves shortly after infusion [1]. Commonly reported; mechanism-driven [2]. Inform subjects prior to dosing. The effect is short-lived [1].
Headache Moderate headache reported in a single subject [2]. Not specified. Rare; one isolated case reported [2]. Supportive care; assess for other causes.

Experimental Protocols & Assay Considerations

A critical technical aspect of working with this compound is its incompatibility with standard plasma-based coagulation assays. The following protocol is essential for accurate pharmacodynamic assessment.

Protocol: Manual Whole Blood Clotting Time (WBCT)

The WBCT is the primary validated method for measuring this compound's reversal of anticoagulation because it avoids reagents that interfere with the drug [3] [1].

1. Principle WBCT measures the time for fresh whole blood to clot in a glass tube without activators or anticoagulants. This directly assesses the restoration of normal hemostasis after this compound administration, free from assay interference [3].

2. Materials

  • Fresh whole blood sample
  • Three sterile glass tubes (e.g., 10x75mm)
  • Timer
  • Water bath (maintained at 37°C)
  • Pipette

3. Procedure

  • Sample Collection: Draw venous blood directly from the subject. Do not use tubes containing anticoagulants (e.g., sodium citrate, EDTA, heparin) [3] [1].
  • Aliquot: Immediately pipette 0.5 mL of blood into each of three glass tubes [3].
  • Incubate: Place the tubes in a 37°C water bath.
  • Measure Clotting Time:
    • Start the timer immediately after blood is placed in the first tube.
    • Every 30 seconds, tilt each tube gently in sequence to about a 45-degree angle.
    • The endpoint (clotting time) is reached when the blood no longer flows upon tilting [3].
    • Record the time for each tube and calculate the average.

4. Interpreting Reversal In clinical trials, effective reversal by this compound was defined as a reduction in WBCT to within 10% above the subject's baseline value [3].

Mechanism of Action & Assay Interference

The diagram below illustrates why this compound disrupts standard assays and how it functions as a universal reversal agent.

G A This compound (Cationic Molecule) C Charge-Charge & Hydrogen Bonding A->C B Anticoagulants (e.g., DOACs, Heparins) B->C D Formation of this compound-Anticoagulant Complex C->D E Anticoagulant detached from Coagulation Factors D->E J Molar Excess of Anions/Activators D->J Sample Added to Test F Normal Hemostasis Restored E->F G Assay Interference H Plasma-Based Coagulation Test I Citrate/EDTA/Kaolin Reagents H->I I->J K Complex Disrupted Anticoagulant Freed J->K L Inaccurate Prolonged Clotting Time K->L

This mechanism underpins the side effects: as a small, charged molecule circulating in the bloodstream, this compound can incidentally interact with other tissues, potentially leading to transient sensations like flushing and dysgeusia [2] [5].

Frequently Asked Questions (FAQs)

Q1: Are the flushing and dysgeusia side effects a reason for concern in clinical trials? No. Based on current data, these AEs are not dose-limiting and have not been associated with any serious safety outcomes. They are considered mild, mechanism-based, and self-resolving, which is common for many intravenously administered drugs [3] [1].

Q2: How should these side effects be monitored and documented in a study?

  • Proactive Informing: Inform trial subjects that they might experience brief, transient flushing or taste changes.
  • Documentation: Record the onset, duration, severity (e.g., mild), and relationship to the study drug for each event.
  • Follow-up: No specific medical intervention is typically required, but standard follow-up to confirm resolution is recommended [3].

Q3: Is there any evidence of procoagulant (thrombotic) risk with this compound? In published clinical studies, no procoagulant activity was detected. Assessments of biomarkers like D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor (TFPI) showed no concerning changes, indicating no signal of a pro-thrombotic state [2] [1].

References

Mechanism of Action Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference lies in their specificity and structure: idarucizumab is a highly specific monoclonal antibody fragment, whereas ciraparantag is a small, cationic molecule that acts as a universal binding agent.

Feature Idarucizumab This compound
Drug Class Humanized monoclonal antibody fragment (Fab) [1] [2] Small molecule [3]
Molecular Mechanism Binds dabigatran & its metabolites noncompetitively with very high affinity (350x greater than thrombin), neutralizing effect via 1:1 stoichiometric relation [1] [2] [4] Binds via non-covalent charge-charge interactions to anticoagulants [3] [5]
Primary Targets Dabigatran (and its active acylglucuronide metabolites) [1] [6] Direct Oral Anticoagulants (DOACs) like apixaban, rivaroxaban, edoxaban; also Heparins (unfractionated & low molecular weight) [3]
"Universality" Specific to dabigatran system [1] [7] Broad-spectrum / universal reversal agent [3] [5]

The diagram below illustrates the distinct pathways through which each reversal agent operates.

Dabigatran Dabigatran Thrombin Thrombin Dabigatran->Thrombin Binds & Inhibits Anticoagulant_Effect Anticoagulant Effect Thrombin->Anticoagulant_Effect DOACs DOACs (e.g., Apixaban, Rivaroxaban) Coagulation_Factors Coagulation Factors (Xa, IIa) DOACs->Coagulation_Factors Binds & Inhibits Heparins Heparins Heparins->Coagulation_Factors Binds & Inhibits Coagulation_Factors->Anticoagulant_Effect Idarucizumab Idarucizumab Idarucizumab->Dabigatran High-Affinity Binding This compound This compound This compound->DOACs Charge-Charge Binding This compound->Heparins Charge-Charge Binding Normal_Clotting Normal Clotting Process Reversal_Ida Reversal of Anticoagulation Anticoagulant_Effect->Reversal_Ida Reversed Reversal_Cira Reversal of Anticoagulation Anticoagulant_Effect->Reversal_Cira Reversed

Pharmacokinetic and Efficacy Data

The table below summarizes key pharmacokinetic parameters and efficacy outcomes from clinical and pre-clinical studies.

Parameter Idarucizumab This compound
Approval Status Approved by FDA & EMA (2015) [1] [7] Investigational (Clinical Trials) [3] [5]
Route of Administration Intravenous (two 2.5 g/50 mL bolus infusions ≤15 min apart; total 5 g) [1] [2] Intravenous [3]
Time to Max Concentration Immediate after IV [1] Within minutes after IV [3]
Half-Life Initial: ~47 min; Terminal: ~10.3 hours [2] 12 to 19 minutes [3]
Primary Elimination Renal (32% in urine over 6h); remaining via protein catabolism [2] Hydrolysis by serum peptidases; metabolites recovered in urine [3]
Key Efficacy Findings RE-VERSE AD Trial: 100% reversal of anticoagulant effect in 89% of patients within 4 hours. Hemostasis normal in 93.4% needing surgery [1]. Pre-clinical Models: Single IV dose at peak anticoagulant effect significantly reduced blood loss in rat tail transection and liver laceration models [3].
Thrombotic Risk 4.8% of patients in RE-VERSE AD trial [1] Not reported in available results [3]

Detailed Experimental Protocols

For researchers, understanding the experimental design behind the data is critical. Here are the methodologies from key studies.

Protocol for Idarucizumab Clinical Efficacy (RE-VERSE AD Trial)

This is the primary Phase III study that led to Idarucizumab's approval [1].

  • Study Design: Multicenter, prospective, single-arm, open-label trial.
  • Patients: 503 patients receiving dabigatran who presented with either:
    • Group A: Uncontrollable or life-threatening bleeding.
    • Group B: Need for an urgent surgery or procedure that could not be delayed.
  • Intervention: 5 g of intravenous idarucizumab, administered as two separate 2.5 g bolus infusions, no more than 15 minutes apart.
  • Primary Endpoint: The maximum percentage reversal of the anticoagulant effect of dabigatran within 4 hours after administration, measured by the diluted thrombin time (dTT) or ecarin clotting time (ECT).
  • Secondary Endpoints: Percentage of patients with normalized coagulation parameters; time to bleeding cessation (Group A); periprocedural hemostasis (Group B); safety and mortality.
Protocol for this compound In Vitro Binding Study

This recent in vitro study investigated this compound's potential as a universal anticoagulant chelator for laboratory testing [5].

  • Sample Preparation: Commercial human plasma was spiked with:
    • Anticoagulants: Dabigatran, apixaban, edoxaban, rivaroxaban (each at 500 ng/mL), or enoxaparin (0.7 IU/mL).
    • Reversal Agent: this compound was added to the plasma at concentrations ranging from 100 ng/mL to 100,000 ng/mL and incubated.
  • Control: A commercial activated charcoal adsorbent (DOAC-Stop) was used for comparison.
  • Assays: Multiple coagulation tests were performed, including:
    • Routine Tests: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), fibrinogen.
    • Specialized Tests: Dilute thrombin time (dTT) for dabigatran; chromogenic anti-factor Xa assays for apixaban, rivaroxaban, edoxaban, and enoxaparin.
  • Key Finding: Contrary to its in vivo action, the in vitro addition of this compound did not remove DOAC- or heparin-associated anticoagulant activities from plasma. The study concluded that activated charcoal-based adsorbents, not this compound, are effective for this specific ex vivo application [5].

The workflow for this in vitro study is summarized below.

A Commercial Human Plasma B Spike with Anticoagulants: • DOACs (500 ng/mL) • Enoxaparin (0.7 IU/mL) A->B C Add Experimental Treatment B->C D Incubate at Ambient Temp C->D G Treatment 1: this compound (100 - 100,000 ng/mL) C->G Split Sample H Treatment 2: DOAC-Stop (Activated Charcoal) C->H E Perform Coagulation Assays D->E F Analyze Results E->F I Assays: • PT (Prothrombin Time) • aPTT • Fibrinogen • dTT (for Dabigatran) • Anti-Factor Xa E->I

Safety and Side Effect Profiles

Aspect Idarucizumab This compound
Common Side Effects In patients: hypokalemia, delirium, constipation, pyrexia, pneumonia. In healthy volunteers: headache [1] [8] [2]. Not fully established (investigational). Pre-clinical models reported no substantial activity from its two metabolites [3].
Serious Risks Thromboembolism: Reversing anticoagulation exposes patients to their underlying clotting risk. Anticoagulant therapy should be resumed as soon as medically appropriate [1] [8] [7]. Not reported in the available search results [3].
Other Warnings Potential for serious hypersensitivity reactions (e.g., anaphylaxis, bronchospasm, rash) [8]. Contains sorbitol, which can cause serious side effects in patients with hereditary fructose intolerance [8]. No specific warnings in the available search results.

Researcher's Perspective

  • For Reversing Dabigatran: Idarucizumab is the established choice with a robust clinical validation and a predictable mechanism. Its high specificity is a major advantage in confirmed dabigatran cases, though this is also its limitation.
  • For a Universal Agent / Research: This compound represents a significant innovation in antidote development due to its broad-spectrum activity. Its small size and rapid metabolism are pharmacologically attractive. However, its investigational status and the recent in vitro findings suggesting it may not be suitable as a universal plasma cleanser for lab tests are important considerations [5].

References

Ciraparantag comparison other reversal agents

Author: Smolecule Technical Support Team. Date: February 2026

Reversal Agents at a Glance

The table below summarizes the key characteristics of major anticoagulant reversal agents, highlighting Ciraparantag's potential as a universal antidote.

Reversal Agent Target Anticoagulant(s) Mechanism of Action Approval Status (as of 2021) Key Efficacy Findings in Clinical Studies

| This compound | DOACs (apixaban, rivaroxaban, edoxaban, dabigatran), heparins (UFH, LMWH, fondaparinux) [1] [2] [3] | Small molecule that binds to anticoagulants via non-covalent charge-charge interactions, displacing them from clotting factors [1] [3] [4]. | Investigational (Not yet approved) [2] | - Edoxaban: 100-300 mg IV dose achieved full reversal within 10 minutes, sustained for 24 hours [1].

  • Apixaban: 60 mg IV achieved sustained reversal for 5 hours in 100% of subjects [4].
  • Rivaroxaban: 180 mg IV achieved sustained reversal for 6 hours in 100% of subjects [4]. | | Idarucizumab (Praxbind) | Dabigatran (Direct Thrombin Inhibitor) [2] | Humanized monoclonal antibody fragment (Fab) that binds specifically to dabigatran with high affinity [2]. | FDA Approved [2] | - Achieved 100% median reversal of dabigatran in the Reverse-AD trial [2].
  • Time to bleeding cessation: Median 2.5 hours in major bleeding cohort [2]. | | Andexanet Alfa (AndexXa) | Factor Xa inhibitors (rivaroxaban, apixaban, edoxaban, betrixaban), enoxaparin [2] [4] | Recombinant, modified Factor Xa protein that acts as a decoy receptor, binding to and sequestering FXa inhibitors [2]. | FDA Approved (for rivaroxaban, apixaban) [2] | - In the ANNEXA trials, rapidly reduced anti-Factor Xa activity (a marker of anticoagulation) in healthy elderly volunteers [2].
  • Hemostatic efficacy was rated as good or excellent in 82% of patients with major bleeding in a subsequent study [2]. | | 4-Factor PCC (Kcentra) | Vitamin K Antagonists (e.g., Warfarin) [2] | Concentrate of the Vitamin K-dependent clotting factors (II, VII, IX, X) to bypass the warfarin-induced deficiency [2]. | FDA Approved for VKA reversal [2] | - Used off-label for DOAC reversal, though not formally approved for this purpose [2].
  • Trials for warfarin reversal used plasma as a control and showed efficacy in INR normalization [2]. |

Experimental Protocols and Key Data

For researchers, the methodologies used to generate the efficacy data are critical for evaluation.

  • Whole Blood Clotting Time (WBCT): This was the primary efficacy endpoint in this compound trials. Standard plasma-based coagulation tests (like PT/aPTT) were unsuitable because the reagents (e.g., citrate, kaolin) interfere with this compound's action [1] [4]. The WBCT is a manual test where blood is placed in a glass tube without additives, and the time to clot formation is measured by visual inspection [1].
  • Definition of Reversal: In the Phase 2 trials for apixaban and rivaroxaban, a "responder" was defined as a subject whose WBCT returned to within 10% of their baseline value within one hour of this compound administration and sustained this reversal for at least 5-6 hours [4].
  • Safety Monitoring: Studies consistently assessed for procoagulant risk by measuring biomarkers like D-dimer and prothrombin fragments 1.2. This compound showed no evidence of inducing a procoagulant state in these assays [1].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate this compound's unique mechanism and the typical workflow for evaluating its efficacy in a clinical trial.

G A Anticoagulant (e.g., DOAC, Heparin) B Target Clotting Factor (Factor Xa or IIa) A->B Binds & Inhibits D Anticoagulant-Ciraparantag Complex A->D Formation of Neutralized Complex E Free Clotting Factor (Restored Function) B->E Freed from Inhibition C This compound Molecule C->A Charge-Charge Interaction F

G cluster_details WBCT Measurement Details S1 Subject Screening & Anticoagulant Dosing S2 Confirm Steady-State Anticoagulation (WBCT) S1->S2 S3 Randomize & Administer This compound or Placebo S2->S3 S4 Serial WBCT Measurements S3->S4 S5 Safety & PK/PD Analysis S4->S5 D1 Collect Whole Blood (No Additives) D2 Transfer to Glass Tube D1->D2 D3 Tilt-Tube Method (Visual Inspection) D2->D3 D4 Record Clotting Time D3->D4

Key Differentiators and Development Status

  • Universal Reversal Potential: this compound's primary advantage is its broad activity across multiple anticoagulant classes (direct FXa, direct IIa, and heparins), positioning it as a potential single solution for most commonly used anticoagulants [2] [3].
  • Distinct Mechanism: Unlike agent-specific binders (idarucizumab) or decoy proteins (andexanet alfa), this compound uses a charge-based mechanism believed to be universal, directly binding the anticoagulant molecules themselves [1] [3].
  • Development Status Note: While early and Phase 2 trials showed promising efficacy and a good safety profile (with mainly mild, transient flushing as an adverse event) [1] [4], a more recent study (NCT04593784) listed in the search results has been terminated [5]. This indicates that the development path for this compound may have encountered challenges, and its journey to potential approval is uncertain.

References

Ciraparantag Reversal Efficacy: Apixaban vs. Rivaroxaban

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety outcomes from Phase 2 clinical trials, providing a direct comparison of ciraparantag's performance against apixaban and rivaroxaban [1] [2].

Parameter Reversal of Apixaban Reversal of Rivaroxaban
Study Design Randomized, placebo-controlled, single-blind trial in healthy subjects (50-75 years) [2]. Randomized, placebo-controlled, single-blind trial in healthy subjects (50-75 years) [2].
Anticoagulant Regimen 10 mg orally, twice daily for 3.5 days to achieve steady state [1] [2]. 20 mg orally, once daily for 3 days to achieve steady state [1] [2].
This compound Doses Studied 30 mg, 60 mg, 120 mg (intravenous, single dose) [1]. 30 mg, 60 mg, 120 mg, 180 mg (intravenous, single dose) [1].
Primary Efficacy Measure Whole Blood Clotting Time (WBCT) correction [1] [2]. Whole Blood Clotting Time (WBCT) correction [1] [2].
Sustained Reversal Dose 60 mg [1] 180 mg [1]

| Efficacy (Responder Rate) | • 30 mg: 67% • 60 mg: 100% • 120 mg: 100% • Placebo: 17% [1] | • 30 mg: 58% • 60 mg: 75% • 120 mg: 67% • 180 mg: 100% • Placebo: 13% [1] | | Definition of "Responder" | WBCT within 10% of baseline within 1 hour, sustained for at least 5 hours [2]. | WBCT within 10% of baseline within 1 hour, sustained for at least 6 hours [2]. | | Common Adverse Events | Mild and transient hot flashes or flushing [1] [2]. | Mild and transient hot flashes or flushing [1] [2]. |

Detailed Experimental Protocols

The data in the table above is derived from rigorous clinical trials. Here is a detailed breakdown of the methodologies employed.

  • Study Population & Anticoagulation: The trials enrolled healthy volunteers aged 50-75 years. Participants received either apixaban or rivaroxaban on a fixed schedule until steady-state anticoagulation was confirmed [2]. Steady state was specifically defined as a WBCT increase of ≥20% from baseline for apixaban and ≥25% for rivaroxaban [2]. Subjects who did not meet this anticoagulation threshold were discontinued and replaced.

  • Intervention & Randomization: At the peak of anticoagulation (3 hours after the last apixaban dose or 4 hours after the last rivaroxaban dose), subjects who met the steady-state criteria were randomized in a 3:1 ratio to receive a single intravenous dose of either this compound or placebo. The infusion was administered over 10 minutes. The studies were single-blind, meaning the subjects and laboratory technicians performing the WBCT assays were blinded to the treatment assignment to minimize bias [2].

  • Primary Efficacy Assessment: The manual Whole Blood Clotting Time (WBCT) served as the primary pharmacodynamic endpoint. This measure was chosen because standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) were found to be unreliable for assessing this compound's activity. The citrate or other anions used in blood collection tubes disrupt this compound's binding to the anticoagulant, and activators like kaolin can adsorb this compound, freeing the DOAC and masking the reversal effect. WBCT, which requires no additives or activators, provides a more accurate reflection of the in vivo coagulation status in the presence of this compound [2]. WBCT was measured at multiple timepoints over 24 hours.

The following diagram illustrates the experimental workflow for the rivaroxaban study, which involved a 180 mg dose cohort. The apixaban study followed a nearly identical design with its respective dosing cohorts.

Start Healthy Subjects Aged 50-75 years A Rivaroxaban 20 mg OD for 3 days Start->A B Confirm Anticoagulation WBCT ≥25% above baseline A->B C Randomized 3:1 B->C D1 This compound (30, 60, 120, 180 mg IV) C->D1 D2 Placebo IV C->D2

Mechanism of Action and Current Development Status

  • Mechanism of Action: this compound is a small, synthetic, water-soluble molecule that functions as a universal reversal agent. It does not function like an enzyme or antibody. Instead, it directly binds to anticoagulant molecules (like apixaban and rivaroxaban) through non-covalent hydrogen bonds and charge-charge interactions. This binding physically removes the DOACs from their intended target sites on clotting factors, thereby neutralizing their anticoagulant effect [2].

  • Development Status and Context: this compound remains an investigational compound and has not yet received full approval for clinical use [2]. Its development addresses an unmet need for a single agent that can reverse multiple classes of anticoagulants, including both direct Factor Xa inhibitors (like apixaban and rivaroxaban) and indirect inhibitors (like enoxaparin) [2] [3]. Currently, the approved specific reversal agents are idarucizumab for the thrombin inhibitor dabigatran, and andexanet alfa for the Factor Xa inhibitors apixaban and rivaroxaban [3].

Conclusion for Research Professionals

  • For Apixaban, a dose of 60 mg of this compound was sufficient to achieve 100% sustained reversal.
  • For Rivaroxaban, a higher dose of 180 mg was required to achieve the same 100% efficacy.

The unique mechanism of action and the reliance on WBCT as a primary endpoint, due to limitations of conventional plasma assays, are critical considerations for the design of future clinical trials and laboratory investigations involving this promising universal reversal agent.

References

Safety and Efficacy Profile from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety and efficacy findings from available clinical studies on ciraparantag.

Trial Phase/Type Reported Safety Findings Nature of Adverse Events Efficacy Findings (Reversal) Source Compound
Phase 1 (80 subjects) Safe and well-tolerated; no procoagulant activity detected [1]. Mild, transient periorbital and facial flushing, and a cool sensation following IV injection [1]. Full reversal of edoxaban within 10 minutes; effect sustained for 24 hours [1]. Edoxaban [1]
Preclinical & Phase 2 No procoagulant activity per D-dimer, prothrombin fragments 1.2, and TFPI levels [1] [2]. Rapid onset of action and a short half-life [3]. Reverses UFH, LMWH, fondaparinux, and DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [3] [4]. Multiple anticoagulants [3] [4]

Detailed Experimental Protocols

To evaluate the safety and efficacy of this compound, researchers employed several specific methodologies.

  • Assessment of Procoagulant Risk: This is a critical part of the safety profile for any reversal agent. The following biomarkers were measured in clinical trials and showed no significant change, indicating no underlying prothrombotic state was induced by this compound [1]:

    • D-dimer: An ELISA kit (e.g., Imuclone D-dimer ELISA kit) was used to measure fibrin degradation products, a marker of thrombus formation and breakdown.
    • Prothrombin Fragments 1.2: An ELISA kit (e.g., Enzygnost F1+2) was used to measure the activation of the coagulation cascade.
    • Tissue Factor Pathway Inhibitor (TFPI): An ELISA kit (e.g., Abcam ab108904) was used to measure this endogenous anticoagulant.
  • Whole Blood Clotting Time (WBCT): Due to this compound's interaction with common anticoagulants like citrate, which makes standard plasma-based assays unreliable, the WBCT was used as the primary efficacy endpoint [1]. The protocol is as follows:

    • Sample Collection: Whole blood is drawn without any anticoagulant.
    • Clotting Initiation: 0.5 mL of blood is aliquoted into each of three clean glass tubes.
    • Clotting Measurement: The tubes are incubated at 37°C and tilted every 30 seconds. The time for a visible clot to form is recorded. The WBCT is the mean clotting time of the three tubes.
  • Clot Fibrin Integrity (CFI) by Scanning Electron Microscopy (SEM): This method provided visual and quantitative confirmation that this compound restored normal clot structure [1].

    • Clot Formation: Clots formed during the WBCT test are used.
    • Fixation: Clots are fixed in glutaraldehyde in a sodium cacodylate buffer.
    • Processing: Samples undergo critical point drying and freeze fracture.
    • Imaging and Analysis: Clots are imaged using SEM, and automated image analysis software (e.g., MATLAB) quantifies the mean fibrin diameter to compare against normal clots.

The experimental workflow for these key assessments is outlined below.

Comparative Context with Other Agents

This compound is recognized as a potential universal reversal agent [4]. Its proposed mechanism involves binding non-covalently through charge interactions to a wide range of anticoagulants (including heparins and DOACs), thereby displacing them from their targets [3] [1]. This contrasts with other specific antidotes:

  • Andexanet alfa: A recombinant modified Factor Xa protein that acts as a decoy receptor for direct and indirect Factor Xa inhibitors [2].
  • Idarucizumab: A monoclonal antibody fragment specifically designed to reverse the thrombin inhibitor dabigatran [4].

References

Prothrombotic Potential: Ciraparantag vs. No Active Control

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings on prothrombotic potential from a phase I study of Ciraparantag. The comparison is made against baseline (pre-dosing) measurements in the same subjects, as a placebo-controlled group was used for other endpoints.

Parameter This compound (PER977) Administration Baseline / Control State Inference
D-dimer No increase observed after administration [1] [2] Normal baseline levels No evidence of enhanced fibrin clot formation and degradation [1].
Prothrombin Fragment 1.2 No increase observed after administration [1] [2] Normal baseline levels No evidence of increased thrombin generation [1].
Tissue Factor Pathway Inhibitor (TFPI) Levels monitored; no procoagulant signal detected [1] Normal baseline levels Further supports the lack of a procoagulant state.

Experimental Protocol & Mechanistic Insight

The data in the table above was generated using the following detailed experimental methodology.

Detailed Experimental Methodology

The key findings are derived from a first-in-human, randomized, double-blind, placebo-controlled Phase I study (ClinicalTrials.gov #NCT01826266) [1].

  • Study Population: 80 healthy male subjects [1].
  • Intervention: Escalating, single intravenous doses of this compound (5–300 mg) were administered both alone and following a single 60 mg oral dose of the anticoagulant edoxaban [1].
  • Biomarker Assessment: Blood samples were taken at serial time points. D-dimer and prothrombin fragment 1.2 levels were measured using specific commercial ELISA kits (Imuclone D-dimer ELISA kit and Enzygnost F1+2, respectively) to assess for any procoagulant effect following this compound administration [1].
  • Key Findings: The study concluded that there was no evidence of procoagulant activity following this compound administration at any dose, as directly determined by the stable levels of these biomarkers [1].
Mechanism of Action: Why this compound Lacks Procoagulant Effect

This compound is a small, synthetic, water-soluble molecule that acts as a universal reversal agent [2]. Its mechanism differs fundamentally from agent like andexanet alfa:

G Anticoagulant Anticoagulant (e.g., DOAC, Heparin) This compound This compound (PER977) Anticoagulant->this compound  Binds via hydrogen bonding  and charge interactions Complex This compound-Anticoagulant Complex This compound->Complex Neutralization Neutralization of Anticoagulant Complex->Neutralization

This compound binds directly to anticoagulant molecules via non-covalent hydrogen bonding and charge interactions, forming a complex that neutralizes the anticoagulant [2]. Critically, it does not bind to any human coagulation factors or serum albumin, meaning it does not interfere with the natural coagulation cascade and therefore has no intrinsic procoagulant effect [2].

Key Takeaways for Researchers

  • Favorable Safety Profile: The absence of increase in D-dimer and prothrombin fragment 1.2 is a crucial safety finding, indicating that this compound reverses anticoagulation without tipping the balance towards a prothrombotic state [1] [2].
  • Limitation of Available Data: The provided information is from a single, albeit well-conducted, Phase I study in healthy volunteers. A comprehensive comparison with the safety profiles of other agents like andexanet alfa or idarucizumab requires data from larger Phase III trials and head-to-head studies.
  • Suggested Research Direction: To build a complete comparison guide, you would need to search specifically for clinical trial results for other reversal agents (e.g., "andexanet alfa D-dimer", "idarucizumab prothrombin fragment 1.2") to gather parallel datasets.

References

Clinical Safety and Thrombogenic Potential of Ciraparantag

Author: Smolecule Technical Support Team. Date: February 2026

Study Phase / Type Anticoagulant Reversed Key Safety Findings & Thrombogenicity Assessment Laboratory Markers of Coagulation
Phase 1 (2017) [1] Edoxaban No evidence of procoagulant activity. Well-tolerated with minor, non-dose limiting adverse events (e.g., facial flushing, cool sensation). D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor (TFPI) levels showed no significant changes indicative of a prothrombotic state.
Phase 2 (2021) [2] Apixaban, Rivaroxaban All doses were well tolerated. Related adverse events were mild and transient (hot flashes or flushing). No laboratory data on thrombogenicity markers reported; safety was monitored via adverse events.
In Vitro Study (2024) [3] N/A (Plasma model) Ciraparantag itself had minimal impact on routine coagulation parameters (PT, APTT) when added to human plasma. Confirmed that this compound did not exhibit intrinsic anticoagulant activity in the tested in vitro system.

Detailed Experimental Protocols

The safety profile of this compound, particularly its thrombogenic potential, was evaluated using specific methodologies in clinical trials:

  • Phase 1 Trial Design [1]: This was a randomized, double-blind, placebo-controlled study in healthy volunteers. Subjects received a single 60 mg oral dose of the anticoagulant edoxaban, followed 3 hours later by a single intravenous dose of this compound (ranging from 100 to 300 mg) or a placebo.
  • Thrombogenicity Assessment [1]: The potential for this compound to induce a procoagulant state was directly assessed by measuring specific biomarkers in blood samples collected before and after administration. These biomarkers included:
    • D-dimer: A fragment released when a cross-linked fibrin blood clot is broken down; elevated levels can indicate thrombus formation.
    • Prothrombin fragments 1.2: A peptide released during the conversion of prothrombin to thrombin; elevated levels indicate increased thrombin generation.
    • Tissue factor pathway inhibitor (TFPI): A natural anticoagulant protein.
  • Phase 2 Trial Design [2]: These were also randomized, placebo-controlled studies in healthy elderly subjects. Participants reached a steady-state anticoagulation level using either apixaban or rivaroxaban before being randomized to receive a single IV dose of this compound or placebo. The primary focus was on efficacy (reversal of Whole Blood Clotting Time) and general tolerability.

Mechanisms and Comparative Context

To fully understand the evaluation of this compound's safety, it helps to consider its mechanism of action and the clinical development landscape.

  • Mechanism of Action: this compound is a small, synthetic molecule that binds directly to anticoagulants like DOACs and heparins through non-covalent hydrogen bonds and charge-charge interactions. This binding displaces the anticoagulant from its target, effectively reversing its effect and restoring normal coagulation without introducing a new active procoagulant agent into the system [2] [1]. This mechanism is fundamentally different from that of older agents and may contribute to its favorable safety profile regarding thrombosis.
  • Comparison with Other Reversal Agents: The search results do not provide direct experimental data comparing this compound with other specific reversal agents like idarucizumab (for dabigatran) or andexanet alfa (for factor Xa inhibitors). The provided data establishes that this compound is being developed as a potential universal reversal agent for multiple anticoagulants (including both direct factor Xa inhibitors and heparins), addressing an unmet clinical need [2] [4].

Experimental Workflow for Thrombogenicity Assessment

The diagram below illustrates the key steps and assessments involved in evaluating this compound's thrombogenic potential during clinical trials, as described in the Phase 1 study [1].

Start Study Population: Healthy Volunteers A1 Baseline Blood Draw Start->A1 A2 Analyze Baseline Markers: D-dimer, F1.2, TFPI A1->A2 B1 Administer Anticoagulant (Edoxaban) A2->B1 C1 Administer This compound or Placebo (IV) B1->C1 D1 Post-Dose Blood Draws (Serial Timepoints) C1->D1 D2 Analyze Post-Dose Markers: D-dimer, F1.2, TFPI D1->D2 E1 Compare Pre/Post Marker Levels D2->E1 F1 Conclusion: No significant change → No thrombogenic signal E1->F1

Limitations and Research Gaps

While the existing data is promising, your work as a researcher should consider the following limitations:

  • Predominantly Healthy Volunteers: The available safety data comes from studies on healthy, often elderly, subjects. The thrombogenic risk profile may differ in real-world patients who have underlying comorbidities and are at higher inherent risk for thrombosis.
  • Limited Comparative Data: This analysis lacks head-to-head experimental data comparing this compound's thrombogenic potential directly with other approved reversal agents like andexanet alfa or idarucizumab.
  • Phase of Development: Much of the cited data is from Phase 1 and 2 trials. Larger Phase 3 trials and post-marketing surveillance will be crucial for confirming the long-term safety and identifying any rare thrombogenic events.

References

Ciraparantag Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Ciraparantag is a small, synthetic, water-soluble molecule investigated as a broad-spectrum reversal agent for anticoagulants [1]. Its proposed value lies in its ability to reverse the effects of both DOACs and low molecular weight heparin (LMWH), which could fill a significant gap in managing emergency bleeding [2].

Proposed Mechanism: this compound is designed to bind non-covalently via charge-charge interactions to unfractionated heparin, LMWH, and DOACs like rivaroxaban and apixaban [3] [4] [5]. This binding is believed to sequester the anticoagulant molecules, effectively neutralizing their activity and re-establishing normal clot formation [1] [3]. The diagram below illustrates this proposed mechanism and the subsequent restoration of coagulation.

G A Anticoagulant (DOAC/Heparin) B Binds to Target Coagulation Factor A->B C Inhibited Clot Formation B->C D This compound Administration E Charge-Charge Binding to Anticoagulant D->E E->A Binds F Neutralized Anticoagulant Activity E->F Sequesters G Restored Clot Formation F->G Allows

Pharmacokinetic Profile: this compound is administered via intravenous infusion, with a treatment regimen anticipated to be a single dose over approximately 10 minutes [1]. It demonstrates rapid action, reaching maximum concentration within minutes and has a short half-life of 12 to 19 minutes [4] [5]. It is primarily hydrolyzed by serum peptidases into inactive metabolites, which are then recovered in the urine [4] [5].

Summary of Key Experimental Evidence

The following table summarizes the clinical and preclinical studies that form the evidence base for this compound.

Study Model/Type Anticoagulant Reversed Key Findings/Outcomes Citation
Phase 2 Clinical Trials (Randomized, single-blind, placebo-controlled) Apixaban, Rivaroxaban Rapid, complete reversal within 1 hour; effect sustained for 5-6 hours; well-tolerated with mild, transient side effects (flushing, warmth). [1]
Preclinical Model (Rat tail transection & liver laceration) Heparins, DOACs Single IV dose significantly reduced blood loss when given both before and after a bleeding injury. [4] [5]
Mechanism & Binding Studies Heparins, DOACs Dynamic light-scattering confirmed binding to target anticoagulants and lack of binding to coagulation factors or other common drugs. [4] [5]

Comparative Analysis with Available Reversal Agents

Currently, specific reversal agents are available only for certain anticoagulants: Idarucizumab for dabigatran and Andexanet alfa for factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) [2]. There remains a need for a universal agent, especially for life-threatening bleeding or emergency surgery where the specific anticoagulant may be unknown [2].

The table below compares this compound's profile with the general characteristics of existing reversal strategies.

Feature This compound Agent-specific Antidotes (e.g., Idarucizumab, Andexanet alfa) Non-Specific Agents (e.g., PCCs)
Spectrum of Activity Broad-spectrum (DOACs, LMWH) [1] [3] Specific (one or a single class) [2] Broad, non-specific [2]
Mechanism of Action Binds directly to anticoagulant [4] [5] Drug-specific binding or decoy [2] Replenishes clotting factors [2]
Speed of Action Rapid (minutes) [4] Rapid [2] Rapid
Development Status Investigational (Phase 2) [6] [1] Approved and marketed [2] Approved for other indications
Reported Tolerability Mild, transient warmth/flushing [1] Varies by agent Risk of thrombotic events

Detailed Clinical Trial Methodology

For the Phase 2 clinical trials cited, the experimental design was as follows [1]:

  • Population: Healthy elderly adults (age 50-75 years).
  • Intervention: Participants were administered steady-state doses of either apixaban or rivaroxaban. They then received a single, weight-based dose of this compound or a placebo.
  • Measurement of Effect: Reversal of anticoagulation was measured using Whole Blood Clotting Time (WBCT), a specific and sensitive assay for detecting the activity of these anticoagulants.
  • Outcomes: The primary outcome was the reversal of WBCT to baseline (normal) levels. Secondary outcomes included the time to reversal and the duration of the effect.

Key Takeaways and Future Directions

  • Universal Potential: this compound's primary advantage is its potential as a single-agent reversal for multiple anticoagulant classes (DOACs and heparins), which is not currently available [2] [1].
  • Favorable Safety in Trials: In completed studies, it has been well-tolerated, with the most common adverse events being mild and transient sensations of warmth or flushing [1].
  • Status and Limitations: It is crucial to note that This compound is not yet approved for use by the FDA or any other regulatory authority [1]. Its efficacy and safety are still under investigation. The most recent clinical trial identified in the search results was initiated in November 2020 [6], and a 2022 review noted it was still in Phase 2 trials [2].

References

Ciraparantag Reversal Efficacy for Direct Oral Anticoagulants (DOACs)

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key quantitative data from clinical trials on Ciraparantag's ability to reverse the anticoagulant effects of DOACs in healthy subjects.

Table 1: Reversal of Apixaban and Rivaroxaban [1] This randomized, placebo-controlled trial evaluated this compound in healthy elderly subjects taking steady-state apixaban or rivaroxaban. Efficacy was measured by the complete and sustained correction of Whole Blood Clotting Time (WBCT).

Anticoagulant This compound Dose Subjects with Sustained Reversal Placebo Group Reversal
Apixaban 60 mg 100% 17%
Rivaroxaban 180 mg 100% 13%

Table 2: Reversal of Edoxaban [2] This early-phase trial in healthy subjects assessed reversal after a single 60 mg dose of edoxaban. A single intravenous dose of this compound led to full reversal of anticoagulation within 10 minutes, an effect that was sustained for 24 hours.

This compound Dose Range Time to Reversal Duration of Effect
100 mg to 300 mg Within 10 minutes Sustained for 24 hours

Detailed Experimental Protocols

The data in the tables above were generated using rigorous clinical trial methodologies. Here are the detailed protocols for the key studies cited.

1. Protocol for Apixaban and Rivaroxaban Reversal Study [1]

  • Trial Design: Two randomized, double-blind, placebo-controlled trials.
  • Subjects: Healthy adults aged 50-75 years.
  • Anticoagulation Phase: Subjects received either apixaban (10 mg orally twice daily for 3.5 days) or rivaroxaban (20 mg orally once daily for 3 days) to reach steady-state anticoagulation.
  • Intervention: At steady-state, subjects were randomized to receive a single intravenous dose of this compound (doses ranging from 30 mg to 180 mg) or a placebo.
  • Primary Efficacy Measure: Complete reversal of anticoagulation, defined as the correction of the Whole Blood Clotting Time (WBCT) to baseline value within 1 hour after this compound administration, sustained over 5-6 hours.

2. Protocol for Edoxaban Reversal Study [2]

  • Trial Design: A Phase 1, randomized, double-blind, placebo-controlled study.
  • Subjects: Healthy male subjects.
  • Anticoagulation Phase: Subjects received a single 60 mg oral dose of edoxaban.
  • Intervention: Approximately 3 hours after edoxaban intake, subjects received a single intravenous dose of this compound (doses ranging from 100 mg to 300 mg) or placebo.
  • Primary Efficacy Measure: Restoration of normal hemostasis assessed by Whole Blood Clotting Time (WBCT) and clot fibrin integrity using scanning electron microscopy.

Mechanism of Action and Current Development Status

To better understand the context of this compound, here is a visual of its mechanism and the current development landscape.

G DOACs DOACs (e.g., Apixaban, Rivaroxaban) Complex This compound-Anticoagulant Complex DOACs->Complex  Non-covalent  Charge Interaction Heparins Heparins (e.g., Enoxaparin) Heparins->Complex  Non-covalent  Charge Interaction This compound This compound This compound->Complex CoagulationCascade Coagulation Cascade (No longer inhibited) Complex->CoagulationCascade  Frees up  Coagulation Factors Hemostasis Restored Hemostasis CoagulationCascade->Hemostasis

Diagram 1: Universal Mechanism of this compound. This compound binds to various anticoagulants via charge interactions, forming an inactive complex and restoring hemostasis [3] [2].

Key Development Status: this compound is a small, cationic, water-soluble molecule designed to be a potential universal reversal agent [3]. It binds non-covalently to direct oral anticoagulants (DOACs) and heparin-like anticoagulants through charge-charge interactions, forming a complex that neutralizes the anticoagulant's activity [4] [2]. It is important to note that a large Phase 3 trial for one Factor XI inhibitor drug (asundexian) was terminated early due to lack of efficacy, highlighting the challenges in this field of drug development [5].

Why a Full Cost-Effectiveness Analysis Isn't Yet Possible

A formal cost-effectiveness analysis requires data that does not yet exist for this compound.

  • Pre-Market Status: this compound is still an investigational drug and has not been approved for commercial use. Therefore, its market price is not set.
  • Lack of Real-World Data: Clinical trials have so far been conducted in controlled settings with healthy volunteers. Data on how its use affects patient outcomes (e.g., reduction in bleeding morbidity/mortality), healthcare resource utilization, and costs in real-world hospital settings are not yet available.
  • Future Analysis Needs: When available, a cost-effectiveness analysis would compare this compound against existing agents (like andexanet alfa for Factor Xa inhibitors), considering not only the drug's cost but also its impact on hospital stay length, need for blood products, and long-term patient outcomes.

References

Ciraparantag rabbit liver laceration model comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Ciraparantag

This compound is a small, synthetic, water-soluble molecule that functions as a broad-spectrum reversal agent [1] [2]. Its mechanism involves directly binding to anticoagulant molecules via non-covalent hydrogen bonding and charge-charge interactions [3] [1]. This action neutralizes anticoagulants by physically occupying their target-binding sites [4].

The following diagram illustrates this direct binding mechanism.

G A Anticoagulant Molecule (e.g., DOAC, Heparin) C Coagulation Factor (e.g., Factor Xa, Thrombin) A->C Binds to target D Neutralization of Anticoagulant Effect B This compound B->A Binds via H-bonds & charge interactions

Efficacy in Rabbit Liver Laceration Model

The rabbit liver laceration model is a standard preclinical test used to simulate active internal bleeding and evaluate the efficacy of reversal agents [1] [2].

  • Proof of Efficacy: One study demonstrated that this compound significantly reduced blood loss in rivaroxaban-anticoagulated rabbits with liver lacerations [1]. Another study confirmed that this compound fully reversed the anticoagulant effect of edoxaban in a rat liver laceration model [1].
  • Comparison with Alternatives: In a direct comparison within the rabbit liver laceration model, both andexanet alfa and This compound effectively reduced blood loss induced by rivaroxaban [2]. Andexanet alfa reduced blood loss by more than 85%, while this compound reduced it by 76% at a dose of 30 mg/kg [1].

The table below summarizes the available data from these animal studies:

Anticoagulant Reversed Animal Model Key Efficacy Finding Mechanistic Notes
Rivaroxaban [1] [2] Rabbit liver laceration 76% reduction in blood loss with this compound (30 mg/kg) [1] No change in PT/aPTT/anti-FXa activity; no increase in plasma rivaroxaban [1]
Edoxaban [1] Rat liver laceration Full reversal of anticoagulant effect 10 minutes post-administration [1] Model simulated active internal bleeding [1]
Various DOACs & Heparins [3] Rat tail transection & liver laceration Significant reduction in blood loss for a variety of anticoagulants [3] Effective when given both before and after bleeding injury [3]

Experimental Protocol Overview

A generalized workflow for conducting a liver laceration study in rabbits involves several key stages, from animal preparation to data analysis.

G A Animal Preparation (Rabbit, anesthesia) B Anticoagulant Administration (e.g., Rivaroxaban, Edoxaban) A->B C Liver Laceration (Standardized surgical incision) B->C D Intervention Administration (this compound or Control) C->D E Primary Data Collection (Measure total blood loss) D->E F Analysis (Compare blood loss between groups) E->F

Key methodological details based on the search results include:

  • Animal Model: New Zealand white rabbits are commonly used in liver studies [5].
  • Anticoagulation: Animals are dosed with an anticoagulant like rivaroxaban to achieve a therapeutic effect [2].
  • Bleeding Injury: A standardized laceration is made on an exposed liver lobe [1].
  • Intervention: this compound is administered intravenously immediately after the injury [1].
  • Outcome Measurement: The primary efficacy outcome is the volume of blood loss collected over a defined period post-injury [1] [2].

Insights for Researchers

  • Distinct Mechanism: this compound's universal binding mechanism differs from specific antidotes like andexanet alfa (a decoy protein) [2]. This is a key differentiator in the reversal agent landscape.
  • Analytical Consideration: Standard plasma-based coagulation assays (PT, aPTT, anti-FXa) are unsuitable for measuring this compound's effect because reagents can disrupt this compound-anticoagulant binding [4]. The whole blood clotting time (WBCT) is used in clinical trials, while blood loss volume is the critical metric in animal models [1] [4].

References

Ciraparantag bleeding reduction animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Animal Studies

To evaluate hemostatic efficacy, researchers use standardized animal bleeding models. The most relevant models for ciraparantag studies are detailed below.

  • Rat Tail Transection Model: This model involves surgically amputating a portion of the rat's tail. The primary endpoint is the volume of blood lost over a defined period following transection. In this compound studies, anticoagulants were administered to induce a bleeding risk, and this compound was given either prophylactically or therapeutically to assess its ability to reduce blood loss [1].
  • Rat Liver Laceration Model: This is a more severe, surgically induced injury intended to model major internal bleeding. A controlled laceration is made to the liver, and blood loss is quantified. This model tests the reversal agent's efficacy in a high-grade hemorrhage scenario [1].

The logical flow of a typical in vivo efficacy study is illustrated below:

G Start Study Start Anticoagulation Administer Anticoagulant (e.g., Heparin, DOAC) Start->Anticoagulation Intervention Intervention (Prophylactic or Therapeutic) Administer this compound or Control Anticoagulation->Intervention Injury Induce Bleeding Injury (Tail Transection or Liver Laceration) Intervention->Injury Measurement Measure Primary Endpoint: Total Blood Loss Volume Injury->Measurement Analysis Statistical Analysis Compare vs. Control Group Measurement->Analysis

Mechanism of Action and Broader Context

This compound's action and role become clearer when compared with other reversal strategies.

  • Mechanism of Action: this compound is a small, synthetic molecule that binds non-covalently via charge-charge interactions to various anticoagulants, including heparins and DOACs. This binding displaces the anticoagulant from its target (e.g., coagulation factors IIa or Xa), effectively neutralizing its effect and allowing the body's natural coagulation cascade to resume [1] [2].
  • Comparison with Other Reversal Strategies: The development of reversal agents is a key area of research. The table below places this compound in context with other approved and investigational agents.
Reversal Agent Target Anticoagulant(s) Mechanism of Action Stage of Development
This compound Heparins (UFH, LMWH), DOACs (FXa & FIIa inhibitors) Small molecule that binds anticoagulants via charge interaction [1] [2] Phase 3 trials (as of 2023) [2]
Idarucizumab Dabigatran (FIIa inhibitor) Humanized monoclonal antibody fragment (Fab) that specifically binds dabigatran [3] [4] Approved for clinical use [4]
Andexanet Alfa FXa inhibitors (rivaroxaban, apixaban, edoxaban) and indirect anticoagulants Recombinant, modified FXa protein that acts as a decoy receptor [3] [4] Approved for clinical use [4]
PCCs (Prothrombin Complex Concentrates) VKAs (e.g., warfarin), sometimes used off-label for DOACs Concentrated source of vitamin K-dependent clotting factors (II, VII, IX, X) to bypass inhibition [3] [5] Approved for VKA reversal; use in DOAC reversal is not universal [5]

Key Takeaways for Researchers

  • Broad-Spectrum Potential: A key differentiator for this compound in preclinical studies is its ability to reverse multiple classes of anticoagulants (heparins, direct thrombin inhibitors, and direct factor Xa inhibitors) with a single agent [1] [2].
  • Rapid Onset of Action: Pharmacokinetic data from animal and human studies indicate that this compound reaches maximum concentration and effect within minutes after intravenous administration [1] [6].
  • Relevant Efficacy Endpoints: Preclinical animal research emphasizes bleeding volume as the most clinically relevant primary endpoint for assessing the efficacy of reversal agents, rather than surrogate coagulation tests alone [3].

References

Mechanism of Action: Ciraparantag vs. Approved Agents

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares the mechanisms of ciraparantag and approved reversal agents.

Reversal Agent Mechanism of Action Molecular Target Anticoagulants Reversed
This compound Small, synthetic cation that binds directly to anticoagulants via non-covalent hydrogen bonding and charge-charge interactions, disrupting their binding to endogenous targets [1] [2] The anticoagulant molecule itself (a "universal" binder) [1] FXa inhibitors (apixaban, rivaroxaban, edoxaban), FIIa inhibitor (dabigatran), LMWH (enoxaparin), UFH [1] [3]
Andexanet Alfa Recombinant, modified, enzymatically inactive Factor Xa (FXa) decoy that binds FXa inhibitors with high affinity [3] FXa inhibitors [3] FXa inhibitors (apixaban, rivaroxaban, edoxaban), LMWH (enoxaparin) [3]
Idarucizumab Humanized monoclonal antibody fragment (Fab) that binds specifically to dabigatran and its metabolites [4] Dabigatran molecule [4] FIIa inhibitor (dabigatran) only [4]

The mechanism of this compound can be visualized as follows:

G Anticoagulant Anticoagulant Molecule (e.g., DOAC, Heparin) CoagulationFactor Coagulation Factor (e.g., FXa, Thrombin) Anticoagulant->CoagulationFactor  Binds & Inhibits This compound This compound This compound->Anticoagulant  Binds via H-bonds  & charge interactions Complex This compound-Anticoagulant Complex Complex->CoagulationFactor  Frees & Restores  Normal Function

Efficacy Data from Preclinical and Clinical Studies

The following table summarizes key quantitative data on this compound's efficacy in reversing anticoagulation.

Study Model Anticoagulant This compound Dose Key Efficacy Results Source
Phase 2 Clinical Trial (Human) Apixaban (10 mg twice daily, steady state) 30, 60, 120 mg IV 100% of subjects (60 mg & 120 mg) had complete WBCT reversal sustained for 5 hrs vs. 17% with placebo [2] [2]
Phase 2 Clinical Trial (Human) Rivaroxaban (20 mg once daily, steady state) 30, 60, 120, 180 mg IV 100% of subjects (180 mg) had complete WBCT reversal sustained for 6 hrs vs. 13% with placebo [2] [2]
Phase 1/2 Clinical Trial (Human) Enoxaparin (1.5 mg/kg) 100 mg, 200 mg IV WBCT reduced to within 20% of baseline in 2-5 minutes with 200 mg dose [1] [1]
Rat Tail Transection Model Rivaroxaban, Apixaban, Dabigatran Various Decreased bleeding by >90%, reducing it to the normal range for un-anticoagulated rats [1] [1]

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key cited experiments.

Clinical Trial Protocol (Phase 2 Studies in Humans)
  • Objective: To evaluate the efficacy and safety of this compound in reversing steady-state anticoagulation with apixaban or rivaroxaban in healthy elderly adults (aged 50-75 years) [2].
  • Study Design: Randomized, placebo-controlled, single-blind, dose-ranging trials [2].
  • Intervention:
    • Anticoagulation Phase: Subjects received either apixaban 10 mg orally twice daily for 3.5 days or rivaroxaban 20 mg orally once daily for 3 days to achieve steady-state [2].
    • Reversal Phase: At peak anticoagulation (3 hours post-last apixaban dose; 4 hours post-last rivaroxaban dose), subjects were randomized to receive a single IV dose of this compound (30, 60, 120, or 180 mg) or placebo over 10 minutes [2].
  • Primary Efficacy Endpoint: Correction of the whole blood clotting time (WBCT). A "responder" was defined as a subject whose WBCT returned to within 10% of baseline within 1 hour and sustained this reversal through 5 or 6 hours (for apixaban and rivaroxaban, respectively) [2].
  • Note on WBCT: Standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) are unsuitable for measuring this compound's effect because the citrate or activators in those assays disrupt the this compound-anticoagulant complex. The manual WBCT, which requires no reagents, was used as a physiologically relevant biomarker [2].
Preclinical Study Protocol (Rat Tail Transection)
  • Objective: To evaluate the ability of this compound to reduce bleeding in anticoagulated rats [1].
  • Animal Model: Rats were treated with high doses of various DOACs (rivaroxaban, apixaban, dabigatran) [1].
  • Bleeding Model: The tail was transected, and blood loss was measured [1].
  • Intervention: this compound was administered intravenously [1].
  • Outcome Measurement: Bleeding volume was quantified and compared to un-anticoagulated controls. Coagulation parameters (PT, aPTT) were also tracked [1].

Key Considerations for Researchers

  • Status and Development: this compound remains investigational and has not yet received regulatory approval. Phase 3 trials are ongoing [1] [4].
  • Safety Profile: In clinical trials, this compound was well-tolerated. The most common adverse events were mild and transient, including facial flushing, hot flashes, and dysgeusia (altered taste). No procoagulant or thrombotic signals were identified in these studies [1] [2].
  • Laboratory Measurement Challenge: The unique mechanism of this compound interferes with standard plasma-based coagulation assays. Whole Blood Clotting Time (WBCT) is the validated method for assessing its activity in research settings, which may limit direct comparison with data from other agents measured via anti-Xa assays [2] [5].

References

Ciraparantag reversal DOACs heparins

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms of Action

The table below summarizes the distinct mechanisms of action for ciraparantag and other key reversal agents.

Reversal Agent Target Anticoagulants Mechanism of Action
This compound Direct FXa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), UFH, LMWHs (e.g., enoxaparin) [1] [2] [3] Binds non-covalently to anticoagulants via hydrogen bonds and charge-charge interactions, displacing them from their targets [2] [3].
Idarucizumab Dabigatran (direct thrombin inhibitor) A monoclonal antibody fragment that binds specifically to dabigatran with high affinity [4].
Andexanet Alfa Direct and indirect FXa inhibitors (rivaroxaban, apixaban, edoxaban, LMWHs) A recombinant, inactive form of factor Xa that acts as a decoy receptor, binding FXa inhibitors and sequestering them [4] [1].
Protamine Unfractionated Heparin (UFH) Binds to UFH to form a stable salt, neutralizing its anticoagulant activity. It has limited effect on LMWHs [1].
Non-specific Agents (e.g., PCCs) Various (VKAs, DOACs off-label) Contains clotting factors to "overwhelm" the anticoagulant effect; efficacy for DOAC reversal is not fully established and carries thrombotic risk [4] [3].

The following diagram visualizes this compound's mechanism of action and its position in the landscape of anticoagulant reversal.

cluster_before Before Reversal cluster_after After Reversal Anticoagulants Anticoagulants (DOACs, Heparins) A1 Anticoagulant Bound to Coagulation Factor Anticoagulants->A1 This compound This compound Complex This compound-Anticoagulant Complex This compound->Complex  Binds via H-bonds CoagulationFactors Free Coagulation Factors (FXa, Thrombin) Complex->CoagulationFactors  Releases RestoredHemostasis Restored Hemostasis CoagulationFactors->RestoredHemostasis A1->Complex  Displaced H1 Inhibited Coagulation Pathway A1->H1 A2 Complex H2 RestoredHemostasis

Supporting Experimental and Clinical Data

Evidence from biophysical and clinical studies supports this compound's potential as a broad-spectrum reversal agent.

Binding Affinity and Neutralization Studies

Isothermal titration calorimetry (ITC) studies directly compared the binding affinities (Kd) of different antidotes. The data suggests distinct mechanisms and varying levels of efficacy [1].

Putative Binding Partner This compound Kd (M) Andexanet Alfa Kd (M) UHRA Kd (M)
Unfractionated Heparin (UFH) 2.8 (± 0.3) × 10⁻⁵ 3.4 (± 0.4) × 10⁻⁵ 8.9 (± 0.3) × 10⁻⁷
Enoxaparin (LMWH) 1.7 (± 0.3) × 10⁻⁵ 4.0 (± 0.3) × 10⁻⁵ 6.0 (± 0.4) × 10⁻⁶
Edoxaban No binding observed 3.4 (± 0.6) × 10⁻⁹ Not determined
Rivaroxaban No binding observed 0.9 (± 0.2) × 10⁻⁹ Not determined

Despite the lack of observed direct binding to some direct FXa inhibitors in ITC studies, other assays have demonstrated reversal activity for this compound, suggesting its mechanism may involve more than 1:1 binding [1].

Clinical Reversal Efficacy

Phase 2 clinical trials in healthy elderly subjects assessed this compound's ability to reverse anticoagulation at steady state [2]. The primary efficacy endpoint was complete reversal of Whole Blood Clotting Time (WBCT), defined as a return to ≤10% above baseline within one hour and sustained for a specified duration.

Anticoagulant This compound Dose Proportion with Complete Reversal
Apixaban 30 mg 67%
60 mg 100%
120 mg 100%
Placebo 17%
Rivaroxaban 30 mg 58%
60 mg 75%
120 mg 67%
180 mg 100%
Placebo 13%

Detailed Experimental Protocols

For researchers, key methodologies from the cited studies are outlined below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity [1]
  • Purpose: To measure the thermodynamic parameters and equilibrium dissociation constant (Kd) of antidote-anticoagulant interactions.
  • Procedure: The antidote (in the syringe) is titrated into the anticoagulant or protein (in the sample cell). The instrument measures the heat released or absorbed with each injection.
  • Data Analysis: The integrated heat data is fitted to a binding model using software (e.g., Origin from Microcal) to calculate the Kd, enthalpy change (ΔH), and stoichiometry (N).
Whole Blood Clotting Time (WBCT) for Reversal Efficacy [2]
  • Purpose: To serve as a primary pharmacodynamic measure of coagulation status in the presence of this compound.
  • Special Consideration: this compound interacts with citrate, oxalate, and activators like kaolin and celite. Therefore, WBCT must be performed manually on non-citrated whole blood without activators to yield valid results.
  • Procedure:
    • Blood is collected without anticoagulants.
    • A predefined volume is placed in a glass tube.
    • The tube is tilted manually every 30 seconds until a clot forms.
    • The time from blood draw to clot formation is recorded as the WBCT.

Key Differentiators and Research Considerations

This compound's profile highlights several potential advantages and research considerations.

  • Broad-Spectrum Activity: Its ability to reverse a wide range of anticoagulant classes (direct FXa inhibitors, direct thrombin inhibitors, and heparins) positions it as a potential universal reversal agent, which could simplify hospital formularies and emergency protocols [3].
  • Clinical Trial Status: The available efficacy data primarily comes from Phase 1 and 2 trials in healthy volunteers. Large Phase 3 trials in bleeding patients are needed to confirm its effectiveness and safety in a clinical setting [4] [3].
  • Unique Assay Challenges: The interaction between this compound and common anticoagulants used in lab tubes means that standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) are not reliable for monitoring its effect. The manual WBCT is a necessary but less common workaround [2].

This compound represents a significant area of development in anticoagulant reversal. As research progresses, its potential to offer a single, rapid solution for managing serious bleeding across multiple anticoagulant classes will become clearer.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

512.40231882 Da

Monoisotopic Mass

512.40231882 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U2R67KV65Q

Wikipedia

Ciraparantag

Dates

Last modified: 06-21-2024
1: Dzik WH. Reversal of oral factor Xa inhibitors by prothrombin complex concentrates: a re-appraisal. J Thromb Haemost. 2015 Jun;13 Suppl 1:S187-94. doi: 10.1111/jth.12949. PubMed PMID: 26149022.
2: Crowther M, Crowther MA. Antidotes for Novel Oral Anticoagulants: Current Status and Future Potential. Arterioscler Thromb Vasc Biol. 2015 Aug;35(8):1736-45. doi: 10.1161/ATVBAHA.114.303402. Epub 2015 Jun 18. PubMed PMID: 26088576.
3: Sullivan DW Jr, Gad SC, Laulicht B, Bakhru S, Steiner S. Nonclinical Safety Assessment of PER977: A Small Molecule Reversal Agent for New Oral Anticoagulants and Heparins. Int J Toxicol. 2015 Jun 15. pii: 1091581815590667. [Epub ahead of print] PubMed PMID: 26079256.
4: Mo Y, Yam FK. Recent advances in the development of specific antidotes for target-specific oral anticoagulants. Pharmacotherapy. 2015 Feb;35(2):198-207. doi: 10.1002/phar.1532. Epub 2015 Feb 3. PubMed PMID: 25644580.
5: Yates SW. Interrupting anticoagulation in patients with nonvalvular atrial fibrillation. P T. 2014 Dec;39(12):858-80. PubMed PMID: 25516695; PubMed Central PMCID: PMC4264672.
6: Vanden Daelen S, Peetermans M, Vanassche T, Verhamme P, Vandermeulen E. Monitoring and reversal strategies for new oral anticoagulants. Expert Rev Cardiovasc Ther. 2015 Jan;13(1):95-103. doi: 10.1586/14779072.2015.987126. Epub 2014 Nov 28. PubMed PMID: 25431993.
7: Costin J, Ansell J, Laulicht B, Bakhru S, Steiner S. Reversal agents in development for the new oral anticoagulants. Postgrad Med. 2014 Nov;126(7):19-24. doi: 10.3810/pgm.2014.11.2829. Review. PubMed PMID: 25387210.
8: Ansell JE, Bakhru SH, Laulicht BE, Steiner SS, Grosso M, Brown K, Dishy V, Noveck RJ, Costin JC. Use of PER977 to reverse the anticoagulant effect of edoxaban. N Engl J Med. 2014 Nov 27;371(22):2141-2. doi: 10.1056/NEJMc1411800. Epub 2014 Nov 5. PubMed PMID: 25371966.
9: Hankey GJ. Intracranial hemorrhage and novel anticoagulants for atrial fibrillation: what have we learned? Curr Cardiol Rep. 2014 May;16(5):480. doi: 10.1007/s11886-014-0480-9. Review. PubMed PMID: 24643903.

Explore Compound Types